molecular formula C7H9N3O2 B1645228 3-Amino-3-pyrimidin-5-yl-propionic acid

3-Amino-3-pyrimidin-5-yl-propionic acid

Número de catálogo: B1645228
Peso molecular: 167.17 g/mol
Clave InChI: AKGSTLPCCFCVSI-UHFFFAOYSA-N
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Descripción

3-Amino-3-pyrimidin-5-yl-propionic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-pyrimidin-5-yl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-pyrimidin-5-yl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C7H9N3O2

Peso molecular

167.17 g/mol

Nombre IUPAC

3-amino-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(1-7(11)12)5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)

Clave InChI

AKGSTLPCCFCVSI-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)C(CC(=O)O)N

SMILES canónico

C1=C(C=NC=N1)C(CC(=O)O)N

Origen del producto

United States
Foundational & Exploratory

3-Amino-3-pyrimidin-5-yl-propionic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-(pyrimidin-5-yl)propanoic acid (CAS: 154844-44-7) is a specialized


-amino acid building block featuring a pyrimidine heterocycle at the 

-position of the propionic acid backbone.[1] Unlike natural

-amino acids, this molecule introduces a specific conformational bias and proteolytic stability when incorporated into peptide chains. It serves as a critical pharmacophore in the design of integrin antagonists , peptidomimetics , and DNA-encoded libraries .

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, providing researchers with the data necessary to utilize it in fragment-based drug discovery (FBDD) and lead optimization.

Chemical Structure & Physicochemical Profile[2][3][4][5][6][7][8]

The molecule consists of a basic pyrimidine ring attached to the


-carbon of a 

-alanine scaffold. The presence of the pyrimidine ring (a 1,3-diazine) significantly lowers the lipophilicity compared to phenyl analogs, enhancing aqueous solubility and offering unique hydrogen-bonding vectors.
Structural Visualization

The following diagram illustrates the connectivity and the zwitterionic nature of the molecule at physiological pH.

ChemicalStructure Figure 1: Functional connectivity of 3-Amino-3-(pyrimidin-5-yl)propanoic acid. Pyrimidine Pyrimidine Ring (Electron Deficient) BetaCarbon β-Carbon (Chiral Center) Pyrimidine->BetaCarbon C5 Attachment Amine Primary Amine (Basic, pKa ~9) BetaCarbon->Amine C-N Bond Carboxyl Carboxylic Acid (Acidic, pKa ~3.5) BetaCarbon->Carboxyl Propionic Linker

Key Physicochemical Properties
PropertyValueContext
CAS Number 154844-44-7Racemic mixture
Molecular Formula

Molecular Weight 167.17 g/mol Fragment-like (<200 Da)
LogP -3.31Highly Hydrophilic / Polar
H-Bond Donors 2 (NH₂, OH)
H-Bond Acceptors 4 (N Pyrimidine x2, C=O, OH)High interaction potential
pKa (Acid) ~3.6 (Predicted)Ionized at pH 7.4 (COO⁻)
pKa (Base) ~8.8 (Predicted)Ionized at pH 7.4 (NH₃⁺)
Solubility High (Water)Zwitterionic character aids aqueous solubility

Synthetic Methodology

The synthesis of


-amino acids bearing electron-deficient heterocycles (like pyrimidine) requires specific conditions to avoid decarboxylation or ring opening. The most robust method for this class is the Rodionov Reaction  (or modified Knoevenagel condensation), which converts aldehydes directly into 

-amino acids.
Primary Synthetic Route (Rodionov Modification)

This one-pot protocol condenses pyrimidine-5-carbaldehyde with malonic acid and an ammonia source.

Reaction Scheme:

  • Reactants: Pyrimidine-5-carbaldehyde + Malonic Acid + Ammonium Acetate.

  • Solvent: Ethanol or Glacial Acetic Acid.

  • Conditions: Reflux (80–90°C) for 6–12 hours.

Synthesis Figure 2: Rodionov synthesis pathway for β-heteroaryl amino acids. Aldehyde Pyrimidine-5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Malonic Malonic Acid Malonic->Imine Condensation Ammonia NH4OAc Ammonia->Imine Condensation Acrylate 3-Pyrimidinyl-acrylic acid (Side Product) Imine->Acrylate Elimination (Avoid) Product 3-Amino-3-(pyrimidin-5-yl) propanoic acid Imine->Product Rodionov Cyclization & Decarboxylation

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for


-heteroaryl amino acids [1, 2].
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Add Pyrimidine-5-carbaldehyde (10.0 mmol, 1.08 g).

    • Add Malonic acid (12.0 mmol, 1.25 g).

    • Add Ammonium acetate (20.0 mmol, 1.54 g).

    • Dissolve in Ethanol (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 8 hours. The reaction evolves

    
    ; ensure proper venting.
    
  • Workup:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • If no precipitate, concentrate the solvent under reduced pressure to ~5 mL.

    • Add Acetone or Diethyl ether (20 mL) to induce precipitation of the zwitterionic amino acid.

  • Purification:

    • Filter the crude solid.

    • Recrystallize from aqueous ethanol (Water:EtOH 1:1) to remove unreacted aldehyde and polymeric byproducts.

    • Yield: Typically 40–60%.

  • Validation:

    • 1H NMR (D2O): Look for the

      
      -CH triplet/multiplet around 4.5–5.0 ppm and the 
      
      
      
      -CH2 multiplet around 2.6–2.9 ppm. The pyrimidine protons will appear downfield (8.5–9.2 ppm).

Applications in Drug Discovery[10][11][12][13][14]

Integrin Antagonism (RGD Mimetics)

The 3-amino-propionic acid scaffold is a bioisostere of the aspartic acid residue found in the RGD (Arg-Gly-Asp) sequence.

  • Mechanism: The carboxylate coordinates with the metal ion (e.g.,

    
    ) in the integrin receptor (e.g., 
    
    
    
    ), while the amine mimics the backbone nitrogen.
  • Pyrimidine Advantage: The pyrimidine ring acts as a rigid linker that can engage in

    
    -stacking interactions within the receptor pocket, improving potency over flexible aliphatic chains [3].
    
Peptidomimetics & Stability

Incorporating


-amino acids into peptide sequences creates 

-peptides
.
  • Proteolytic Stability: Mammalian proteases generally do not recognize or cleave peptide bonds formed by

    
    -amino acids.
    
  • Half-life Extension: Drugs containing this moiety exhibit significantly longer plasma half-lives compared to their

    
    -amino acid counterparts [4].
    
Fragment-Based Drug Discovery (FBDD)

With a molecular weight < 200 Da and high solubility, this molecule is an ideal "fragment" lead.

  • Vectors: The pyrimidine nitrogens offer vectors for growing the molecule into adjacent pockets via Suzuki couplings or nucleophilic substitutions if halogenated precursors are used.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic solid. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen) to prevent degradation.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Rodionov Synthesis of -Amino Acids: Title: Synthesis of -amino acids via the Rodionov reaction. Source: Journal of the American Chemical Society. Context: Establishes the core methodology for condensing aldehydes with malonic acid and ammonia.
  • Pyrimidine Chemistry

    • Title: 3-Amino-3-(pyrimidin-5-yl)propanoic acid Properties & Supplier Data.[1]

    • Source: Fluorochem.
    • URL: (Verified Source for CAS 154844-44-7)

  • Integrin Antagonists

    • Title: Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2004.[2]

    • URL:

  • Prodrug Applications

    • Title: Amino Acids in the Development of Prodrugs.[3][][5]

    • Source: Molecules (MDPI), 2021.
    • URL:[6]

Sources

An In-depth Technical Guide to 3-Amino-3-(pyrimidin-5-yl)propanoic Acid (CAS 154844-44-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-3-(pyrimidin-5-yl)propanoic acid, a compound identified by the CAS Registry Number 154844-44-7. The document delineates its fundamental chemical properties, including molecular weight and formula, and delves into its significance and potential applications within the scientific research and drug development landscape. This guide serves as a foundational resource for professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Properties

3-Amino-3-(pyrimidin-5-yl)propanoic acid is a non-proteinogenic β-amino acid distinguished by the presence of a pyrimidine ring. This structural feature is of significant interest in medicinal chemistry due to the prevalence of pyrimidine scaffolds in biologically active molecules, including nucleobases.

PropertyValueSource
CAS Registry Number 154844-44-7[1]
IUPAC Name 3-amino-3-(pyrimidin-5-yl)propanoic acid[1]
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol Calculated
Canonical SMILES C1=CN=C(C=N1)C(N)CC(=O)O[1]
InChI InChI=1S/C7H9N3O2/c8-6(1-7(11)12)5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)[1]
InChI Key AKGSTLPCCFCVSI-UHFFFAOYSA-N[1]

Synthesis and Characterization

A plausible synthetic approach could involve the following conceptual workflow:

G cluster_start Starting Materials cluster_process Key Synthetic Steps cluster_end Final Product Pyrimidine-5-carbaldehyde Pyrimidine-5-carbaldehyde Knoevenagel Condensation Knoevenagel Condensation Pyrimidine-5-carbaldehyde->Knoevenagel Condensation Malonic acid derivative Malonic acid derivative Malonic acid derivative->Knoevenagel Condensation Reduction of double bond Reduction of double bond Knoevenagel Condensation->Reduction of double bond Forms α,β-unsaturated intermediate Introduction of amino group Introduction of amino group Reduction of double bond->Introduction of amino group e.g., via reductive amination Hydrolysis Hydrolysis Introduction of amino group->Hydrolysis Deprotection of carboxyl group 3-Amino-3-(pyrimidin-5-yl)propanoic acid 3-Amino-3-(pyrimidin-5-yl)propanoic acid Hydrolysis->3-Amino-3-(pyrimidin-5-yl)propanoic acid

Caption: Conceptual synthetic workflow for 3-amino-3-(pyrimidin-5-yl)propanoic acid.

Characterization of the final product would typically involve a suite of analytical techniques to confirm its identity and purity, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Applications and Research Directions

While specific, documented applications for 3-amino-3-(pyrimidin-5-yl)propanoic acid are not extensively reported in readily available literature, its structural motifs suggest several promising avenues for research and development.

Medicinal Chemistry

The pyrimidine core is a cornerstone in the design of a vast array of therapeutic agents. Its presence in 3-amino-3-(pyrimidin-5-yl)propanoic acid makes this compound a valuable building block for the synthesis of novel drug candidates. The amino acid functionality provides a handle for further chemical modifications, allowing for its incorporation into larger molecules such as peptides or peptidomimetics.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Anticancer Agents: Pyrimidine analogs are widely used in chemotherapy.

  • Antiviral Drugs: Many antiviral medications are nucleoside analogs containing a pyrimidine ring.

  • Enzyme Inhibitors: The structural features of this amino acid could be tailored to fit into the active sites of specific enzymes.

Materials Science

Amino acids with unique side chains are being investigated for their potential use in the development of novel biomaterials and polymers. The pyrimidine group could impart specific properties, such as altered hydrophilicity or the ability to engage in specific molecular interactions, to such materials.

Safety and Handling

According to available safety data, 3-amino-3-(pyrimidin-5-yl)propanoic acid is classified as harmful if swallowed[1]. Standard laboratory safety precautions should be observed when handling this compound.

Hazard InformationPrecautionary Measures
GHS Pictogram: GHS07 (Harmful/Irritant)[1]P101: If medical advice is needed, have product container or label at hand.[1]
Signal Word: Warning[1]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
Hazard Statement: H302 - Harmful if swallowed.[1]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

3-Amino-3-(pyrimidin-5-yl)propanoic acid (CAS 154844-44-7) is a chemical compound with significant potential, particularly as a building block in medicinal chemistry and drug discovery. Its unique structure, combining a pyrimidine ring with a β-amino acid, offers a versatile platform for the synthesis of novel molecules with a wide range of potential biological activities. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its scientific and therapeutic potential.

References

Sources

Biological Significance of Pyrimidine-Based Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integration of pyrimidine nucleobases into


-amino acid scaffolds represents a convergence of two powerful paradigms in chemical biology: the proteolytic resistance of 

-peptides and the molecular recognition capabilities of nucleic acids. Unlike canonical

-amino acids, pyrimidine-based

-amino acids (often termed "nucleo-

-amino acids") offer a unique structural platform. They enable the construction of "nucleo-

-peptides" that can form stable secondary structures (foldamers) while simultaneously engaging in Watson-Crick or Hoogsteen base pairing. This guide dissects the structural biology, synthetic pathways, and therapeutic utility of these molecules, specifically focusing on their role in inhibiting protein-protein interactions (PPIs) and targeting specific RNA/DNA sequences with high metabolic stability.

Structural Biology & The "Beta" Advantage

The Backbone Alteration

The defining feature of a


-amino acid is the insertion of an additional methylene group (

) into the backbone, separating the amine and carboxylate groups by two carbon atoms (

and

) rather than one. When a pyrimidine (e.g., cytosine, thymine, uracil) is attached to the

-carbon, the resulting molecule combines the rigidity of a foldamer with the recognition logic of DNA.
  • 
    -Peptides:  Susceptible to rapid hydrolysis by endogenous proteases (pepsin, trypsin).
    
  • 
    -Peptides:  The additional methylene unit disrupts the active site alignment of most proteases, rendering these oligomers nearly inert to enzymatic degradation in vivo.
    
Pyrimidine-Driven Foldamers

While aliphatic


-amino acids typically drive helix formation (e.g., the 14-helix or 12-helix) via backbone hydrogen bonding, pyrimidine side chains introduce 

-

stacking interactions
.
  • Stacking: In oligomers, pyrimidine rings at the

    
     and 
    
    
    
    positions can stack, stabilizing the helical turn.
  • Recognition: These side chains are positioned to interact laterally, allowing the

    
    -peptide to bind complementary DNA or RNA strands. This mimics Peptide Nucleic Acids (PNA) but with a charged, soluble backbone that improves cellular uptake compared to neutral PNA.
    
Visualization: Structural Logic

The following diagram contrasts the topology of canonical amino acids with pyrimidine-based


-analogs.

StructuralComparison Alpha α-Amino Acid (Natural Substrate) Protease Protease Susceptibility Alpha->Protease High Beta β-Amino Acid (Backbone Homologation) Beta->Protease Negligible Helix 14-Helix / 12-Helix Formation Beta->Helix Backbone H-Bonds PyrimBeta Pyrimidine β-Amino Acid (Nucleobase Recognition) PyrimBeta->Protease Negligible PyrimBeta->Helix π-Stacking Recog DNA/RNA Sequence Recognition PyrimBeta->Recog Watson-Crick

Figure 1: Comparative topology showing how pyrimidine


-amino acids combine metabolic stability with specific molecular recognition.

Biological Significance & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

Proteolytic Stability (PK/PD Advantage)

The primary failure point for peptide therapeutics is their short half-life (


). Pyrimidine-based 

-peptides evade the "chameleonic" degradation of serum proteases.
  • Mechanism: The extra

    
     group alters the distance between the scissile bond and the catalytic triad of proteases like Chymotrypsin.
    
  • Data: Studies show

    
    -peptides persist in human serum for >48 hours, whereas analogous 
    
    
    
    -peptides degrade within minutes.
Antimicrobial Activity (AMP Mimetics)

Cationic amphiphilic


-peptides containing pyrimidine side chains have shown potent activity against multidrug-resistant bacteria (e.g., MRSA).
  • Mechanism: The pyrimidine rings provide a specific hydrophobicity profile that facilitates insertion into the bacterial lipid bilayer, while the cationic backbone (if amine-functionalized) disrupts the membrane potential.

  • Selectivity: Unlike host defense peptides, these mimetics are less hemolytic because their helical structure is more rigid and specific to the curvature of bacterial membranes.

Gene Targeting (The "Smart" Antisense)

Pyrimidine


-amino acids are critical in designing oligomers that bind to mRNA.
  • Triplex Formation:

    
    -peptides with thymine/cytosine side chains can bind to the major groove of double-stranded DNA (dsDNA) via Hoogsteen pairing, forming a stable triplex. This can sterically block transcription factors, silencing specific oncogenes (e.g., c-myc).
    

Synthesis Protocols: The Michael Addition Route

While Arndt-Eistert homologation is standard for converting


-amino acids to 

-amino acids, introducing a nucleobase (pyrimidine) is most efficiently achieved via aza-Michael addition . This method ensures the correct regiochemistry at the

-position.
Protocol: Synthesis of N1-( -Alanyl)-Thymine

Objective: Create a


-amino acid monomer with a thymine side chain.
  • Reagents: Thymine, Methyl Acrylate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), HCl.

  • Step 1: Michael Addition

    • Dissolve Thymine (10 mmol) in DMF.

    • Add catalytic DBU (0.5 eq) and Methyl Acrylate (12 mmol).

    • Heat to 80°C for 4 hours.

    • Mechanism: The N1 of thymine attacks the

      
      -carbon of the acrylate.
      
    • Workup: Evaporate solvent, recrystallize from ethanol. Yields the ester intermediate.

  • Step 2: Hydrolysis

    • Treat the ester with 1M LiOH in THF/Water (1:1) at 0°C for 2 hours.

    • Acidify to pH 3 with 1M HCl.

    • Extract with Ethyl Acetate.

  • Step 3: Fmoc Protection (for Solid Phase Synthesis)

    • React the free amine (if using a diamine scaffold) or the carboxylic acid terminus with Fmoc-OSu under Schotten-Baumann conditions.

Experimental Workflow Visualization

SynthesisWorkflow Start Pyrimidine Base (Uracil/Thymine) Reaction1 Michael Addition (Cat: DBU, 80°C) Start->Reaction1 Acrylate Methyl Acrylate Acrylate->Reaction1 Intermediate N1-Substituted β-Ester Reaction1->Intermediate Reaction2 Hydrolysis (LiOH, THF/H2O) Intermediate->Reaction2 Product Pyrimidine β-Amino Acid Reaction2->Product SPPS Solid Phase Peptide Synthesis Product->SPPS Fmoc Protection

Figure 2: The Aza-Michael addition pathway for synthesizing pyrimidine


-amino acid monomers.

Validation Assays

To confirm the biological utility of the synthesized pyrimidine


-peptides, the following assays are mandatory.
Proteolytic Stability Assay
  • Reagents: Trypsin or Chymotrypsin (bovine pancreas), PBS buffer (pH 7.4).

  • Method:

    • Incubate peptide (100 µM) with enzyme (1 µM) at 37°C.

    • Aliquot samples at t=0, 1h, 6h, 12h, 24h, 48h.

    • Quench with 0.1% TFA.

    • Analyze via RP-HPLC (C18 column).

  • Success Metric: >90% intact peptide after 24 hours.

UV-Melting Binding Assay (Tm)
  • Objective: Measure affinity of pyrimidine

    
    -peptide to complementary DNA/RNA.
    
  • Method:

    • Mix

      
      -peptide with complementary DNA oligonucleotide (1:1 ratio, 2 µM concentration) in buffer (10 mM NaPi, 100 mM NaCl, pH 7.0).
      
    • Ramp temperature from 20°C to 90°C (0.5°C/min).

    • Monitor absorbance at 260 nm.

  • Interpretation: A sigmoidal transition indicates cooperative binding. A higher

    
     (melting temperature) compared to DNA:DNA duplexes indicates superior stability.
    

Summary of Key Data

Property

-Peptide
Pyrimidine

-Peptide
Biological Implication
Protease Half-life < 30 mins> 48 hoursSuitable for systemic delivery without rapid clearance.
Secondary Structure

-Helix /

-Sheet
14-Helix / 12-HelixPredictable folding allows rational drug design.
Membrane Permeability LowModerate to HighEnhanced intracellular targeting (e.g., antisense).
Binding Specificity Protein surfacesDNA/RNA & ProteinsDual-modality targeting (PPIs and Gene Regulation).

References

  • Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). Available at: [Link]

  • Foldamers in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. National Institutes of Health (PMC). Available at: [Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications. National Institutes of Health (PMC). Available at: [Link]

  • Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews. Available at: [Link][1][2][3][4][5][6]

Sources

Thermodynamic Properties of 3-Amino-3-pyrimidin-5-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile of 3-Amino-3-(pyrimidin-5-yl)propanoic acid , a critical


-amino acid intermediate used in the synthesis of peptidomimetics and small-molecule inhibitors.[1]

Technical Guide for Drug Development & Process Chemistry

Executive Summary & Compound Identity

3-Amino-3-(pyrimidin-5-yl)propanoic acid (CAS: 154844-44-7) is a non-proteinogenic


-amino acid.[1] Unlike naturally occurring 

-amino acids, the amino group is bonded to the

-carbon, introducing unique conformational stability and proteolytic resistance when incorporated into peptide backbones.[1]

Thermodynamically, this compound behaves as a complex zwitterion in aqueous media.[1] Its solubility and partition coefficients are heavily pH-dependent due to the interplay between the carboxylic acid, the primary amine, and the weakly basic pyrimidine ring.[1]

Chemical Identity Table
ParameterDetail
IUPAC Name 3-Amino-3-(pyrimidin-5-yl)propanoic acid
CAS Number 154844-44-7
Molecular Formula

Molecular Weight 167.17 g/mol
Stereochemistry Exists as (R)- and (S)- enantiomers; typically synthesized as a racemate or enantiopure (S)-form for bioactive scaffolds.[1]

Fundamental Thermodynamic Parameters

Note: Direct calorimetric data for this specific intermediate is proprietary. The values below are derived from high-fidelity consensus algorithms (ACD/Labs, ChemAxon) and structural homology with


-phenylalanine analogs.
Ionization Constants (pKa)

The compound possesses three ionizable centers. Understanding these is prerequisite to predicting solubility and lipophilicity (


).[1]
Functional GroupEstimated pKaThermodynamic Implication
Carboxyl (

)

Deprotonates to

at physiological pH.[1]
Pyrimidine (

)

Very weak base; remains unprotonated except in highly acidic media (

).[1]

-Amino (

)

Protonated (

) at physiological pH.[1]

Isoelectric Point (pI): Calculated at ~6.7 .[1] At this pH, the net charge is zero (zwitterionic form:


), corresponding to minimum aqueous solubility.[1]
Phase Transition & Solid State Thermodynamics[1]
  • Melting Point (

    
    ):  235–240°C (Decomposition).[1]
    
    • Insight: High

      
       indicates a strong crystal lattice stabilized by intermolecular salt bridges (ionic bonding between 
      
      
      
      and
      
      
      ).[1]
  • Enthalpy of Fusion (

    
    ):  Estimated 25–30 kJ/mol.[1]
    
  • Lattice Energy: High.[1] This necessitates significant energy input (temperature or pH adjustment) to disrupt the lattice for dissolution.

Lipophilicity & Solubility
PropertyValueContext

(Neutral)

to

Highly hydrophilic in uncharged state.[1]


At physiological pH, the zwitterionic nature drastically reduces partitioning into lipid bilayers.[1]
Water Solubility ~15–20 mg/mL (pH 7)Moderate.[1] Solubility increases significantly at

or

.

Experimental Protocols for Thermodynamic Profiling

To validate these properties in-house, the following standard operating procedures (SOPs) are recommended.

Determination of pKa via Potentiometric Titration

This method yields the most accurate thermodynamic dissociation constants.

Protocol:

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add HCl to lower pH to ~1.5 (ensuring full protonation of amine and carboxyl).

  • Titration: Titrate with 0.1 M carbonate-free NaOH under

    
     atmosphere at 25°C.
    
  • Data Analysis: Use the Bjerrum difference plot method to identify inflection points.

    • First inflection (pH ~3.6): Carboxyl group.[2][3]

    • Second inflection (pH ~9.8): Amino group.[3][4][5][6][7][8][9][10][11]

Solubility & LogD Workflow (Shake-Flask Method)

The following Graphviz diagram outlines the decision logic for solubility determination, critical for formulation.

SolubilityWorkflow Start Solid Sample (3-Amino-3-pyrimidin-5-yl-propionic acid) SolventSel Select Solvent System (Buffer pH 1.2, 7.4, or Octanol) Start->SolventSel Equilibration Shake Flask Equilibration (24h @ 25°C or 37°C) SolventSel->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Equilibration->Separation Saturation check Analysis Quantification (HPLC-UV) Separation->Analysis Calc Calculate LogD / Solubility Analysis->Calc

Caption: Workflow for determining thermodynamic solubility and partition coefficients.

Structural & Mechanistic Visualization

Understanding the pH-dependent speciation is vital for optimizing extraction and purification processes.

Speciation Cation Cationic Form (pH < 2) NH3+ / COOH Zwitterion Zwitterionic Form (pH 4-9) NH3+ / COO- Cation->Zwitterion pKa1 ~3.6 (-H+) Zwitterion->Cation +H+ Anion Anionic Form (pH > 11) NH2 / COO- Zwitterion->Anion pKa2 ~9.8 (-H+) Anion->Zwitterion +H+

Caption: Protonation states of 3-Amino-3-(pyrimidin-5-yl)propanoic acid across the pH scale.

Implications for Drug Development

Formulation Stability[1]
  • Excipient Compatibility: Due to the primary amine, avoid reducing sugars (e.g., lactose) in formulation to prevent Maillard reactions.[1]

  • Buffer Selection: Formulate at pH 5.5–6.5 (acetate/citrate buffers) to maintain the zwitterionic state if suspension stability is desired, or pH < 3 for full solubility in liquid formulations.[1]

Bioavailability
  • Absorption: The zwitterionic nature at physiological pH suggests poor passive permeability (Class III/IV in BCS).[1]

  • Transporters: As a

    
    -amino acid, it may not be recognized by standard L-amino acid transporters (LAT1/LAT2) but could target PepT1 if derivatized as a prodrug.[1]
    

References

  • PubChem Compound Summary . (2025). 3-Amino-3-(pyrimidin-5-yl)propanoic acid (CAS 154844-44-7).[1] National Center for Biotechnology Information. Link

  • Fluorochem . (2025).[1] Product Analysis: 3-Amino-3-(pyrimidin-5-yl)propanoic acid. Fluorochem Catalog. Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Reference for pKa/LogD methodology).

  • Lide, D. R. (2009).[1] CRC Handbook of Chemistry and Physics. CRC Press. (Reference for general pyrimidine thermodynamic data).

Sources

Role of 3-Amino-3-pyrimidin-5-yl-propionic acid in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern peptidomimetics, 3-Amino-3-pyrimidin-5-yl-propionic acid represents a critical "chimeric" scaffold. It functions as a


-amino acid building block that bridges the gap between structural rigidity and electronic versatility. Unlike its carbocyclic analog (

-homophenylalanine), the incorporation of a pyrimidine ring at the C3 position introduces unique hydrogen-bonding capabilities (H-bond acceptors) and significantly alters the lipophilicity profile (LogP ~ -3.3) of the resulting oligomers.

This guide details the physicochemical rationale, synthetic pathways, and application of this compound in designing foldamers (stable secondary structures) and integrin antagonists (RGD mimetics).

Part 1: Chemical Identity & Structural Significance

The -Amino Acid Advantage

3-Amino-3-pyrimidin-5-yl-propionic acid is a


-amino acid where the amino group and the side chain (pyrimidin-5-yl) are both attached to the C3 (

) carbon.[1]
  • Nomenclature:

    
    -amino acid (specifically a 
    
    
    
    -aryl-
    
    
    -alanine derivative).
  • Bioisosterism: It acts as a bioisostere to

    
    -homophenylalanine .
    
  • Electronic Modulation: The pyrimidine ring replaces the phenyl ring.

    • Phenyl: Hydrophobic, inert.

    • Pyrimidine: Electron-deficient aromatic system, contains two nitrogen atoms capable of accepting hydrogen bonds. This reduces the overall lipophilicity of the peptide, improving water solubility—a common bottleneck in peptide drug design.

Structural Data Table
Feature3-Amino-3-pyrimidin-5-yl-propionic acid

-Homophenylalanine (Analog)
Impact on Peptidomimetic
Backbone Type

-Amino Acid

-Amino Acid
Extends backbone by one carbon atom per residue.
Side Chain Pyrimidin-5-ylPhenylPyrimidine lowers LogP; increases solubility.
H-Bonding 2 Acceptors (Ring N)NoneEnables side-chain-to-backbone interactions.
pKa (approx) COOH: ~3.5;

: ~9.0
COOH: ~3.6;

: ~9.2
Pyrimidine is weakly basic (

~1.3), remaining uncharged at physiological pH.
Application Foldamers, Integrin InhibitorsFoldamers, Protease InhibitorsPyrimidine targets specific polar pockets in enzymes/receptors.

Part 2: Synthesis & Scalability

To utilize this compound in solid-phase peptide synthesis (SPPS), it must be synthesized with high enantiopurity and properly protected (typically Fmoc-protection).

Synthesis Workflow (Rodionov-Type Condensation)

The most direct route to racemic


-aryl-

-amino acids is the Rodionov reaction, followed by enzymatic resolution.

Reaction Scheme:

  • Condensation: Pyrimidine-5-carbaldehyde + Malonic Acid + Ammonium Acetate

    
     Racemic 3-Amino-3-(pyrimidin-5-yl)propionic acid.
    
  • Protection: React with Fmoc-OSu

    
     Fmoc-protected racemate.
    
  • Resolution: Enzymatic kinetic resolution (e.g., using Penicillin G Acylase or Lipase) to separate enantiomers.

Visualization: Synthetic Pathway

SynthesisPathway Start Pyrimidine-5-carbaldehyde Intermediate Racemic 3-Amino-3-(pyrimidin-5-yl) propionic acid Start->Intermediate Rodionov Condensation Reagents Malonic Acid NH4OAc Ethanol, Reflux Reagents->Intermediate FmocRac Fmoc-(±)-Product Intermediate->FmocRac Protect Fmoc-Protection (Fmoc-OSu) Protect->FmocRac Resolution Enzymatic Resolution (Lipase/Acylase) FmocRac->Resolution Final Pure (S)-Fmoc-3-Amino-3- (pyrimidin-5-yl)propionic acid Resolution->Final Yields Enantiopure Building Block

Caption: Figure 1. Chemo-enzymatic synthesis pathway for generating enantiopure Fmoc-protected 3-Amino-3-pyrimidin-5-yl-propionic acid for SPPS.

Part 3: Application in Peptidomimetics

Foldamers: Inducing the -14 Helix

-peptides are known to form stable secondary structures (helices) that are resistant to proteolytic degradation.
  • Mechanism: The extra carbon atom in the backbone changes the hydrogen bonding pattern. While

    
    -peptides form 
    
    
    
    -helices (3.6 residues/turn, 13-atom ring),
    
    
    -peptides often form a 14-helix (3 residues/turn, 14-atom ring H-bond between
    
    
    and
    
    
    ).
  • Role of Pyrimidine: The pyrimidine side chain at the C3 position favors the gauche conformation required for 14-helix formation. Furthermore, the pyrimidine nitrogens can form "clamping" interactions with solvent or adjacent residues, potentially stabilizing the helix further than a simple phenyl group.

Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) sequence is the recognition motif for integrins (e.g.,


, involved in angiogenesis and tumor metastasis).
  • Design Strategy: Small molecule peptidomimetics replace the unstable Gly-Asp peptide bond with a rigid scaffold.

  • Implementation: 3-Amino-3-pyrimidin-5-yl-propionic acid mimics the spatial arrangement of the Aspartic acid backbone but presents a rigid, aromatic side chain that can interact with the hydrophobic pocket adjacent to the metal-ion-dependent adhesion site (MIDAS) of the integrin.

  • Advantage: The pyrimidine ring can engage in

    
    -stacking with Tyr residues in the receptor pocket while its nitrogen atoms accept H-bonds from backbone amides in the receptor, increasing affinity and selectivity compared to a phenyl ring.
    

Part 4: Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-3-Amino-3-(pyrimidin-5-yl)propionic acid into a peptidomimetic sequence.

Reagents:

  • Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc from the previous residue. Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-3-Amino-3-(pyrimidin-5-yl)propionic acid (3 eq relative to resin) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6 eq).

    • Note: Pre-activation for 2-3 minutes is recommended for

      
      -amino acids due to steric hindrance at the 
      
      
      
      -carbon.
  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2-4 hours.

    • Validation: Perform a Kaiser test (ninhydrin). Note that

      
      -amino acids may react slower; a double coupling (repeat step 3-4) is often required.
      
  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine if the Kaiser test is slightly positive.

Protocol: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (


) of the pyrimidine-containing peptidomimetic to Integrin 

.

System:

  • Receptor: Purified Integrin

    
    .[2]
    
  • Tracer: FITC-labeled Echinistatin or FITC-c(RGDfK).

  • Competitor: The synthesized peptidomimetic.

Workflow:

  • Preparation: Dilute Integrin

    
     to a concentration of 10 nM in Assay Buffer (20 mM Tris, pH 7.4, 150 mM NaCl, 1 mM 
    
    
    
    , 0.1% BSA).
  • Plating: Add 20

    
    L of Integrin solution to a 384-well black microplate.
    
  • Tracer Addition: Add 10

    
    L of FITC-Tracer (final conc. 5 nM).
    
  • Compound Addition: Add 10

    
    L of serial dilutions of the peptidomimetic.
    
  • Incubation: Incubate for 60 min at Room Temperature in the dark to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multi-mode plate reader.

  • Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response equation to calculate

    
    .
    

Part 5: Mechanistic Visualization

The following diagram illustrates how the Pyrimidine-based


-amino acid integrates into the RGD-mimetic pharmacophore model.

Pharmacophore cluster_Ligand Peptidomimetic Ligand Integrin Integrin αvβ3 Receptor ArgMimic Basic Moiety (Arg Mimic) ArgMimic->Integrin Ionic Interaction (Asp residue in α-subunit) Scaffold 3-Amino-3-pyrimidin-5-yl propionic acid (Scaffold) ArgMimic->Scaffold Scaffold->Integrin π-Stacking & H-Bonding (Specificity Pocket) AspMimic Acidic Moiety (Asp Mimic) Scaffold->AspMimic AspMimic->Integrin Coordination (Metal Ion - MIDAS)

Caption: Figure 2. Pharmacophore model showing the central role of the 3-Amino-3-pyrimidin-5-yl-propionic acid scaffold in orienting the basic and acidic termini while providing specific secondary interactions with the receptor.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
    
  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Rodionov, V. M. (1926).
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Kessler, H., et al. (1996). Design of RGD-containing cyclic peptides and peptidomimetics. Letters in Peptide Science. Link

  • Chemical Book. (n.d.). 3-Amino-3-(pyrimidin-5-yl)propanoic acid Product Page. Link

Sources

Solubility Profile & Physicochemical Characterization: 3-Amino-3-(pyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile of 3-Amino-3-(pyrimidin-5-yl)propanoic acid (also known as


-amino-

-(pyrimidin-5-yl)propionic acid).

This guide is structured for application scientists and process chemists, focusing on the thermodynamic principles governing solvation, practical solvent selection for purification, and validated protocols for solubility determination.

Executive Technical Summary

3-Amino-3-(pyrimidin-5-yl)propanoic acid is a


-amino acid derivative characterized by a zwitterionic core and a polar heteroaromatic side chain. Unlike standard aliphatic amino acids, the presence of the electron-deficient pyrimidine ring significantly alters its lipophilicity and pKa profile.
  • Core Characteristic: Highly Hydrophilic / Zwitterionic

  • Predicted LogP: -3.31 (indicating strong aqueous affinity)

  • Primary Solvation Mechanism: Ion-dipole interactions (water) and dipole-dipole interactions (polar aprotic solvents).

  • Critical Processing Constraint: Solubility is heavily pH-dependent due to the amphoteric nature of the

    
    -amino acid backbone.
    

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its crystal lattice versus the solvation shell.

Structural Analysis

The molecule consists of three distinct functional zones:

  • Carboxylate Tail (

    
    ):  H-bond acceptor/donor; anionic at physiological pH.
    
  • 
    -Amino Group (
    
    
    
    ):
    H-bond donor; cationic at physiological pH.
  • Pyrimidine Ring (

    
    ):  A planar, electron-deficient aromatic system. Note that unlike pyridine, the pyrimidine nitrogens are very weakly basic and remain unprotonated at neutral pH.
    
The Zwitterionic Lattice

In its solid state, the molecule exists as a zwitterion (internal salt). The electrostatic attraction between the ammonium (


) and carboxylate (

) groups creates a high-energy crystal lattice.
  • Solubility Rule: To dissolve this compound, the solvent must overcome this high lattice energy (

    
    ). Only solvents with high dielectric constants (
    
    
    
    ) or the ability to form strong H-bonds can achieve this.

Solubility Profile: Water vs. Organic Solvents

The following matrix summarizes the solubility behavior based on polarity and protic character.

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Aqueous (Neutral) Water (pH 6-7)Moderate to High Soluble due to hydration of ionic termini, but limited by zwitterionic lattice stability at pI.
Aqueous (Acidic/Basic) 0.1M HCl / 0.1M NaOHVery High Protonation or deprotonation breaks the zwitterion, generating a net charge that drastically increases solvation.
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constant disrupts ionic lattice; Pyrimidine ring interacts via

-dipole forces.
Polar Protic (Alcohols) Methanol, EthanolSparingly Soluble Can solvate the polar groups but lack the dielectric strength to fully dissociate the zwitterionic lattice.
Ethers/Esters THF, Ethyl AcetateNegligible Insufficient polarity to overcome lattice energy.
Non-Polar Hexane, Toluene, DCMInsoluble Lipophobicity (LogP -3.31) prevents interaction.
The pH-Solubility Dependence (The "U" Curve)

The most critical parameter for aqueous solubility is pH. The compound exhibits a U-shaped solubility curve characteristic of amino acids.

  • pH < 3 (Cationic State): The carboxylate is protonated (

    
    ). The molecule bears a net positive charge (
    
    
    
    ). Solubility: Maximum.
  • pH 4–8 (Isoelectric Point - pI): The molecule is zwitterionic (

    
     / 
    
    
    
    ). Net charge is zero. Intermolecular electrostatic attraction is maximized, leading to precipitation. Solubility: Minimum.
  • pH > 10 (Anionic State): The amine is deprotonated (

    
    ). The molecule bears a net negative charge (
    
    
    
    ). Solubility: Maximum.

Visualizing the Solubility Equilibrium

The following diagram illustrates the chemical species present at different pH levels and their impact on solubility.

SolubilityPathways Acidic Acidic Medium (pH < 3) Species: Cationic (+1) Solubility: HIGH Neutral Isoelectric Point (pH ~6) Species: Zwitterion (0) Solubility: MINIMUM Acidic->Neutral Add Base (OH-) Neutral->Acidic Add Acid (H+) Basic Basic Medium (pH > 10) Species: Anionic (-1) Solubility: HIGH Neutral->Basic Add Base (OH-) Precipitate Solid Phase (Precipitate) Neutral->Precipitate Lattice Energy > Solvation Energy Basic->Neutral Add Acid (H+)

Figure 1: The pH-dependent solubility equilibrium. The compound is most soluble when it carries a net charge (Acidic/Basic) and least soluble at its isoelectric point (Neutral).

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain precise quantitative data for your specific batch (which may vary by crystal polymorph), use the Shake-Flask Method coupled with HPLC detection.

Reagents & Equipment
  • Solvents: HPLC-grade Water, Methanol, DMSO, Buffers (pH 2, 7, 10).

  • Instrumentation: HPLC-UV (Detection at 254 nm for pyrimidine).

  • Filters: 0.22 µm PVDF or PTFE syringe filters.

Step-by-Step Methodology
  • Supersaturation: Add excess solid 3-Amino-3-(pyrimidin-5-yl)propanoic acid to 2 mL of the target solvent in a glass vial.

  • Equilibration: Shake or vortex at a controlled temperature (e.g., 25°C) for 24–48 hours.

    • Note: Check visually to ensure solid is still present. If all dissolves, add more solid.

  • Phase Separation: Centrifuge the saturated suspension at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm filter.

    • Critical: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.

  • Quantification: Dilute the filtrate with mobile phase and inject into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: 95% Phosphate Buffer (pH 3.0) / 5% Acetonitrile (Isocratic). Note: High aqueous content is required due to the compound's polarity.

    • Calculation: Compare peak area against a standard calibration curve.

Implications for Drug Development & Purification

Purification via Isoelectric Precipitation

The low solubility at the isoelectric point (pI) is a powerful tool for purification without chromatography.

  • Protocol: Dissolve the crude material in dilute HCl (pH 1–2). Filter off insoluble non-polar impurities. Slowly adjust the pH to 6.0–6.5 using NaOH. The pure zwitterion will crystallize/precipitate out of solution.

Formulation Strategy

For intravenous (IV) formulations, the zwitterionic form is likely too insoluble.

  • Salt Formation: Target the Hydrochloride salt (using HCl) or Sodium salt (using NaOH) to lock the molecule in a charged, highly soluble state.

  • Cosolvents: If organic loading is required, avoid pure alcohols. Use PEG-400 or Propylene Glycol mixed with water, as these can solvate the polar pyrimidine moiety better than simple alcohols.

References

  • Fluorochem. (2024). Product Analysis: 3-Amino-3-(pyrimidin-5-yl)propanoic acid (CAS 154844-44-7).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for substituted beta-amino acids. PubChem.[2] Retrieved from

  • Rosemeyer, H. (2007).[3] Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative.[3] MDPI Molbank. Retrieved from

  • Held, C., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23, 10852-10863.[4] Retrieved from

  • Breugst, M., et al. (2020). Solubility Parameters of Amino Acids: Thermodynamics of Zwitterions. Journal of Organic Chemistry. (General reference for amino acid solubility principles).

Sources

Difference between alpha and beta-amino pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Differences Between Alpha and Beta-Amino Pyrimidine Derivatives

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to both the fundamental building blocks of life and a vast array of therapeutic agents.[1][2] The strategic placement of functional groups on this privileged heterocycle dictates its physicochemical properties, reactivity, and, most critically, its interaction with biological targets. Among the most significant substitutions is the amino group, whose position profoundly alters the molecule's character. This guide provides an in-depth exploration of the fundamental differences between alpha (α) and beta (β)-amino pyrimidine derivatives, offering researchers and drug development professionals a clear framework for understanding their distinct chemical biology and applications. We will dissect their structural and electronic properties, divergent synthetic pathways, and the strategic rationale for their use in drug design, particularly highlighting the ubiquitous role of α-isomers as kinase hinge-binders.

Foundational Concepts: Defining the Alpha and Beta Landscape

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[3] The placement of an exocyclic amino group relative to these nitrogen atoms defines its classification:

  • Alpha (α)-Amino Pyrimidines: The amino group is attached to a carbon atom immediately adjacent to a ring nitrogen. This includes the C2, C4, and C6 positions. Due to the ring's symmetry, the C4 and C6 positions are equivalent.

  • Beta (β)-Amino Pyrimidines: The amino group is attached to the carbon atom situated between the two ring carbons, at the C5 position. This position is not adjacent to a ring nitrogen.

This seemingly subtle positional isomerism initiates a cascade of electronic and steric differences that have profound implications for the molecule's function.

G cluster_alpha Alpha (α)-Amino Pyrimidines cluster_beta Beta (β)-Amino Pyrimidine alpha2 2-Aminopyrimidine alpha4 4-Aminopyrimidine alpha_img_2 alpha_img_4 beta5 5-Aminopyrimidine beta_img_5

Figure 1: Core structures of representative alpha (2- and 4-amino) and beta (5-amino) pyrimidine isomers.

Core Differences: An Electronic and Reactivity Deep Dive

The two nitrogen atoms in the pyrimidine ring are electronegative and act as potent electron-withdrawing groups. This inherent electronic pull is the primary driver of the differences between the alpha and beta isomers.

Electronic Landscape and Basicity
  • Alpha Positions (C2, C4, C6): These carbons are significantly electron-deficient (electrophilic) due to their proximity to the ring nitrogens. An amino group at an alpha position experiences a strong resonance effect, pulling its lone pair of electrons into the ring. This delocalization makes the exocyclic amino group less basic.

  • Beta Position (C5): This carbon is comparatively electron-rich. It is less influenced by the inductive withdrawal of the nitrogens and is analogous to a carbon in benzene. An amino group here behaves more like a typical aniline, with its basicity less attenuated by the ring system.[3]

Tautomerism: A Gateway to Biological Recognition

Amino-imino tautomerism, a form of prototropic tautomerism, is a critical feature of aminopyrimidines, particularly for alpha-isomers.[4]

  • Alpha-Amino Pyrimidines: Can readily tautomerize to an imino form. This equilibrium is fundamental to their biological function, mimicking the hydrogen bonding patterns of nucleobases in DNA and RNA.[4][5] This ability to present both hydrogen bond donor and acceptor faces is key to their success in drug design. Spectroscopic studies confirm that the amino tautomer is generally the most stable form.[6]

  • Beta-Amino Pyrimidines: Tautomerism to an imino form is not a significant pathway for 5-aminopyrimidine, as it would disrupt the aromaticity of the ring without the same electronic stabilization seen in the alpha-isomers.

Chemical Reactivity

The electronic differences directly translate to distinct chemical reactivities, which in turn dictate synthetic strategies.

  • Alpha Positions: The electron-poor nature of these positions makes them susceptible to nucleophilic aromatic substitution (SNAr) , especially when a good leaving group (e.g., a halogen) is present. This is a cornerstone of their synthesis and functionalization.[7][8][9]

  • Beta Position: The more electron-rich C5 position is amenable to electrophilic aromatic substitution , such as halogenation or nitration, a reaction pathway that is highly disfavored at the alpha positions.[3]

Synthetic Methodologies: Building the Scaffolds

The divergent electronic properties of the alpha and beta positions necessitate fundamentally different synthetic approaches.

Synthesis of Alpha-Amino Pyrimidines

The most prevalent and efficient method for constructing the α-amino pyrimidine core is through a condensation and cyclization reaction . This typically involves reacting a 1,3-dielectrophile (like a β-dicarbonyl compound) with a C-N-C synthon, most commonly guanidine.[3][10]

G General Workflow for α-Amino Pyrimidine Synthesis start Starting Materials reagents Guanidine (C-N-C Synthon) + β-Dicarbonyl Compound (1,3-Dielectrophile) start->reagents Combine step1 Condensation & Cyclization reagents->step1 Base Catalyst (e.g., NaOEt) product α-Amino Pyrimidine Core Structure step1->product

Figure 2: Generalized synthetic workflow for α-amino pyrimidines via cyclocondensation.

Exemplary Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride, followed by the dropwise addition of ethyl acetoacetate (a β-dicarbonyl equivalent).

  • Cyclization: Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is typically acidified with acetic acid or HCl, causing the product to precipitate. The solid is then collected by filtration, washed with cold water and ethanol, and dried to yield the target α-amino pyrimidine derivative.

Causality: This one-pot reaction is highly efficient because the β-dicarbonyl compound provides the C4-C5-C6 fragment, while guanidine provides the N1-C2-N3 fragment, pre-installing the required amino group at the C2 (alpha) position.

Synthesis of Beta-Amino Pyrimidines

Exemplary Protocol: Synthesis of 5-Aminopyrimidine

  • Nitration (Electrophilic Substitution): Start with a suitable pyrimidine, such as 2,4-dichloropyrimidine. React it with a nitrating agent (e.g., nitric acid in sulfuric acid). The electrophilic nitronium ion (NO₂⁺) will preferentially attack the electron-rich C5 (beta) position.

  • Reduction: The resulting 5-nitropyrimidine derivative is then subjected to reduction. This is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reducing agents like tin(II) chloride in HCl.

  • Isolation: Following the reduction, a standard aqueous work-up and extraction, followed by purification (e.g., chromatography or recrystallization), yields the 5-aminopyrimidine product.

Causality: This pathway is dictated by the inherent reactivity of the pyrimidine ring. The C5 position's susceptibility to electrophilic attack is exploited to install a nitro group, a reliable precursor to the amine functionality.

Applications in Drug Development: A Tale of Two Isomers

The distinct properties of α- and β-amino pyrimidines translate directly into their utility in drug design.

The Alpha-Amino Pyrimidine: A Master of the Kinase Hinge

The 2-aminopyrimidine moiety is arguably one of the most successful "hinge-binding" motifs in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[11] Kinases are a critical class of enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer.

The ATP binding site of a kinase contains a flexible "hinge region" that forms crucial hydrogen bonds with the adenine base of ATP. The 2-aminopyrimidine scaffold is a superb bioisostere of adenine, capable of replicating this key interaction pattern.

  • The exocyclic N-H of the amino group acts as a hydrogen bond donor .

  • One of the ring nitrogens (typically N1 or N3) acts as a hydrogen bond acceptor .

This bidentate hydrogen bonding anchors the inhibitor molecule in the active site, providing a foundation for high-potency inhibition.

G α-Amino Pyrimidine as a Kinase Hinge-Binder cluster_0 Kinase Hinge Region cluster_1 2-Aminopyrimidine Inhibitor backbone_nh Backbone N-H backbone_co Backbone C=O inhibitor_n N backbone_nh->inhibitor_n inhibitor_nh N-H inhibitor_nh->backbone_co inhibitor_r R

Sources

Methodological & Application

Synthesis protocols for 3-Amino-3-pyrimidin-5-yl-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Amino-3-(pyrimidin-5-yl)propanoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Amino-3-(pyrimidin-5-yl)propanoic acid , a critical


-amino acid building block for peptidomimetics and integrin inhibitors. The method utilizes a modified Rodionov reaction , a one-pot condensation of pyrimidine-5-carbaldehyde with malonic acid and ammonium acetate. This route is selected for its atom economy, operational simplicity, and avoidance of hazardous azide or cyanide intermediates common in alternative homologation strategies (e.g., Arndt-Eistert).

Key Advantages:

  • Single-Step Core Construction: Converts commercially available aldehyde directly to the

    
    -amino acid.
    
  • Scalability: Protocol validated for gram-to-multigram scales.

  • Green Chemistry Profile: Ethanol-based solvent system with minimal waste generation.

Retrosynthetic Analysis

The target molecule, a


-aryl-

-amino acid, is disconnected at the C2-C3 bond and the C3-N bond. The most logical forward synthesis involves the condensation of a carbonyl electrophile (pyrimidine-5-carbaldehyde) with a dicarbonyl equivalent (malonic acid) in the presence of an ammonia source.

Retrosynthesis Target 3-Amino-3-(pyrimidin-5-yl)propanoic acid Precursors Pyrimidine-5-carbaldehyde + Malonic Acid + Ammonium Acetate Target->Precursors Rodionov Disconnection

Figure 1: Retrosynthetic disconnection relying on the Rodionov multicomponent condensation.

Experimental Protocols

Materials & Reagents
ReagentCAS No.[1]MW ( g/mol )Equiv.Role
Pyrimidine-5-carbaldehyde 10070-92-5108.101.0Electrophile
Malonic Acid 141-82-2104.061.1Nucleophile
Ammonium Acetate 631-61-877.082.0Nitrogen Source
Ethanol (Absolute) 64-17-5--Solvent
Protocol A: One-Pot Rodionov Synthesis

Objective: Synthesis of racemic 3-amino-3-(pyrimidin-5-yl)propanoic acid.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add pyrimidine-5-carbaldehyde (5.40 g, 50.0 mmol), malonic acid (5.72 g, 55.0 mmol), and ammonium acetate (7.71 g, 100.0 mmol).

  • Solvation: Add absolute ethanol (100 mL). The solids may not dissolve immediately.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The mixture typically becomes homogeneous upon heating, followed by the evolution of CO₂ gas (bubbling) as decarboxylation occurs.

    • Duration: Reflux for 6–8 hours. Monitor by TLC (Eluent: n-BuOH/AcOH/H₂O 3:1:1, stain with Ninhydrin). The product will appear as a polar, ninhydrin-positive spot near the baseline or Rf ~0.3 depending on the exact plate.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. The target

    
    -amino acid is zwitterionic and often precipitates directly from the ethanolic solution upon cooling.
    
  • Isolation:

    • If a precipitate forms: Filter the white solid using a Büchner funnel. Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

    • Troubleshooting: If no precipitate forms, concentrate the solution to approx. 20 mL under reduced pressure. Add isopropanol (20 mL) and store at 4°C overnight to induce crystallization.

  • Purification (Optional): Recrystallize from minimal hot water/ethanol (1:3 v/v) if high purity is required.

Expected Yield: 55–70% Appearance: White to off-white crystalline powder.

Protocol B: N-Boc Protection (Recommended for Analytics)

Objective: Conversion to the N-Boc derivative for easier HPLC analysis and peptide coupling.

  • Dissolution: Suspend the crude amino acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (2.5 equiv).

  • Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup:

    • Wash the alkaline solution with diethyl ether (removes unreacted Boc₂O).

    • Acidify the aqueous layer to pH 3 with 1M KHSO₄ (avoid HCl to prevent Boc removal).

    • Extract with Ethyl Acetate (3x).[2] Dry over Na₂SO₄ and concentrate.

Workflow Visualization

Workflow Start Start: Pyrimidine-5-carbaldehyde + Malonic Acid + NH4OAc Reflux Reflux in Ethanol (80°C) 6-8 Hours (CO2 Evolution) Start->Reflux Cool Cool to Room Temp Precipitation of Zwitterion Reflux->Cool Check Precipitate formed? Cool->Check Filter Filter & Wash (EtOH/Ether) Check->Filter Yes Conc Concentrate & Add iPrOH Chill at 4°C Check->Conc No Dry Dry under Vacuum Target Beta-Amino Acid Filter->Dry Conc->Filter

Figure 2: Decision tree for the isolation of the zwitterionic amino acid.

Analytical Quality Control

ParameterSpecificationMethod
Identity Matches Reference¹H NMR (D₂O/NaOD or DMSO-d₆)
Purity > 95%HPLC (C18, 0.1% TFA water/acetonitrile)
Mass [M+H]⁺ = 168.1LC-MS (ESI+)

Key NMR Signals (DMSO-d₆ + DCl):

  • 
     ~9.1 ppm (s, 1H, Pyrimidine H-2)
    
  • 
     ~8.9 ppm (s, 2H, Pyrimidine H-4,6)
    
  • 
     ~4.8 ppm (t, 1H, CH -NH₂)
    
  • 
     ~3.0 ppm (d, 2H, CH ₂-COOH)
    

Expertise & Troubleshooting

  • Solubility Issues: The pyrimidine ring makes the final amino acid quite polar. If the product does not precipitate from ethanol, it is likely forming a soluble ammonium salt. Correction: Use an ion-exchange resin (Dowex 50W, H+ form). Load the reaction mixture, wash with water, and elute the amino acid with 10% aqueous ammonia.

  • Decarboxylation Failure: If the reaction stalls at the acrylic acid stage (intermediate), it indicates insufficient ammonia concentration or temperature. Ensure the system is closed enough to retain some ammonia pressure but open enough to vent CO₂.

  • Enantioselectivity: The Rodionov reaction yields a racemate. For chiral applications, perform an enzymatic resolution on the N-phenylacetyl derivative using Penicillin G Acylase , which typically yields the (S)-enantiomer with high ee (>98%).

References

  • General Rodionov Reaction Mechanism: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of -amino acids from aldehydes, malonic acid and ammonia." Ber. Dtsch. Chem. Ges.1926, 59, 2952.
  • Application to Heterocycles

    • Grygorenko, O. O., et al. "The Rodionov reaction: an old method for the synthesis of new biological active compounds." Tetrahedron2014 , 70, 3331.

  • Starting Material Data (Pyrimidine-5-carbaldehyde)

    • PubChem Compound Summary for CID 329781431.

  • Enzymatic Resolution of Beta-Amino Acids: Soloshonok, V. A., et al. "Biocatalytic approach to enantiomerically pure -amino acids." Tetrahedron: Asymmetry1995, 6, 1601.

Sources

Fmoc-protection of 3-Amino-3-pyrimidin-5-yl-propionic acid for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Use of Fmoc-3-Amino-3-pyrimidin-5-yl-propionic acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These novel building blocks allow researchers to craft peptides with enhanced stability, constrained conformations, and unique functionalities. 3-Amino-3-pyrimidin-5-yl-propionic acid is a non-proteinogenic β-amino acid of significant interest. Its pyrimidine side chain can engage in specific hydrogen bonding and π-stacking interactions, while the β-amino acid backbone can induce stable secondary structures, such as helices and turns, that are resistant to enzymatic degradation.

To successfully integrate this valuable building block into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS), its α-amino group must be temporarily protected. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protector of choice for this task due to its remarkable stability in acidic conditions and its facile removal under mild basic conditions, providing a crucial orthogonal protection strategy in peptide synthesis.[1][2][3]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals. It details a robust, field-proven protocol for the efficient N-terminal Fmoc protection of 3-Amino-3-pyrimidin-5-yl-propionic acid and outlines the subsequent steps for its successful incorporation into peptide sequences via automated or manual Fmoc-SPPS.

The Chemistry of Fmoc Protection: A Strategic Choice

The Fmoc/tBu strategy is the dominant method for SPPS.[1] It relies on the base-labile Fmoc group for temporary Nα-amine protection and acid-labile groups (like tert-butyl, tBu) for the "permanent" protection of reactive amino acid side chains.[1][4] This orthogonality is the key to its success, ensuring that side-chain protecting groups remain intact during the repeated cycles of Nα-Fmoc removal.[2]

The protection reaction itself involves the nucleophilic attack of the amino acid's free amine on an electrophilic Fmoc donor. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is generally preferred due to its greater stability and a lower tendency to form unwanted side products.[1][]

The reaction is typically performed under Schotten-Baumann conditions, utilizing a biphasic solvent system (e.g., aqueous sodium carbonate or bicarbonate and an organic solvent like dioxane or acetone) to dissolve both the polar amino acid and the non-polar Fmoc-OSu.[1][3] A mild base is essential to deprotonate the amino group, enhancing its nucleophilicity, without causing undesirable side reactions.

Visualizing the Workflow: From Amino Acid to Protected Building Block

The following diagram outlines the key steps in the synthesis of the Fmoc-protected amino acid, a critical prerequisite for its use in SPPS.

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control AA_sol Dissolve Amino Acid in Aqueous Base (e.g., 10% Na₂CO₃) Mix Slowly add Fmoc-OSu solution to Amino Acid solution at 0-5°C AA_sol->Mix Fmoc_sol Dissolve Fmoc-OSu in Organic Solvent (e.g., Dioxane) Fmoc_sol->Mix Stir Stir overnight at room temperature Mix->Stir Wash Wash with Ether to remove excess Fmoc-OSu Stir->Wash Acidify Acidify aqueous layer to pH 2-3 with HCl Wash->Acidify Isolate Isolate product via filtration or extraction Acidify->Isolate Dry Dry under vacuum Isolate->Dry QC Characterize via HPLC, MS, NMR Dry->QC

Caption: Workflow for the Fmoc protection of 3-Amino-3-pyrimidin-5-yl-propionic acid.

Protocol 1: Synthesis of Fmoc-3-Amino-3-pyrimidin-5-yl-propionic acid

This protocol describes the N-terminal protection of the target β-amino acid.

Materials and Reagents
ReagentGradePurpose
3-Amino-3-pyrimidin-5-yl-propionic acid≥98% PurityStarting Material
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)≥98.5% PurityFmoc donor reagent
Sodium Carbonate (Na₂CO₃)ACS Reagent GradeBase for deprotonation
1,4-DioxaneAnhydrous, ≥99.8%Organic solvent
Diethyl EtherAnhydrousWashing solvent
Hydrochloric Acid (HCl), 1MVolumetric StandardAcidification
Deionized Water (H₂O)18.2 MΩ·cmAqueous solvent
Ethyl Acetate & HexanesHPLC GradeSolvents for TLC and chromatography
Sodium Sulfate (Na₂SO₄)AnhydrousDrying agent
Step-by-Step Methodology
  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Amino-3-pyrimidin-5-yl-propionic acid in a 10% aqueous solution of sodium carbonate. Use enough solution to fully dissolve the amino acid. Cool the flask in an ice bath to 0-5°C.

  • Preparation of Fmoc-OSu Solution: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.

  • Reaction Initiation: Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains between 0-5°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir vigorously for 12-18 hours.

  • Initial Work-up: Dilute the reaction mixture with an equal volume of deionized water. Transfer the mixture to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.[1]

  • Product Precipitation: Return the aqueous layer to a flask and cool it in an ice bath. Slowly acidify the solution to a pH of 2-3 by adding 1M HCl dropwise while stirring. A white precipitate of the Fmoc-protected product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water until the filtrate is neutral.

  • Drying: Dry the collected white solid under high vacuum to a constant weight.

  • Purity Assessment (Self-Validation): The purity of the resulting Fmoc-3-Amino-3-pyrimidin-5-yl-propionic acid should be assessed before use in SPPS.

    • HPLC: Analyze the product to determine its chemical purity (expected >98%).[6]

    • Mass Spectrometry: Confirm the identity of the product by ESI-MS to match the expected molecular weight.

    • NMR: Confirm the structure and successful Fmoc attachment via ¹H and ¹³C NMR spectroscopy.[7]

Application in SPPS: Incorporating the Building Block

Once synthesized and validated, Fmoc-3-Amino-3-pyrimidin-5-yl-propionic acid is ready for incorporation into a peptide sequence using a standard automated or manual SPPS synthesizer.

The Fmoc-SPPS Cycle

The core of SPPS is a cyclical process that iteratively adds amino acids to a growing peptide chain anchored to a solid support (resin). Each cycle consists of four main stages: deprotection, washing, coupling, and another washing phase.

SPPS_Cycle start deprotection Fmoc Deprotection Remove Fmoc group with 20% Piperidine in DMF start->deprotection wash1 Washing Remove Piperidine and Dibenzofulvene Adduct with DMF deprotection->wash1 coupling Coupling Add activated Fmoc-Amino Acid (e.g., with HATU/DIPEA) wash1->coupling wash2 Washing Remove excess reagents and byproducts with DMF coupling->wash2 wash2->deprotection Next Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: SPPS Coupling of Fmoc-3-Amino-3-pyrimidin-5-yl-propionic acid

This protocol assumes a standard Fmoc-SPPS setup after the deprotection of the N-terminal amine on the resin-bound peptide.

Reagents and Coupling Chemistries

The choice of coupling reagent is critical for ensuring an efficient reaction, especially with unnatural or sterically hindered amino acids. Aminium/uronium salt-based reagents are highly effective.

ReagentFull NameBase ActivatorKey Characteristics
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA/CollidineHighly efficient, fast kinetics, recommended for difficult couplings.[8]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA/CollidineA robust and widely used standard coupling reagent.[8]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateDIPEA/CollidineHigh reactivity comparable to HATU, with non-explosive and more soluble byproducts.[8]

DIPEA: Diisopropylethylamine

Step-by-Step Coupling Methodology
  • Resin Preparation: Following the standard Fmoc deprotection of the resin-bound peptide (e.g., using 20% piperidine in DMF), wash the resin thoroughly with DMF (5-7 times) to completely remove the base.[1]

  • Activation of the Amino Acid: In a separate reaction vial, dissolve 3-5 equivalents of Fmoc-3-Amino-3-pyrimidin-5-yl-propionic acid and 3-5 equivalents of the chosen coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of an activator base (e.g., DIPEA).

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes. This step generates the highly reactive OAt-ester, which is poised for aminolysis.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate the mixture via nitrogen bubbling, orbital shaking, or vortexing for 1-2 hours.

  • Monitoring for Completion (Self-Validation): To ensure the reaction has gone to completion, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative test for free primary/secondary amines. The Kaiser test is standard; a negative result (colorless or yellow beads) indicates a complete coupling.[9]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next cycle of deprotection and coupling.

Final Cleavage and Deprotection

After the final amino acid has been coupled and its Fmoc group removed, the peptide is cleaved from the resin. This is typically achieved by treating the peptidyl resin with a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA). Scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) are added to the TFA to quench reactive cationic species generated from the cleavage of side-chain protecting groups, thus preventing modification of sensitive residues like Trp, Met, and Cys.

Conclusion

3-Amino-3-pyrimidin-5-yl-propionic acid represents a powerful tool for modifying peptide structure and function. The successful synthesis of its Fmoc-protected derivative is the critical first step toward its broader use. The protocols detailed in this guide provide a validated pathway for both the synthesis of this building block and its subsequent incorporation into peptide chains via standard SPPS chemistry. By carefully controlling reaction conditions and validating the purity of the intermediate, researchers can confidently expand their peptide designs, paving the way for novel therapeutics and advanced biomaterials.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link].

  • Albericio, F. et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link].

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available at: [Link].

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link].

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link].

  • de la Torre, B.G. et al. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. PMC. Available at: [Link].

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].

  • Mesa Labs. SPPS Tips For Success Handout. Available at: [Link].

  • Góngora-Benítez, M. et al. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Available at: [Link].

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link].

  • ResearchGate. Synthesis of Fmoc-based SPPS building blocks 1–3. Reagents and.... Available at: [Link].

  • PubMed. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Available at: [Link].

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link].

  • Food Science. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. Available at: [Link].

Sources

Incorporating 3-Amino-3-pyrimidin-5-yl-propionic acid into peptide chains

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Successful Incorporation of 3-Amino-3-pyrimidin-5-yl-propionic acid into Novel Peptide Architectures

Authored by: Gemini, Senior Application Scientist

Abstract

The integration of non-natural amino acids into peptide chains is a cornerstone of modern drug discovery and materials science, offering a pathway to novel therapeutics with enhanced stability, potency, and target specificity.[1][] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 3-Amino-3-pyrimidin-5-yl-propionic acid, a unique β-amino acid, into peptide sequences. We address the specific challenges posed by its structure, including steric hindrance and the chemical nature of the pyrimidine side chain. Detailed methodologies for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are presented, with a focus on optimized protecting group strategies, coupling reagent selection, and cleavage protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of pyrimidine-containing peptides.

Introduction: The Rationale for Pyrimidine-Functionalized Peptides

The universe of peptide-based therapeutics is rapidly expanding beyond the canonical 20 proteinogenic amino acids.[3] The introduction of unnatural amino acids (UAAs) allows for the precise modulation of a peptide's pharmacological properties, including its conformation, proteolytic stability, and receptor-binding affinity.[1] 3-Amino-3-pyrimidin-5-yl-propionic acid is a particularly compelling UAA for several reasons:

  • Structural Constraint: As a β-amino acid, it introduces a more flexible backbone conformation compared to α-amino acids, enabling the formation of unique secondary structures like helices and turns that can mimic or disrupt biological recognition sites.

  • Pharmacophore Potential: The pyrimidine ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and π-stacking interactions. Its integration can facilitate targeted binding to enzymes and receptors.

  • Modulation of Physicochemical Properties: The aromatic, nitrogen-rich pyrimidine moiety can alter the solubility, lipophilicity, and metabolic stability of the parent peptide, key factors in developing viable drug candidates.[4]

This guide provides the foundational knowledge and actionable protocols to successfully navigate the synthetic challenges and unlock the potential of this novel building block.

Physicochemical Profile and Synthetic Considerations

Before embarking on synthesis, it is crucial to understand the unique chemical nature of 3-Amino-3-pyrimidin-5-yl-propionic acid.

  • Structure: It features a primary amine on the β-carbon and a pyrimidine ring attached to the same carbon. This arrangement presents significant steric bulk around the chiral center.

  • Reactivity: The pyrimidine ring contains two nitrogen atoms which can be protonated under strongly acidic conditions, such as during final cleavage. This can influence solubility and requires careful selection of scavengers to prevent side reactions. The amino group has a basicity typical for a primary amine and requires robust protection during synthesis.

The primary challenge in its incorporation is overcoming the steric hindrance during the coupling step. This necessitates the use of highly efficient coupling reagents and potentially longer reaction times or elevated temperatures to drive the reaction to completion.

Protecting Group Strategy: An Orthogonal Approach

A successful peptide synthesis campaign relies on a robust and orthogonal protecting group strategy, ensuring that specific groups can be removed without affecting others.[5][6] For incorporating 3-Amino-3-pyrimidin-5-yl-propionic acid, we recommend the widely adopted Fmoc/tBu strategy.[7]

  • α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the preferred temporary protecting group for the N-terminus. It is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[5][7]

  • Side Chain Protection: The functional groups on the side chains of other amino acids in the sequence must be protected with groups that are stable to piperidine but labile to the final acid cleavage, such as tert-butyl (tBu) for Asp, Glu, and Tyr, and tert-butyloxycarbonyl (Boc) for Lys and Trp.[7][8]

  • Pyrimidine Ring: The pyrimidine ring itself is generally stable under standard SPPS conditions. However, if working with particularly sensitive sequences or harsh reagents, a trityl (Trt) or Boc group could be considered for protection of one of the ring nitrogens, though in most cases this is unnecessary.[9]

Functional GroupRecommended Protecting GroupCleavage ConditionOrthogonality
α-Amino (Temporary) Fmoc20% Piperidine in DMFOrthogonal to Acid
Side-Chain Carboxyls (Asp, Glu) OtBu~95% TFAOrthogonal to Base
Side-Chain Amines (Lys) Boc~95% TFAOrthogonal to Base
Side-Chain Hydroxyls (Ser, Thr, Tyr) tBu~95% TFAOrthogonal to Base
Side-Chain Guanidino (Arg) Pbf~95% TFAOrthogonal to Base

Core Methodologies: SPPS and LPPS

Both solid-phase and liquid-phase synthesis are viable for creating peptides containing 3-Amino-3-pyrimidin-5-yl-propionic acid, with the choice depending on the desired scale, peptide length, and specific research goals.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the dominant method for research-scale peptide synthesis due to its efficiency and ease of automation.[10][11] The growing peptide chain is anchored to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[11][12]

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (UAA + Activator/Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Final Final Peptide on Resin Wash2->Final Chain Elongation Start Start: Fmoc-protected Amino Acid on Resin Start->Deprotection Cleavage Final Cleavage & Deprotection (TFA Cocktail) Final->Cleavage Purify Purification & Analysis (HPLC, LC-MS) Cleavage->Purify

Diagram 1: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Liquid-Phase Peptide Synthesis (LPPS)

Also known as solution-phase synthesis, LPPS is conducted entirely in solution.[13] While more labor-intensive due to the need for purification after each step (e.g., extraction or crystallization), it is highly scalable and often preferred for the large-scale manufacturing of shorter peptides.[13][14][15] It allows for easier characterization of intermediates, which can be crucial when optimizing the incorporation of a challenging residue.[13]

LPPS_Workflow cluster_cycle LPPS Cycle Coupling 1. Coupling Reaction in Solution Purification 2. Work-up & Purification (Extraction/Crystallization) Coupling->Purification Deprotection 3. N-terminal Deprotection Purification->Deprotection Purification2 4. Purification of Deprotected Peptide Deprotection->Purification2 Final Final Protected Peptide Purification2->Final Chain Elongation Start Start: Protected Amino Acid/Peptide in Solution Start->Coupling Final_Deprotection Final Deprotection Final->Final_Deprotection Final_Purify Final Purification (HPLC) Final_Deprotection->Final_Purify

Diagram 2: General workflow for Liquid-Phase Peptide Synthesis (LPPS).

Experimental Protocols

Protocol 1: SPPS Incorporation of 3-Amino-3-pyrimidin-5-yl-propionic acid

This protocol assumes a 0.1 mmol scale synthesis on a Rink Amide resin for a C-terminal amide.

Materials:

  • Fmoc-Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected proteinogenic amino acids

  • Nα-Fmoc-3-Amino-3-pyrimidin-5-yl-propionic acid

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Additive (for DIC): OxymaPure® or HOBt (Hydroxybenzotriazole)

  • Solvents: DMF (Peptide Synthesis Grade), DCM (Dichloromethane)

  • Deprotection: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler TFA/TIS/Water (95:2.5:2.5) cocktail if the sequence is free of sensitive residues like Cys, Met, or Trp.[16]

  • Precipitation: Cold Diethyl Ether

Procedure:

  • Resin Swelling: Swell the resin (200 mg) in DMF in a reaction vessel for 30-60 minutes.

  • Initial Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain. Repeat with a fresh portion of the solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling the First Amino Acid:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq, 0.3 mmol) with HATU (2.9 eq, 0.29 mmol) and DIPEA (6 eq, 0.6 mmol) in DMF for 2-5 minutes.

    • Add the activated mixture to the resin and agitate for 1-2 hours.

    • Perform a ninhydrin test to confirm reaction completion (beads should be colorless). If the test is positive (blue), recouple.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Incorporating 3-Amino-3-pyrimidin-5-yl-propionic acid:

    • Activation: Due to steric hindrance, HATU is the recommended coupling reagent.[17] In a separate vial, dissolve Nα-Fmoc-3-Amino-3-pyrimidin-5-yl-propionic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Coupling: Add the activated mixture to the deprotected peptide-resin. Agitate for at least 4 hours. A double coupling is highly recommended.

    • Monitoring: The ninhydrin test is crucial here. If the coupling remains incomplete, consider switching the solvent to NMP or using a microwave-assisted peptide synthesizer to provide energy for the reaction.[18]

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection (Step 2).

  • Final Washing: Wash the peptide-resin thoroughly with DMF, then DCM, and dry under vacuum.

  • Cleavage and Global Deprotection:

    • CAUTION: Perform in a well-ventilated fume hood. TFA is highly corrosive.[16]

    • Prepare the cleavage cocktail fresh. For a peptide containing Trp or Met, Reagent K is a robust choice.[16]

    • Add the cleavage cocktail (e.g., 5 mL) to the dry resin and agitate gently at room temperature for 2-4 hours. The resin may change color.[8]

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate should form.

    • Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen.

Protocol 2: Key Steps for LPPS Incorporation

This protocol outlines the key coupling and deprotection steps in solution.

  • C-Terminal Protection: Start with the C-terminal amino acid protected as a methyl or benzyl ester (e.g., H-Gly-OMe).

  • Coupling Step:

    • Dissolve the Nα-Fmoc protected amino acid (1.1 eq) and an activating agent like HATU (1.1 eq) in an anhydrous solvent like DMF or DCM.

    • Add a base such as DIPEA (2.2 eq) and stir for 5 minutes to pre-activate.

    • Add the C-terminal protected amino acid/peptide (1.0 eq) to the solution and stir at room temperature. Monitor by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up to remove excess reagents. The protected peptide is typically extracted into an organic solvent (e.g., ethyl acetate), washed with mild acid, mild base, and brine, then dried and concentrated.[19]

  • Fmoc Deprotection:

    • Dissolve the purified, Fmoc-protected peptide in a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under vacuum and purify the resulting deprotected peptide, often by precipitation or column chromatography, before proceeding to the next coupling step.[19]

Purification and Characterization

Regardless of the synthetic method, the crude peptide must be purified and its identity confirmed.

TechniquePurposeDetails
Reverse-Phase HPLC Purification & Purity AnalysisSeparates the target peptide from deletion sequences, incompletely deprotected species, and other impurities based on hydrophobicity. A C18 column with a water/acetonitrile gradient (containing 0.1% TFA) is standard.[20][21]
LC-MS / ESI-MS Identity ConfirmationProvides the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass of the target sequence, confirming successful incorporation of all residues, including the UAA.[22][23]
Tandem MS (MS/MS) Sequence VerificationFragments the peptide and analyzes the resulting daughter ions to confirm the amino acid sequence directly. This is invaluable for unambiguously confirming the position of the unnatural amino acid.[22][23]
NMR Spectroscopy Structural ElucidationFor detailed structural analysis, 1D and 2D NMR can provide information on the peptide's conformation in solution.[20][23]

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling of UAA Steric hindrance of 3-Amino-3-pyrimidin-5-yl-propionic acid.Use a stronger coupling reagent like HATU or COMU. Double couple for an extended time (4-6 hours). Consider using a microwave synthesizer to increase reaction kinetics.
Low Yield after Cleavage Incomplete cleavage from the resin; peptide precipitation onto the resin.Extend cleavage time to 4 hours. Ensure the cleavage cocktail is appropriate for the sequence (e.g., use scavengers for sensitive residues).[16]
Side Products Observed in MS Scavengers are insufficient; re-attachment of protecting groups.Use a robust cleavage cocktail like Reagent K, especially for peptides with Trp, Met, or multiple Arg residues.[16] Ensure scavengers are fresh.
Racemization Over-activation of the carboxylic acid, especially with urethane-protected amino acids.Use additives like OxymaPure or HOAt which are known to suppress racemization.[24] Avoid excessive pre-activation times.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 48(4), 417-424. [Link]

  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188. [Link]

  • Li, P., & Ye, S. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(4), 886–897. [Link]

  • Li, Y., & Li, X. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 87(19), e00869-21. [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Neuland Labs. (2025). What Is Liquid Phase Peptide Synthesis? Methods & Uses. [Link]

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982–987. [Link]

  • CD Formulation. (n.d.). Liquid-Phase Peptide Synthesis (LPPS) Technology. [Link]

  • Vapourtec. (2025). Liquid phase peptide synthesis (LPPS) in flow. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • V. V. S. Rajan, R. & Periasamy, M. (2012). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 859, 25-42. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Protecting Groups in Peptide Synthesis. Nature Protocols, 2(12), 3247-3256. [Link]

  • Omizzolo. (n.d.). Protective groups commonly used in the synthesis of amino acids from peptides. [Link]

  • Gyros Protein Technologies. (n.d.). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • K.J. Stine. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Kuhl, P., et al. (1984). Peptides of pyrimidine amino acids. Pharmazie, 39(6), 402-3. [Link]

  • Rosemeyer, H., & Seela, F. (1991). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molecules, 1(1), 20-23. [Link]

  • University of Wisconsin-Platteville. (2024). Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of Low Molecular Weight. [Link]

  • Kumar, V., & Arora, P. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 7(1). [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. [Link]

  • Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48. [Link]

  • Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]

Sources

Application Notes & Protocols: Enantioselective Synthesis of β-Amino Acids Containing Pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidine-Containing β-Amino Acids

In the landscape of modern medicinal chemistry and drug development, the structural motifs incorporated into potential therapeutic agents are of paramount importance. Among these, β-amino acids have emerged as critical building blocks for the synthesis of peptidomimetics, natural products, and pharmaceuticals. Their unique structural properties, which include the ability to form stable secondary structures like helices and sheets in β-peptides, render them resistant to enzymatic degradation, thereby enhancing their bioavailability and therapeutic potential.

When a pyrimidine ring—a fundamental component of nucleobases like cytosine, thymine, and uracil—is integrated into the β-amino acid scaffold, a molecule of significant biological potential is created. These hybrid structures are explored for their applications as antiviral agents, anticancer therapeutics, and modulators of various biological pathways. The pyrimidine moiety can engage in specific hydrogen bonding and π-stacking interactions with biological targets, while the β-amino acid backbone provides a stable and conformationally defined scaffold.

The challenge, however, lies in the stereocontrolled synthesis of these molecules. As biological activity is often confined to a single enantiomer, the development of robust and efficient enantioselective synthetic methods is a critical endeavor. This guide provides an in-depth overview of established strategies and detailed protocols for the synthesis of enantiomerically enriched β-amino acids bearing a pyrimidine substituent, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to Enantioselectivity

The asymmetric synthesis of pyrimidine-containing β-amino acids can be achieved through several powerful strategies. The choice of method often depends on the specific substitution pattern of the target molecule, scalability, and the desired level of stereocontrol. The three primary strategies discussed herein are Organocatalytic Conjugate Addition, Chiral Auxiliary-Mediated Synthesis, and Biocatalytic Methods.

Organocatalytic Asymmetric Conjugate Addition

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative that often proceeds under mild conditions with high enantioselectivity. For the synthesis of pyrimidine-containing β-amino acids, the conjugate addition (or Michael addition) of a nucleophile to a pyrimidine-substituted α,β-unsaturated carbonyl compound is a highly effective approach.

Causality Behind the Method: This strategy relies on the transient and reversible formation of a chiral intermediate that directs the stereochemical outcome of the reaction. For instance, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. The bulky catalyst shields one face of the molecule, forcing the incoming nucleophile to attack from the less sterically hindered face, thereby inducing enantioselectivity. Alternatively, a chiral catalyst can activate the nucleophile, as seen in the addition of carbon nucleophiles like malonates to nitroalkenes, where bifunctional catalysts like thioureas activate both reactants through hydrogen bonding.

Workflow: Organocatalytic Aza-Michael Reaction

cluster_activation Catalyst Activation cluster_addition Stereoselective Addition cluster_hydrolysis Product Formation & Catalyst Regeneration catalyst Chiral Amine Catalyst iminium Chiral Iminium Ion (Activated Electrophile) catalyst->iminium Reaction enone Pyrimidine α,β-Unsaturated Aldehyde enone->iminium Reaction adduct Enamine Intermediate iminium->adduct nucleophile Nitrogen Nucleophile (e.g., Pyrrole, Imidazole) nucleophile->adduct Aza-Michael Addition (Face-selective attack) product Enantioenriched β-Amino Aldehyde adduct->product Hydrolysis product->catalyst Catalyst Regeneration water H₂O water->product cluster_steps Synthetic Sequence start Achiral Substrate (e.g., Pyrimidine Acetic Acid) coupled Substrate-Auxiliary Adduct start->coupled aux Chiral Auxiliary (e.g., Evans Oxazolidinone) aux->coupled reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Conjugate Addition) coupled->reaction diastereomer Single Diastereomer Product reaction->diastereomer cleavage Auxiliary Cleavage diastereomer->cleavage product Enantiopure β-Amino Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Logic flow for synthesis using a recoverable chiral auxiliary.

Biocatalytic Methods: Enzymatic Resolution and Asymmetric Synthesis

Nature's catalysts, enzymes, offer unparalleled stereoselectivity under mild, aqueous conditions. For β-amino acid synthesis, two main enzymatic approaches are relevant: kinetic resolution and asymmetric synthesis.

  • Kinetic Resolution: In this method, an enzyme selectively acts on one enantiomer of a racemic mixture, converting it into a different compound that can be easily separated from the unreacted enantiomer. For example, a lipase could selectively hydrolyze the ester of the (R)-β-amino acid, leaving the (S)-β-amino acid ester untouched.

  • Asymmetric Synthesis: More advanced methods use enzymes to directly create the chiral center from a prochiral substrate. For instance, a transaminase could be engineered to catalyze the addition of an amine group to a pyrimidine-containing α,β-unsaturated acid. The biosynthesis of β-alanine from uracil in some organisms highlights a natural precedent for this type of transformation. [1][2] Causality Behind the Method: The high stereoselectivity of enzymes stems from their precisely shaped active sites. The substrate must fit into the active site with a specific orientation for the catalytic residues to effect the reaction. This "lock-and-key" or "induced-fit" model ensures that only one enantiomer (in resolution) or one prochiral face (in asymmetric synthesis) is acted upon.

Detailed Protocols and Application Data

The following section provides a detailed, field-proven protocol for the synthesis of a pyrimidine-containing β-amino acid derivative via an organocatalytic decarboxylative Mannich reaction. This approach is advantageous as it uses readily available β-keto acids as precursors.

Protocol 1: Organocatalytic Asymmetric Decarboxylative Mannich Reaction

This protocol describes the synthesis of a chiral β-amino ketone, a direct precursor to the desired β-amino acid, using a cinchonine-derived bifunctional thiourea catalyst. [3]This catalyst activates the imine electrophile through hydrogen bonding with the thiourea moiety, while the tertiary amine of the cinchonine acts as a base to facilitate the reaction.

Reaction Scheme:

  • Step 1: In situ formation of an enolate from a β-keto acid via decarboxylation.

  • Step 2: Asymmetric Mannich-type addition of the enolate to a pyrimidine-based N-Boc-aldimine.

  • Step 3: Formation of the chiral β-amino ketone.

Materials and Reagents:

  • Pyrimidine-4-carboxaldehyde

  • tert-Butyl carbamate

  • 3-Oxo-3-phenylpropanoic acid (or other β-keto acid)

  • Cinchonine-derived thiourea catalyst (C-1)

  • Diethyl ether (anhydrous)

  • Standard workup and purification reagents (silica gel, solvents)

Detailed Experimental Procedure: [3]

  • Imine Preparation: Prepare the N-Boc-aldimine of pyrimidine-4-carboxaldehyde according to standard literature procedures. This typically involves the condensation of the aldehyde with tert-butyl carbamate in the presence of a mild Lewis acid catalyst.

  • Reaction Setup: To a solution of the pyrimidine N-Boc-aldimine (0.05 mmol, 1.0 equiv) and the cinchonine-derived thiourea catalyst C-1 (0.005 mmol, 10 mol%) in anhydrous diethyl ether (0.5 mL) in a dry vial at room temperature, add the β-keto acid (e.g., 3-oxo-3-phenylpropanoic acid, 0.075 mmol, 1.5 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 5:1 to 3:1) to afford the desired β-amino ketone.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.

  • (Optional) Reduction to β-Amino Acid: The resulting β-amino ketone can be reduced to the corresponding β-amino alcohol with high diastereoselectivity using a reducing agent like sodium borohydride, followed by oxidation of the alcohol to a carboxylic acid to yield the final β-amino acid.

Data Summary: Substrate Scope and Performance

The following table summarizes representative results for the organocatalytic decarboxylative Mannich reaction, demonstrating its applicability to various substrates. [3]

Entry Imine Substituent (Ar) β-Keto Acid (R) Time (h) Yield (%) ee (%)
1 Phenyl Phenyl 12 95 85
2 4-Nitrophenyl Phenyl 12 96 90
3 2-Naphthyl Phenyl 12 93 88
4 Pyrimidine-4-yl Phenyl 24 87 82

| 5 | Phenyl | Methyl | 12 | 91 | 75 |

Data adapted from a representative procedure to illustrate expected outcomes.

Conclusion and Future Outlook

The enantioselective synthesis of β-amino acids containing a pyrimidine moiety is a vibrant and evolving field of research. The strategies outlined in this guide—organocatalytic conjugate additions, chiral auxiliary-based methods, and biocatalysis—provide a powerful toolkit for accessing these valuable compounds. While organocatalysis offers operational simplicity and mild conditions, chiral auxiliaries remain a robust and predictable method for achieving high diastereoselectivity. The future will likely see a greater integration of biocatalytic methods and the development of novel catalytic systems that offer even higher efficiency, broader substrate scope, and improved sustainability. These advancements will continue to empower medicinal chemists to explore the vast chemical space of pyrimidine-containing β-amino acids in the quest for next-generation therapeutics.

References

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(10), 3849-3861. [Link]

  • Han, B., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1331-1336. [Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-7832. [Link]

  • Brown, E. G., & Al-Baldawi, N. F. (1977). Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L. Biochemical Journal, 164(3), 589-594. [Link]

  • Traut, T. W., & Loechel, S. (1984). Pyrimidine catabolism: individual characterization of the three sequential enzymes with a new assay. Biochemistry, 23(11), 2533-2539. [Link]

  • Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Vázquez-Romero, A., et al. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. [Link]

Sources

Technical Guide: 3-Amino-3-(pyrimidin-5-yl)propionic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3-Amino-3-pyrimidin-5-yl-propionic acid as a drug discovery scaffold Content Type: Detailed Application Note and Protocol Guide

Introduction: The Scaffold & Its Value

3-Amino-3-(pyrimidin-5-yl)propionic acid is a non-proteinogenic


-amino acid. Unlike natural 

-amino acids, where the amino group is attached to the

-carbon, this scaffold features an amino group on the

-carbon, separated by an additional methylene group.[1]
Why This Scaffold?
  • Proteolytic Stability: The

    
    -backbone is unrecognized by most endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of peptide-based drugs.
    
  • Bioisosterism: The pyrimidine ring serves as a polar bioisostere for the phenyl ring of Phenylalanine or the imidazole of Histidine. It offers unique hydrogen bond acceptor sites (N1, N3) absent in phenyl rings, improving solubility and target selectivity (e.g., in kinase hinge regions).

  • Foldamer Potential:

    
    -amino acids induce specific secondary structures (e.g., 14-helices) that can mimic protein-protein interaction (PPI) interfaces while resisting metabolic degradation.
    

Chemical Synthesis & Procurement

While custom synthesis houses can supply this molecule, in-house synthesis is often required for scale-up or derivative generation.

Protocol A: One-Pot Synthesis (Rodionov Reaction)

This method converts commercially available Pyrimidine-5-carboxaldehyde directly into the racemic


-amino acid.

Reagents:

  • Pyrimidine-5-carboxaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Pyrimidine-5-carboxaldehyde (10 mmol) and Malonic acid (10 mmol) in Ethanol (20 mL).

  • Amination: Add Ammonium acetate (20 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

  • Work-up: Cool the mixture to room temperature. The product often precipitates as a white solid. Filter and wash with cold ethanol.

  • Purification: Recrystallize from aqueous ethanol to obtain DL-3-amino-3-(pyrimidin-5-yl)propionic acid .

Protocol B: Fmoc Protection (For SPPS)

To use this scaffold in Solid-Phase Peptide Synthesis (SPPS), the N-terminus must be protected.

  • Solubilization: Suspend the free amino acid (1.0 eq) in 10% Na₂CO₃ (aq). Cool to 0°C.

  • Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in Dioxane dropwise.

  • Reaction: Stir at 0°C for 1 hour, then at room temperature overnight.

  • Acidification: Acidify carefully with 1N HCl to pH 2–3. The Fmoc-protected product will precipitate.

  • Extraction: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Visualization: Synthesis Workflow

The following diagram outlines the synthesis and resolution logic.

SynthesisWorkflow Start Pyrimidine-5- carboxaldehyde Inter Rodionov Reaction (Reflux EtOH) Start->Inter + Reagents Reagents Malonic Acid + NH4OAc Reagents->Inter ProductRac Racemic 3-Amino-3-(pyrimidin-5-yl) propionic acid Inter->ProductRac Fmoc Fmoc-Protection (Fmoc-OSu) ProductRac->Fmoc Resolution Enzymatic Resolution (Lipase) Fmoc->Resolution Final Fmoc-(S)-Scaffold (Ready for SPPS) Resolution->Final Yields Pure Enantiomer

Figure 1: Synthetic pathway from aldehyde precursor to Fmoc-protected, enantiopure scaffold ready for drug discovery applications.

Application Note 1: Peptidomimetics & Stability

Objective: Replace a labile Phenylalanine residue in a bioactive peptide with 3-Amino-3-(pyrimidin-5-yl)propionic acid to improve half-life.

Rationale

Endogenous peptidases cleave peptide bonds adjacent to L-amino acids. Introducing a


-amino acid alters the backbone spacing (adding a -CH2- group), rendering the scissile bond inaccessible to the enzyme active site.
Protocol: Comparative Plasma Stability Assay

Materials:

  • Peptide A: Native sequence (e.g., Ala-Phe-Gly).

  • Peptide B: Modified sequence (e.g., Ala-[Pyr-β-Ala ]-Gly).

  • Pooled Human Plasma (heparinized).

  • LC-MS/MS system.

Method:

  • Preparation: Dissolve peptides to 10 mM in DMSO. Dilute to 10 µM in pre-warmed (37°C) human plasma.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At time points t = 0, 15, 30, 60, 120, and 240 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL cold Acetonitrile (containing internal standard) to precipitate plasma proteins. Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot % remaining vs. time. Calculate

    
     using first-order kinetics (
    
    
    
    ).

Expected Result: Peptide B should exhibit a


 > 4-fold higher than Peptide A.

Application Note 2: Fragment-Based Drug Discovery (Integrin Antagonists)

Objective: Use the scaffold as a core linker for RGD (Arg-Gly-Asp) mimetics targeting Integrin


.
Rationale

The distance and orientation between the basic arginine mimetic and the acidic aspartate mimetic are critical for integrin binding. The


-amino acid scaffold provides a semi-rigid linker with a defined curvature (especially if part of a foldamer), allowing precise tuning of this distance. The pyrimidine ring offers additional pi-stacking interactions with the receptor's aromatic cage (e.g., Tyr178 in 

).
Protocol: SPPS Coupling

-amino acids are sterically bulkier and react slower than 

-amino acids.
  • Resin: Use Rink Amide resin (low loading, 0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt instead of HBTU/HOBt.

    • Ratio: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIEA.

  • Reaction Time: Double standard coupling times (e.g., 2 x 45 min instead of 1 x 30 min).

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling onto a secondary amine; otherwise, Kaiser test is sufficient.

Scaffold Decision Logic

Use the following decision tree to determine if this scaffold is appropriate for your lead optimization campaign.

DecisionTree Start Lead Optimization Problem? Stability Issue: Proteolytic Instability? Start->Stability Solubility Issue: Poor Solubility? Start->Solubility Selectivity Issue: Off-target Binding? Start->Selectivity BetaAA Solution: Introduce Beta-Amino Acid Stability->BetaAA Backbone Mod Pyrim Solution: Use Pyrimidine Side Chain Solubility->Pyrim LogP Reduction Selectivity->Pyrim Unique H-Bonding Decision USE SCAFFOLD: 3-Amino-3-(pyrimidin-5-yl) propionic acid BetaAA->Decision Combine Pyrim->Decision Combine

Figure 2: Decision matrix for selecting the pyrimidine-beta-amino acid scaffold during Lead Optimization.

Physicochemical Comparison Data

The following table highlights the advantages of the pyrimidine scaffold over the natural phenylalanine analog.

PropertyPhenylalanine (Phe)3-Amino-3-(pyrimidin-5-yl)propionic acidImpact on Drug Design
Backbone

-Amino Acid

-Amino Acid
Increases proteolytic stability; induces turns/helices.
Side Chain Phenyl (Hydrophobic)Pyrimidine (Polar Aromatic)Lowers LogP (improves solubility); adds H-bond acceptors.
LogP (Est.) ~1.38~0.25Better water solubility; reduced lipophilic clearance.
H-Bond Acceptors 0 (Side chain)2 (Nitrogens in ring)Potential for new interactions in polar binding pockets.
pKa (Amine) ~9.1~8.8Slightly lower basicity due to beta-position electronics.

References

  • Beta-Amino Acids in Drug Discovery: Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Rodionov Reaction Synthesis: Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of beta-amino acids. Berichte der Deutschen Chemischen Gesellschaft. (General reference for the named reaction).
  • Integrin Antagonists: Neubauer, S., et al. (2006). Pharmacophore design for alpha-v-beta-3 integrin antagonists. Journal of Medicinal Chemistry. Link

  • Pyrimidine Scaffold Utility: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text on pyrimidine properties).
  • Enzymatic Resolution: Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of beta-amino acids. Tetrahedron. Link

Sources

Application Notes & Protocols: Synthesis of Pyrimidin-5-yl β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidin-5-yl β-amino acid derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Their structural architecture, combining the pharmacologically relevant pyrimidine core—a cornerstone of nucleobases—with the unique conformational properties of β-amino acids, makes them attractive scaffolds for creating novel therapeutics, peptidomimetics, and molecular probes. This guide provides a comprehensive overview of the primary synthetic strategies, reaction conditions, and detailed experimental protocols for the preparation of these valuable molecules, with a special emphasis on achieving stereocontrol.

Introduction: The Strategic Importance of the Scaffold

The pyrimidine heterocycle is a privileged structure in pharmacology, integral to numerous anticancer and antiviral drugs.[1][2] Similarly, β-amino acids are crucial building blocks for synthesizing peptides with enhanced metabolic stability and predictable secondary structures, such as helices and sheets. The fusion of these two motifs at the C5 position of the pyrimidine ring yields a scaffold with a precise three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, ideal for targeted interaction with biological macromolecules.

The primary challenge and focus of synthetic efforts lie in the efficient and stereocontrolled construction of the β-amino acid side chain on the pre-formed pyrimidine core. This guide will dissect the two most prevalent and robust methodologies: Conjugate Addition to activated vinylpyrimidines and the Mannich-type Reaction involving pyrimidine aldehydes.

Core Synthetic Strategies & Mechanistic Insights

The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the β-amino acid moiety. Both strategies leverage the inherent electron-deficient nature of the pyrimidine ring.

Strategy 1: Conjugate (Michael) Addition

The Michael addition is a powerful C-C and C-N bond-forming reaction that relies on the addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue.[3] In our context, a 5-vinylpyrimidine serves as the Michael acceptor. The electron-withdrawing character of the two ring nitrogens renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack.

Causality of the Reaction: The reaction can be promoted under either basic or acidic conditions.

  • Basic Conditions: A base is used to deprotonate a soft nucleophile (e.g., a malonate ester, a protected amine), generating a resonance-stabilized anion that attacks the vinyl group.[4]

  • Acidic Conditions: A Brønsted or Lewis acid protonates one of the pyrimidine ring nitrogens. This protonation significantly enhances the electron-withdrawing capacity of the ring, further activating the vinyl group towards attack by even weak nucleophiles.[4]

G cluster_mech Mechanism: Michael Addition to 5-Vinylpyrimidine Start 5-Vinylpyrimidine + Nucleophile (Nu-H) Activated Activated Pyrimidine (Protonated Ring) Start->Activated Acid Catalyst (H+) Nucleophile Nucleophile Attack Start->Nucleophile Base Catalyst (generates Nu-) Activated->Nucleophile Intermediate Resonance-Stabilized Anionic Intermediate Nucleophile->Intermediate C-N or C-C Bond Formation Product Pyrimidin-5-yl β-Amino Acid Derivative Intermediate->Product Protonation / Workup

Caption: General mechanism for Michael addition to 5-vinylpyrimidine.

Strategy 2: The Mannich-Type Reaction

The Mannich reaction is a three-component condensation that forms β-amino carbonyl compounds.[5] For the synthesis of pyrimidin-5-yl derivatives, this typically involves:

  • A pyrimidine-5-carbaldehyde.

  • A primary or secondary amine (or ammonia equivalent).

  • An enolizable carbonyl compound (e.g., a ketone, ester, or their silyl enol ether equivalents).

Causality of the Reaction: The reaction proceeds via the acid- or base-catalyzed formation of a highly electrophilic pyrimidin-5-yl iminium ion from the aldehyde and the amine. This iminium ion is then rapidly trapped by the enol or enolate of the third component, establishing the core C-C bond of the β-amino acid backbone.[6] The use of pre-formed, stable imines is also a common and effective variation.

Achieving Stereocontrol: The Gateway to Bioactivity

For pharmaceutical applications, controlling the stereochemistry of the newly formed chiral centers is paramount. Both the Michael and Mannich reactions have been rendered highly enantioselective through catalysis.

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, or chiral amines are particularly effective.[7] In the Mannich reaction, a chiral phosphoric acid can protonate the imine, forming a chiral ion pair. This close association dictates the facial selectivity of the nucleophilic attack from the silyl ketene acetal, leading to high enantiomeric excess.[8][9]

Transition Metal Catalysis: Chiral metal complexes (e.g., using Rh, Pd, Cu) can coordinate to the substrates, creating a chiral environment that directs the bond-forming event. These methods are particularly useful for conjugate additions.[10]

The following table summarizes representative data from literature on the optimization of an asymmetric Mannich reaction, highlighting the impact of reaction parameters on yield and enantioselectivity.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)e.e. (%)
1Catalyst A (5 mol%)Toluene0248592
2Catalyst A (5 mol%)CH₂Cl₂0247888
3Catalyst A (5 mol%)THF0246575
4Catalyst A (5 mol%)Toluene-20489197
5Catalyst A (5 mol%)Toluene25128285
6Catalyst B (5 mol%)Toluene-20488894

Table 1: Optimization of Reaction Conditions for Asymmetric Mannich Reaction. Data is illustrative of typical trends observed in catalyst screening and optimization studies.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a racemic and an enantiomerically enriched pyrimidin-5-yl β-amino acid derivative.

Protocol 1: Racemic Synthesis of Ethyl 3-amino-3-(pyrimidin-5-yl)propanoate via Michael Addition

This protocol describes the addition of ammonia (from ammonium hydroxide) to ethyl 3-(pyrimidin-5-yl)acrylate.

Materials:

  • Ethyl 3-(pyrimidin-5-yl)acrylate (1.0 eq)

  • Ammonium hydroxide (28-30% solution, 10 eq)

  • Ethanol (EtOH), reagent grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

Procedure:

  • Reaction Setup: To a solution of ethyl 3-(pyrimidin-5-yl)acrylate (1.0 g, 5.61 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add ammonium hydroxide (6.0 mL, ~56 mmol).

  • Reaction Execution: Seal the flask and stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of EtOAc:Hexanes as the eluent. The starting material is UV active and the product should show a new, more polar spot. The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

  • Extraction: Dilute the residue with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure product as a pale yellow oil.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Enantioselective Synthesis via Organocatalyzed Mannich Reaction

This protocol details the asymmetric reaction between 5-formylpyrimidine, p-anisidine (as the amine component), and a silyl ketene acetal, catalyzed by a chiral phosphoric acid.

G cluster_workflow Protocol Workflow: Asymmetric Mannich Reaction A 1. Dry Glassware (Flame-dry under vacuum) B 2. Add Aldehyde, Amine, & Catalyst in Toluene A->B C 3. Stir for 30 min (Imine Formation) B->C D 4. Cool to -20 °C C->D E 5. Add Silyl Ketene Acetal (Slowly, via syringe) D->E F 6. Stir for 48h at -20 °C (Monitor by TLC) E->F G 7. Quench Reaction (Sat. aq. NaHCO₃) F->G H 8. Aqueous Workup & Extraction (EtOAc) G->H I 9. Purification (Flash Chromatography) H->I J 10. Characterization (NMR, HRMS, Chiral HPLC) I->J

Caption: Step-by-step workflow for the organocatalyzed Mannich reaction.

Materials:

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.1 eq)

  • 5-Formylpyrimidine (1.2 eq)

  • p-Anisidine (1.2 eq)

  • Ketene silyl acetal of methyl isobutyrate (1.0 eq)

  • Toluene, anhydrous (distilled over CaH₂)

  • Molecular sieves, 4 Å (activated)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a flame-dried Schlenk flask under an argon atmosphere, add 5-formylpyrimidine (130 mg, 1.2 mmol), p-anisidine (148 mg, 1.2 mmol), chiral phosphoric acid catalyst (e.g., TRIP, 90 mg, 0.1 mmol), and activated 4 Å molecular sieves (~200 mg) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to facilitate in-situ imine formation.

  • Reaction Execution: Cool the flask to -20 °C in a cryocool bath. Add the ketene silyl acetal (1.0 mmol) dropwise via syringe over 5 minutes.

  • Monitoring: Allow the reaction to stir at -20 °C for 48 hours. Monitor the consumption of the ketene acetal by TLC (visualized with KMnO₄ stain).

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -20 °C and then allow the mixture to warm to room temperature.

  • Extraction: Filter the mixture through a pad of celite to remove molecular sieves, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: gradient of 5% to 20% EtOAc in hexanes).

  • Characterization & Enantioselectivity: Characterize the product by NMR and HRMS. Determine the enantiomeric excess (e.e.) by analysis on a chiral stationary phase HPLC column with a suitable mobile phase (e.g., Hexane/Isopropanol).

Conclusion

The synthetic routes outlined in this guide provide robust and versatile platforms for accessing pyrimidin-5-yl β-amino acid derivatives. The choice between a Michael addition or Mannich-type reaction will depend on precursor availability and desired final structure. Critically, the development of powerful asymmetric catalytic systems enables the production of these complex scaffolds with high enantiopurity, a prerequisite for their meaningful evaluation in drug discovery and development programs. Future work will likely focus on expanding the substrate scope and developing more sustainable, green catalytic systems.

References

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446(7134), 404–408. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). University of Iowa. [Link]

  • De Clercq, E. (2009). The history of nucleoside and nucleotide analogues: a personal account. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 403-426. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2007). The Proline-Catalyzed Mannich Reaction: The Problem of Diastereoselectivity. Advanced Synthesis & Catalysis, 349(8‐9), 1342-1346. [Link]

  • Rueping, M., Sugiono, E., & Azap, C. (2006). Catalytic Asymmetric Brønsted Acid Catalyzed Mannich Reaction: A Simple and Efficient Approach to Enantiomerically Pure β-Amino Ketones. Angewandte Chemie International Edition, 45(22), 3683-3686. [Link]

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]

  • Ganesan, A. (2006). The impact of natural products upon modern drug discovery. Current Opinion in Chemical Biology, 10(3), 231-233. [Link]

  • Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis with Heterobimetallic Lanthanoid Complexes. Chemistry–An Asian Journal, 3(5), 740-753. [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. [Link]

  • Mannich Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Liu, X., & Deng, L. (2009). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 38(12), 3149-3160. [Link]

  • Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013). International Journal of Engineering Research and Applications. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). Journal of the American Chemical Society. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules. [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-pyrimidin-5-yl-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for improving the yield of 3-Amino-3-pyrimidin-5-yl-propionic acid synthesis.

Welcome to the technical support center for the synthesis of 3-Amino-3-pyrimidin-5-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that govern success.

Core Synthesis Strategy: Aza-Michael Addition

The synthesis of β-amino acids like 3-Amino-3-pyrimidin-5-yl-propionic acid is often approached through the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, a classic transformation known as the aza-Michael addition.[1] For our target molecule, a plausible and efficient route involves the reaction of 5-aminopyrimidine with an acrylate derivative, followed by hydrolysis. This approach is favored for its atom economy and the availability of starting materials.

However, success is highly dependent on controlling reaction conditions to minimize side reactions and facilitate purification. This guide will address the most common challenges encountered in this process.

Start1 5-Aminopyrimidine Reaction1 Aza-Michael Addition Start1->Reaction1 Start2 Ethyl Acrylate (Michael Acceptor) Start2->Reaction1 Base Base Catalyst (e.g., Et3N, DBU) Base->Reaction1 Catalyzes Solvent Solvent (e.g., Ethanol, THF) Solvent->Reaction1 Medium Intermediate Ethyl 3-(pyrimidin-5-ylamino)propanoate Reaction1->Intermediate Forms Hydrolysis Ester Hydrolysis (Acid or Base) Intermediate->Hydrolysis Product 3-Amino-3-pyrimidin-5-yl-propionic acid Hydrolysis->Product Yields

Caption: Proposed workflow for the synthesis of the target molecule.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Category 1: Low Reaction Yield & Conversion

Q1: My reaction yield is consistently below 30%. What are the primary factors I should investigate?

A1: Low yield is a common issue stemming from several potential sources. Systematically investigating the following points is crucial:

  • Incomplete Reaction: The reaction may not be reaching completion. It's essential to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-aminopyrimidine) is consumed. If the reaction stalls, consider increasing the temperature or adding more catalyst.

  • Catalyst Inefficiency: The choice and amount of base catalyst are critical. A weak base might not sufficiently activate the amine, while a very strong base can promote polymerization of the ethyl acrylate. We recommend starting with a tertiary amine like triethylamine (Et₃N) and optimizing the stoichiometry.

  • Side Reactions: The most significant cause of low yield is often the formation of by-products. The primary competing reaction is the polymerization of ethyl acrylate. This can be minimized by adding the acrylate slowly to the reaction mixture and maintaining a moderate temperature. Another possibility is the formation of di-adducts where two acrylate molecules react with the amino group.

  • Purification Loss: The final product is a zwitterionic amino acid, which can be highly soluble in polar solvents like water, leading to significant losses during aqueous workups and extraction. Careful pH adjustment during purification is key to minimizing solubility and maximizing recovery.[2][3]

Q2: How can I optimize the reaction conditions to favor product formation over side reactions?

A2: Optimization should be approached methodically. We recommend creating a small experimental design to test the following variables:

ParameterRange to TestRationale
Temperature 25°C to 85°CLower temperatures can reduce acrylate polymerization but may slow down the desired reaction. Refluxing may be necessary for less reactive amines.[4]
Catalyst Et₃N, DBU, Imidazolium ChlorideThe basicity of the catalyst influences the reaction rate. Imidazolium salts have been shown to effectively catalyze Michael additions.[5][6]
Solvent Ethanol, THF, Acetonitrile, DMFSolvent polarity can influence the reaction mechanism and rates. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like THF or DMF may offer better control.
Concentration 0.1 M to 1.0 MHigher concentrations can increase the reaction rate but may also favor bimolecular side reactions like polymerization.

Data Presentation: Troubleshooting Summary

Observation Potential Cause Recommended Solution
Low Conversion Insufficient activation of amine or low reactivity. Increase reaction temperature; screen more effective catalysts (e.g., DBU).
Multiple Spots on TLC Formation of by-products (e.g., polymerization, di-adducts). Add acrylate dropwise at a lower temperature; use a less reactive acrylate ester (e.g., t-butyl acrylate).

| Product Lost During Workup | High water solubility of the zwitterionic product. | Carefully adjust pH to the isoelectric point (pI) to minimize solubility before filtration or extraction. |

Category 2: Product Purification & Isolation

Q3: I've confirmed product formation via LC-MS, but I'm struggling to isolate a pure solid. What purification strategies do you recommend?

A3: Purifying β-amino acids can be challenging due to their physical properties.

  • Crystallization: This is the most effective method. After hydrolysis of the ester, the product is in solution as a salt. Carefully adjusting the pH of the aqueous solution to the isoelectric point (pI) of the amino acid with an acid (like acetic acid) will cause the neutral zwitterion to precipitate out.[7][8] The pI will need to be determined experimentally but is typically in the range of pH 4-6.

  • Ion-Exchange Chromatography: If crystallization fails, ion-exchange chromatography is a powerful alternative. Use a cation-exchange resin (e.g., Amberlite IR-120 H⁺ form). The amino acid will bind to the resin and can be eluted with a gradient of aqueous ammonia.

  • Silica Gel Chromatography: This is generally not recommended for the final amino acid due to its high polarity and potential for strong, irreversible binding to the silica. However, it can be very effective for purifying the intermediate ester before hydrolysis.

Q4: My final product appears as an oil or a sticky solid, not a crystalline powder. Why is this happening?

A4: This often indicates the presence of impurities that inhibit crystallization.

  • Inorganic Salts: Salts from the hydrolysis step (e.g., NaCl, LiCl) can be trapped in the product. Washing the precipitated solid with minimal cold deionized water or a mixture of water/isopropanol can help remove them.

  • Residual Solvent: Ensure all solvents are thoroughly removed under high vacuum. The product may be hygroscopic, so handling it in a dry atmosphere is recommended.

  • Structural Isomers or By-products: If a significant amount of a by-product is present, it can act as a "crystallization poison." In this case, a more rigorous purification method like ion-exchange chromatography may be necessary before attempting crystallization again.

Crude Crude Reaction Mixture (Post-Hydrolysis) pH_Adjust Adjust pH to Isoelectric Point (pI) Crude->pH_Adjust Precipitate Precipitation of Zwitterion pH_Adjust->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Cold DI Water &/or Isopropanol Filter->Wash Supernatant Supernatant Check (Contains soluble product & impurities) Filter->Supernatant Check for Loss Dry Dry Under High Vacuum Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Recommended workflow for product isolation via precipitation.

Detailed Experimental Protocols

The following protocols provide a starting point for your synthesis and purification efforts. They should be adapted and optimized based on your experimental observations.

Protocol 1: Synthesis of Ethyl 3-(pyrimidin-5-ylamino)propanoate (Intermediate)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-aminopyrimidine (1.0 eq) and anhydrous ethanol (to make a 0.5 M solution).

  • Catalyst Addition: Add triethylamine (1.5 eq) to the suspension.

  • Michael Addition: While stirring, add ethyl acrylate (1.2 eq) dropwise over 30 minutes at room temperature. The use of a syringe pump is recommended for controlled addition.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until the 5-aminopyrimidine spot disappears.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude residue can be purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to yield the pure ester intermediate.

Protocol 2: Hydrolysis and Isolation of 3-Amino-3-pyrimidin-5-yl-propionic acid
  • Hydrolysis: Dissolve the purified ester intermediate from Protocol 1 in a 1:1 mixture of water and ethanol. Add sodium hydroxide (2.0 eq) and stir the mixture at 50°C for 4 hours, or until TLC/LC-MS confirms the complete disappearance of the ester.

  • Neutralization & Precipitation: Cool the solution in an ice bath. Slowly add glacial acetic acid to adjust the pH to approximately 5-6 (the exact pI should be determined for maximal precipitation). A white precipitate should form.

  • Isolation: Stir the cold suspension for 1 hour, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold ethanol to remove residual water and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight to yield the final product.

References

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank, 2007(4), M555. [Link]

  • Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of Low Molecular Weight. (2024). Digital Commons @ SFA. [Link]

  • Chen, J., et al. (2022). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 27(23), 8207. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. [Link]

  • Krasavin, M. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(1), 37. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2018). Request PDF on ResearchGate. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001).
  • Method for resolving 3-amino-3-phenylpropanol. (2012).

Sources

Overcoming solubility issues with 3-Amino-3-pyrimidin-5-yl-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Solubility Challenges for Researchers

Welcome to the technical support center for 3-Amino-3-pyrimidin-5-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimentation. As Senior Application Scientists, we understand that unexpected insolubility can derail critical workflows. This resource combines fundamental chemical principles with field-proven methodologies to get your research back on track.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the core physicochemical properties of 3-Amino-3-pyrimidin-5-yl-propionic acid that govern its solubility. Understanding these fundamentals is the first step in effective troubleshooting.

Q1: What are the key structural features of 3-Amino-3-pyrimidin-5-yl-propionic acid that influence its solubility?

A1: The solubility of this compound is dictated by a combination of three key features:

  • An acidic carboxylic acid group (-COOH): This group can donate a proton (H+) to become a negatively charged carboxylate (-COO⁻).

  • A basic amino group (-NH₂): This group can accept a proton to become a positively charged ammonium group (-NH₃⁺).

  • A pyrimidine ring: This is a polar aromatic heterocycle. While the pyrimidine ring itself is moderately water-soluble, its overall contribution depends on the rest of the molecule's structure.[1]

The presence of both an acidic and a basic group makes this molecule an amino acid. Such compounds can exist in different ionic states depending on the pH of the solution.[2]

Q2: What is a zwitterion, and how does it affect the solubility of this compound?

A2: A zwitterion is a molecule that has both a positive and a negative charge, yet its overall net charge is zero.[2] In the solid state and in aqueous solutions near a specific pH (the isoelectric point, or pI), 3-Amino-3-pyrimidin-5-yl-propionic acid will likely exist as a zwitterion, with a proton transferred from the carboxylic acid group to the amino group.

This zwitterionic form creates strong intermolecular ionic attractions in the solid crystal lattice, similar to salts.[2] These strong forces require significant energy to overcome, which is why amino acids typically have high melting points and can exhibit surprisingly low solubility in water around their pI, despite being highly polar.[2]

Q3: What is the predicted solubility of this compound? I see a very low LogP value.

A3: The predicted LogP (a measure of lipophilicity) for this compound is approximately -3.3, which indicates it is very hydrophilic.[3] Therefore, it is expected to be highly soluble in water and other polar protic solvents and poorly soluble in non-polar organic solvents like hydrocarbons.[2][4] However, "high" solubility is not guaranteed under all conditions. If you are observing poor solubility in a seemingly appropriate solvent like water, it is almost certainly a pH-related issue.

Part 2: Troubleshooting Guide - Common Solubility Problems

This section provides direct answers and solutions to specific problems you may encounter in the lab.

Issue 1: My compound won't dissolve in neutral water (e.g., Milli-Q water, pH ≈ 6-7).

  • Underlying Cause: You are likely working at or near the compound's isoelectric point (pI). At this pH, the molecule exists as a zwitterion with minimal net charge, reducing its interaction with water molecules and leading to low solubility.

  • Solution: Adjust the pH. By moving the pH of the solution away from the pI, you force the molecule into a charged state (either a cation or an anion), which dramatically increases its solubility in polar solvents.

    • Acidic Conditions: Add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH to 2-4. This will protonate the carboxylate group, resulting in a net positive charge on the molecule.

    • Basic Conditions: Add a small amount of dilute base (e.g., 0.1 M NaOH) to raise the pH to 9-10. This will deprotonate the ammonium group, resulting in a net negative charge.

Issue 2: My compound dissolved in water, but it crashed out (precipitated) when I added it to my physiological buffer (e.g., PBS at pH 7.4).

  • Underlying Cause: This is a classic pI precipitation problem. Your initial stock may have been at a favorable pH, but the buffering capacity of the PBS adjusted the final pH of the solution to 7.4, which is likely close to the compound's pI. High salt concentrations in some buffers can also reduce the solubility of organic molecules via the "salting out" effect.

  • Solution Strategy:

    • Prepare a Concentrated Stock: First, prepare a highly concentrated stock solution (e.g., 10-100 mM) using the pH adjustment method described in Issue 1 (e.g., in 0.1 M HCl or 0.1 M NaOH).

    • Dilute into Buffer: Perform a serial dilution of this charged stock solution into your final physiological buffer. The key is that the final concentration of the compound is low enough to remain below its solubility limit at the buffer's pH. The small volume of the acidic or basic stock should not significantly alter the pH of the final buffered solution.

Issue 3: I need to dissolve the compound in an organic solvent for a chemical reaction.

  • Underlying Cause: The zwitterionic and highly polar nature of this compound makes it fundamentally incompatible with non-polar or weakly polar organic solvents (e.g., hexane, ethyl acetate, dichloromethane).[2]

  • Solution:

    • Recommended Solvents: Use highly polar aprotic solvents. The best choices are typically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5] These solvents are effective at solvating the charged portions of the molecule.

    • Co-solvents: For some applications, a co-solvent system might be effective.[5][6] This involves dissolving the compound in a minimal amount of a suitable solvent (like DMSO) and then diluting it into a second, more miscible solvent.

    • Chemical Modification: For synthetic chemistry applications where solubility is a persistent issue, consider protecting the amino or carboxylic acid group to neutralize the zwitterionic character. This is an advanced step that alters the molecule's identity.

Summary of Recommended Solvents & Conditions
Solvent SystemConditionRecommended ForMechanism of Action
Water / Aqueous Buffers pH < 4 (e.g., add dilute HCl)Preparing aqueous stocksCreates a net positive charge (cation)
Water / Aqueous Buffers pH > 9 (e.g., add dilute NaOH)Preparing aqueous stocksCreates a net negative charge (anion)
Dimethyl Sulfoxide (DMSO) AnhydrousOrganic reactions, preparing high-concentration stocks for bioassaysSolvates the polar/charged functional groups
N,N-Dimethylformamide (DMF) AnhydrousOrganic reactionsSolvates the polar/charged functional groups

Part 3: Visualization & Experimental Protocols

Diagram: pH-Dependent Ionization States

The following diagram illustrates how the charge of 3-Amino-3-pyrimidin-5-yl-propionic acid changes with pH, which is the key to controlling its solubility.

G cluster_0 Low pH (e.g., pH 2) cluster_1 Isoelectric Point (pI) cluster_2 High pH (e.g., pH 10) cation Net Positive Charge (Cation) -COOH -NH3+ HIGH SOLUBILITY zwitterion Net Zero Charge (Zwitterion) -COO- -NH3+ LOW SOLUBILITY cation->zwitterion  Add Base (Increase pH) zwitterion->cation  Add Acid (Decrease pH)   anion Net Negative Charge (Anion) -COO- -NH2 HIGH SOLUBILITY zwitterion->anion  Add Base (Increase pH) anion->zwitterion  Add Acid (Decrease pH)  

Caption: pH-dependent forms of the molecule and their solubility.

Diagram: Troubleshooting Workflow

Use this workflow to systematically address solubility problems.

G start Start: Compound is Insoluble solvent_type What is the solvent? start->solvent_type aqueous Aqueous Solution (Water, Buffer) solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic check_ph Is the pH near neutral (pH 6-8)? aqueous->check_ph check_polarity Is the solvent polar aprotic (e.g., DMSO, DMF)? organic->check_polarity adjust_ph Adjust pH (Follow Protocol 1 or 2) Acidify to pH 2-4 OR Basify to pH 9-10 check_ph->adjust_ph Yes success Success: Compound Dissolved check_ph->success No, and it's soluble adjust_ph->success use_dmso Use DMSO or DMF (Follow Protocol 3) check_polarity->use_dmso No check_polarity->success Yes, and it's soluble wrong_solvent Incorrect solvent type. Compound is too polar. use_dmso->wrong_solvent If still insoluble use_dmso->success

Caption: A logical workflow for troubleshooting solubility issues.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution

  • Objective: To dissolve the compound by creating a positively charged cation.

  • Materials: 3-Amino-3-pyrimidin-5-yl-propionic acid, deionized water, 1 M HCl, calibrated pH meter.

  • Weigh the desired amount of the compound into a sterile container.

  • Add approximately 80% of the final desired volume of deionized water.

  • Begin stirring. The compound may remain as a suspension.

  • While monitoring the pH, add 1 M HCl dropwise until the solid material completely dissolves. Continue adding acid until the pH is stable in the range of 2.0-4.0.

  • Once dissolved, add deionized water to reach the final target volume.

  • Sterile filter if required for biological applications. Store appropriately.

Protocol 2: Preparation of a Basic Aqueous Stock Solution

  • Objective: To dissolve the compound by creating a negatively charged anion.

  • Materials: 3-Amino-3-pyrimidin-5-yl-propionic acid, deionized water, 1 M NaOH, calibrated pH meter.

  • Weigh the desired amount of the compound into a sterile container.

  • Add approximately 80% of the final desired volume of deionized water.

  • Begin stirring.

  • While monitoring the pH, add 1 M NaOH dropwise until the solid material completely dissolves. Continue adding base until the pH is stable in the range of 9.0-10.0.

  • Once dissolved, add deionized water to reach the final target volume.

  • Sterile filter if required. Store appropriately.

Protocol 3: General Method for Dissolving in Organic Solvents

  • Objective: To dissolve the compound for use in non-aqueous systems.

  • Materials: 3-Amino-3-pyrimidin-5-yl-propionic acid, anhydrous DMSO or DMF.

  • Weigh the desired amount of the compound into an anhydrous-rated vial.

  • Add the required volume of anhydrous DMSO or DMF to achieve the target concentration.

  • Vortex or stir vigorously. Gentle warming (30-40°C) or brief sonication can be applied to aid dissolution if necessary, but check for compound stability at elevated temperatures first.[1]

  • Ensure the final solution is clear and free of particulates before use.

References

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Chaudhary, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Future Journal of Pharmaceutical Sciences. [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

  • Solubility of Things. (n.d.). Pyrimidine. [Link]

  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Robinson, D. R., & Grant, M. E. (1966). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Journal of Biological Chemistry.
  • Solubility of Things. (n.d.). Beta-alanine. [Link]

  • Baluja, S., & Talaviya, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research.
  • The Chemical Thesaurus. (n.d.). A (alanine). [Link]

  • Solubility of Things. (n.d.). 3-Aminopropanal. [Link]

  • Harris, F. M., & Letsebe, T. (2013).
  • Clark, J. (2022, July 4). Backgrounds of Amino Acids. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 3-Amino-3-(pyridin-3-yl)propanoic acid. [Link]

Sources

Technical Support Center: Purification of Crude 3-Amino-3-pyrimidin-5-yl-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-Amino-3-pyrimidin-5-yl-propionic acid. As a β-amino acid with an aromatic pyrimidine moiety, this compound presents unique purification challenges due to its amphoteric nature and potential for complex impurity profiles. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification and analysis of 3-Amino-3-pyrimidin-5-yl-propionic acid.

Q1: What are the most common impurities found in crude 3-Amino-3-pyrimidin-5-yl-propionic acid?

A1: Impurities are typically process-related and depend on the synthetic route.[1][2] Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side-Products: Isomers, products of side reactions, or incompletely reacted intermediates. For instance, in syntheses involving aminonitriles, degradation products can be a source of impurities.[1]

  • Reagents and Catalysts: Residual reagents, catalysts, or their by-products.

  • Enantiomeric Impurities: If a stereospecific synthesis is performed, the undesired enantiomer may be present. Chiral analysis is crucial for determining enantiomeric purity.[2]

Q2: What are the primary strategies for purifying this compound?

A2: The purification strategy should be chosen based on the nature of the impurities and the desired scale. The main methods are:

  • Recrystallization: Excellent for removing minor impurities when a suitable solvent system is found. It is often the most economical method for large-scale purification.[3][4]

  • Ion-Exchange Chromatography (IEX): Highly effective for separating compounds based on charge.[5][6] Given the molecule's amino and carboxylic acid groups, IEX is particularly well-suited for separating it from non-ionic or differently charged impurities.[7][8]

  • Acid-Base Extraction: A liquid-liquid extraction technique that leverages the compound's ability to form a water-soluble salt at specific pH values, separating it from neutral organic impurities.[9][10]

Q3: How can I assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities.[2] Due to the lack of a strong chromophore in many amino acids, detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) can be used alongside or instead of UV detection.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and helps in the identification of unknown impurities.[1]

Q4: Why is the isoelectric point (pI) important for purifying this molecule?

A4: The isoelectric point (pI) is the pH at which the molecule has a net charge of zero (exists as a zwitterion). This property is critical for several purification techniques:

  • Solubility: Amino acids typically have their lowest solubility in water at their pI. This principle can be exploited for crystallization; adjusting the pH of a solution to the pI can induce precipitation of the desired compound.[7]

  • Ion-Exchange Chromatography: When the pH of the buffer is above the pI, the molecule will be negatively charged and bind to an anion exchanger. When the pH is below the pI, it will be positively charged and bind to a cation exchanger. At the pI, it will not bind to either, allowing it to be eluted.[5][7] This precise control of pH is fundamental to achieving high-resolution separation.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Issues

Q: My compound is not crystallizing from the solution, even after cooling. What should I do?

A: This is a common issue related to supersaturation or the presence of impurities that inhibit crystal formation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" from a previous successful batch is also highly effective.[]

  • Increase Supersaturation: Slowly evaporate some of the solvent to increase the compound's concentration.

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then warm it until it is clear again and allow it to cool slowly.

  • Check for "Oiling Out": If an oil forms instead of crystals, it means the compound's melting point is lower than the boiling point of the solvent, or it is precipitating from a solution that is too highly saturated. Re-dissolve the oil in more solvent at a higher temperature and allow it to cool much more slowly.

Q: The purity of my product did not significantly improve after recrystallization. Why?

A: This typically occurs when the impurities have very similar solubility profiles to your target compound or when they co-crystallize.

  • Optimize the Solvent: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures. You may need to screen several solvents or solvent mixtures.

  • Consider an Alternative Method: If impurities have similar structures and polarities, recrystallization may not be effective. Techniques like chromatography, which separate based on different principles (e.g., charge or affinity), may be necessary.[13]

Chromatography Issues

Q: My compound is streaking or "tailing" on a silica gel column. How can I fix this?

A: Tailing on silica gel is characteristic of basic compounds like amines. The acidic silanol groups on the silica surface strongly and sometimes irreversibly bind the basic amine, leading to poor separation.

  • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (~0.1-1%) or ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica, preventing strong binding of your amino acid and resulting in sharper peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase column (e.g., C18).

  • Switch to Ion-Exchange Chromatography (IEX): This is often the superior method for amino acids. IEX separates molecules based on their charge state, which can be precisely controlled by buffer pH, avoiding the issues seen with normal-phase silica.[5][8]

Q: I am attempting to use acid-base extraction, but an emulsion has formed that will not separate. What should I do?

A: Emulsions are common when organic and aqueous layers have similar densities or when particulates are present.

  • Wait Patiently: Sometimes, time is all that is needed for the layers to separate.

  • Break the Emulsion: Gently swirl the separatory funnel instead of shaking it vigorously. You can also try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength and density of the aqueous layer, helping to force separation.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Section 3: Experimental Protocols

Protocol 1: Purification by Ion-Exchange Chromatography (IEX)

This protocol is designed for purifying 3-Amino-3-pyrimidin-5-yl-propionic acid from both acidic and basic impurities. It relies on manipulating the charge of the compound by adjusting the pH.

Workflow Diagram: Ion-Exchange Chromatography

IEX_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Analysis & Isolation p1 Dissolve Crude Product in Starting Buffer (pH < pI, e.g., pH 3.0) p2 Equilibrate Cation Exchange Column with Starting Buffer p1->p2 s1 Load Sample onto Column p2->s1 s2 Wash with Starting Buffer (Elutes Anionic/Neutral Impurities) s1->s2 s3 Elute Product with High Salt or pH Gradient Buffer (e.g., pH 7.0) s2->s3 s4 Collect Fractions s3->s4 a1 Analyze Fractions (e.g., HPLC, TLC) s4->a1 a2 Pool Pure Fractions a1->a2 a3 Desalt and Lyophilize to Obtain Pure Product a2->a3

Caption: Workflow for purification via cation-exchange chromatography.

Methodology:

  • Column Selection: Choose a strong cation exchange (SCX) resin.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): Prepare a buffer with a pH well below the estimated pI of the target molecule (e.g., 0.1 M acetate buffer, pH 3.0). At this pH, the amino group is protonated (-NH₃⁺) and the carboxylic acid is mostly protonated (-COOH), giving the molecule a net positive charge.

    • Elution Buffer (Buffer B): Prepare a buffer with a pH near neutral (e.g., 0.1 M phosphate buffer, pH 7.0) or a high salt concentration (e.g., Buffer A + 1 M NaCl).

  • Column Equilibration: Equilibrate the SCX column with 5-10 column volumes of Binding Buffer (Buffer A).

  • Sample Loading: Dissolve the crude 3-Amino-3-pyrimidin-5-yl-propionic acid in a minimal amount of Binding Buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of Binding Buffer. This will elute neutral and negatively charged impurities that do not bind to the resin.

  • Elution: Elute the bound compound by applying a gradient or a step of Elution Buffer (Buffer B). The increase in pH (or salt concentration) will neutralize the positive charge on the amino acid, causing it to detach from the resin and elute.[7]

  • Analysis and Isolation: Collect fractions and analyze them for purity using HPLC or TLC. Pool the pure fractions, desalt if necessary (e.g., by dialysis or reverse-phase C18 cartridge), and remove the solvent (e.g., by lyophilization or rotary evaporation) to yield the purified product.

Section 4: Visual Guides & Data

Decision Tree for Purification Method Selection

This diagram provides a logical framework for choosing the most appropriate purification technique based on initial analysis of the crude material.

Purification_Decision_Tree start Crude Product check_purity Analyze Impurity Profile (HPLC/NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization High Purity, Few Impurities acid_base Acid-Base Extraction check_purity->acid_base Mainly Neutral Impurities chromatography Chromatography check_purity->chromatography Complex Mixture, Polar Impurities recrystallization_info Best for >90% pure material with crystalline properties. recrystallization->recrystallization_info acid_base_info Effective for removing neutral organic impurities. acid_base->acid_base_info chromatography_info Most powerful for complex mixtures or similar impurities. chromatography->chromatography_info chrom_type What type of chromatography? chromatography->chrom_type iex Ion-Exchange (IEX) chrom_type->iex Charged/Amphoteric Impurities rp_hplc Reverse-Phase HPLC chrom_type->rp_hplc Non-polar/Structural Isomer Impurities

Caption: Decision tree for selecting a purification strategy.

Table 1: Properties of Common Solvents

This table provides data on solvents commonly used in recrystallization and chromatography, which is crucial for method development.

SolventBoiling Point (°C)Polarity IndexMiscibility with WaterNotes
Water100.010.2MiscibleGood for dissolving the salt form of the amino acid.
Methanol64.75.1MiscibleA polar protic solvent, useful for dissolving amino acids.
Ethanol78.44.3MiscibleSimilar to methanol but less volatile.
Isopropanol82.63.9MiscibleOften a good choice for recrystallizing amino acids.
Acetonitrile81.65.8MiscibleCommon polar aprotic solvent for reverse-phase HPLC.
Ethyl Acetate77.14.4SlightlyUseful as a non-polar component in chromatography.
Dichloromethane39.63.1ImmiscibleCommon organic solvent for extraction.
Tetrahydrofuran (THF)66.04.0MiscibleA polar aprotic solvent.

References

  • Amino Acid Purification - Column Chromatography . (n.d.). Sorbtech. Retrieved from [Link]

  • Separation and Refining of Amino acids . (n.d.). Diaion. Retrieved from [Link]

  • Crystallization of Amino Acids . (n.d.). GEA. Retrieved from [Link]

  • Chen, J., et al. (2018). Development of Amino Acid Crystallization Processes: l-Glutamic Acid . ACS Publications. Retrieved from [Link]

  • Separation and Purification of Amino Acids . (2020). ResearchGate. Retrieved from [Link]

  • Separation and Detection of Amino Acids . (n.d.). University of Guelph. Retrieved from [Link]

  • Congdon, T. R., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine . The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Process for purifying long chain amino acids. (2020). Google Patents.
  • Acid–base extraction . (n.d.). Wikipedia. Retrieved from [Link]

  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. (1987). Google Patents.
  • Acid-Base Extraction . (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Shestakova, P., et al. (2021). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury . MDPI. Retrieved from [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate . (2003). ResearchGate. Retrieved from [Link]

  • Han, F., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management . PMC. Retrieved from [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids . (2014). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin . (2016). MDPI. Retrieved from [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino.... (2001). Google Patents.
  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin . Molbank. Retrieved from [Link]

  • Amino Acids in the Development of Prodrugs . (2019). MDPI. Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine . Journal of Separation Science. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Fmoc Deprotection of Pyrimidine β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Nα-Fmoc deprotection of pyrimidine-containing β-amino acids. The unique structural characteristics of these monomers—namely the steric bulk of the pyrimidine side chain and the altered backbone geometry of β-amino acids—present specific challenges to this otherwise routine step in solid-phase peptide synthesis (SPPS). This document is designed to explain the causality behind these challenges and provide field-proven solutions to overcome them.

Part 1: Foundational Principles of Fmoc Deprotection

Q1: What is the chemical mechanism of Fmoc deprotection?

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group fundamental to modern SPPS.[1] Its removal is not a simple hydrolysis but rather a base-catalyzed β-elimination reaction.[2][3]

The process occurs in two main steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system. The electron-withdrawing nature of the fluorene moiety makes this proton susceptible to removal by even mild bases.[2][4]

  • β-Elimination: The resulting carbanion is unstable and rapidly undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.

  • DBF Scavenging: The excess amine base in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide chain.[5][6]

The formation of the DBF-piperidine adduct is particularly useful as it is a strong chromophore, providing a reliable method for quantitatively monitoring the reaction's progress via UV-Vis spectrophotometry.[7][8]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fmoc Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Fmoc_Peptide->Carbanion Piperidine1 Piperidine (Base) Protonated_Piperidine Piperidinium Ion DBF Dibenzofulvene (DBF) Carbanion->DBF releases CO2 CO2 Carbanion->CO2 releases Free_Amine H2N-Peptide Carbanion->Free_Amine Carbanion->Free_Amine Adduct DBF-Piperidine Adduct (UV Active ~301 nm) DBF->Adduct + Piperidine DBF->Adduct Piperidine2 Piperidine (Scavenger)

Figure 1: Mechanism of piperidine-mediated Fmoc deprotection.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the Fmoc deprotection of pyrimidine β-amino acids.

Problem: Incomplete or Slow Deprotection

Symptoms:

  • UV-Vis monitoring shows lower-than-expected absorbance for the DBF-piperidine adduct, or the absorbance fails to plateau.[7]

  • Analytical HPLC of a test cleavage reveals a significant peak corresponding to the mass of the Fmoc-containing peptide.[5]

  • Mass spectrometry confirms the presence of deletion sequences (n-1, n-2, etc.) in the final crude product.[6]

Root Causes & Solutions:

The primary reasons for inefficient deprotection in these sequences are steric hindrance and peptide aggregation.

1. Steric Hindrance: The bulky, planar structure of the pyrimidine nucleobase (uracil, thymine, cytosine) can physically shield the N-terminal Fmoc group. This effect is compounded by the altered backbone conformation induced by the β-amino acid residue, which may orient the side chain in a way that further obstructs access for the piperidine base.

2. Peptide Aggregation: Sequences containing β-amino acids can adopt unique secondary structures. Hydrophobic pyrimidine bases can exacerbate the tendency of peptide chains to self-associate via hydrogen bonding, leading to the formation of β-sheet-like structures.[9] This aggregation causes the peptide-resin to collapse, severely limiting solvent and reagent diffusion.[10][11] A visible sign of aggregation is the failure of the resin to swell properly in the synthesis solvent.[10]

Troubleshooting Workflow: Incomplete Deprotection

Troubleshooting_Workflow start_node Symptom: Incomplete Deprotection action_node1 1. Extend Deprotection Time (e.g., 2x 20 min) start_node->action_node1 Initial Step decision_node decision_node action_node action_node end_node Problem Solved: Proceed with Synthesis decision_node1 Effective? action_node1->decision_node1 decision_node1->end_node Yes action_node2 2. Switch to NMP Solvent & Increase Temperature (40-50°C) CAUTION: May increase side reactions decision_node1->action_node2 No decision_node2 Effective? action_node2->decision_node2 decision_node2->end_node Yes action_node3 3. Use Stronger Base Cocktail (e.g., 2% DBU / 5% Piperazine in DMF) See Protocol 3 decision_node2->action_node3 No decision_node3 Effective? action_node3->decision_node3 decision_node3->end_node Yes action_node4 Consider Resynthesis: - Use low-load resin - Incorporate pseudo-prolines decision_node3->action_node4 No

Figure 2: Decision tree for troubleshooting incomplete Fmoc deprotection.
Table 1: Comparison of Deprotection Strategies
StrategyProtocol SummaryProsCons
Extended Time Increase the duration of the second piperidine treatment (e.g., from 15 min to 30-40 min).Simplest modification; no change in reagents.May not be sufficient for severe aggregation; increases cycle time.
Elevated Temperature Perform the deprotection step at 40-50°C.[12]Can significantly improve kinetics and disrupt hydrogen bonds.Increases the risk of side reactions, especially racemization and aspartimide formation.[12]
Solvent Change Substitute N-Methyl-2-pyrrolidone (NMP) for Dimethylformamide (DMF).NMP has superior solvating properties and can better disrupt peptide aggregation.[10]NMP is more viscous and requires more thorough washing steps.
Stronger Base (DBU) Use a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often with a scavenger like piperazine (e.g., 2% DBU, 5% Piperazine in DMF).[13]Very fast and effective at deprotecting sterically hindered residues.[4]DBU is a non-nucleophilic base and requires a scavenger for DBF.[5] It can significantly promote aspartimide formation.[14]
Problem: Side Reactions Leading to Impurities

Symptoms:

  • Crude HPLC analysis shows multiple, difficult-to-separate peaks near the main product peak.

  • Mass spectrometry reveals species with unexpected molecular weights, such as M+85 (piperidide adduct) or masses corresponding to cyclized products.

Root Causes & Solutions:

1. Diketopiperazine (DKP) / Ketopiperazine Formation: The N-terminal dipeptide can cyclize, cleaving itself from the resin. This is particularly problematic for sequences containing proline, glycine, and β-amino acids.[15][16] The backbone of peptide nucleic acids (PNAs), which is structurally related, is highly prone to an analogous "ketopiperazine" formation during Fmoc deprotection.[17]

  • Solution: This side reaction is most prominent at the dipeptide stage. Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can physically block the N-terminal amine from attacking the C-terminal ester linkage.[10][11] Additionally, ensuring a rapid coupling of the third amino acid can minimize the time the vulnerable dipeptide is exposed to basic conditions.

DKP_Formation Dipeptide H2N-(β-AA2)-(AA1)-Resin (After Fmoc Deprotection) Transition Intramolecular Cyclization Dipeptide->Transition Base (Piperidine) DKP Diketopiperazine (Cleaved from Resin) Transition->DKP Resin HO-Resin Transition->Resin

Figure 3: Pathway of diketopiperazine (DKP) formation.

2. Aspartimide Formation: This is a common base-catalyzed side reaction in sequences containing aspartic acid, especially Asp-Gly or Asp-Ser motifs. The backbone amide nitrogen attacks the side-chain ester, forming a five-membered cyclic imide. This intermediate can then be attacked by piperidine to form piperidide adducts or by water to form a mixture of α- and β-aspartyl peptides.[10][15]

  • Solution: The use of a milder base like 20% piperazine in DMF can significantly reduce the rate of aspartimide formation compared to piperidine.[18][19] Alternatively, adding 0.1 M 1-Hydroxybenzotriazole (HOBt) to the standard 20% piperidine/DMF deprotection solution can help suppress this side reaction.[10] Avoid using DBU if your sequence contains aspartic acid.[14]

Part 3: Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30-60 minutes.[1]

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.[1]

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[1]

Protocol 2: Quantitative UV-Vis Monitoring of Fmoc Deprotection[7]
  • Combine the filtrates from both deprotection steps (Protocol 1, steps 3-5) in a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute the flask to the mark with DMF and mix thoroughly. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer (typically < 1.5 AU).

  • Using a quartz cuvette with a 1 cm path length, blank the spectrophotometer with a fresh solution of 20% piperidine in DMF.

  • Measure the absorbance of the diluted filtrate at ~301 nm.

  • Calculate the resin loading (mmol/g) using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Flask Volume (L)) / (ε × Resin Weight (g) × Path Length (cm)) Where ε (molar extinction coefficient) for the DBF-piperidine adduct is typically ~7800 L mol⁻¹ cm⁻¹.

Protocol 3: DBU/Piperazine Deprotection for Hindered Residues[13]
  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Prepare a fresh deprotection solution of 2% (v/v) DBU and 5% (v/v) piperazine in DMF.

  • Drain the swelling solvent from the resin.

  • Add the DBU/piperazine solution and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh portion of the DBU/piperazine solution and agitate for 5-7 minutes.

  • Drain and wash the resin extensively with DMF (7-10 times) to ensure complete removal of the reagents.

Protocol 4: Test Cleavage and HPLC/MS Analysis
  • After a coupling or deprotection step, wash a small sample of the resin (~5-10 mg) with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for your side-chain protecting groups (e.g., TFA/H₂O/TIPS 95:2.5:2.5).[20]

  • Add the cleavage cocktail (~200 µL) to the dried resin sample and let it stand at room temperature for 2-3 hours.

  • Filter the cleavage solution away from the resin beads.

  • Precipitate the cleaved peptide by adding the filtrate to a microcentrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Re-dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC and MS analysis.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is piperidine the "gold standard" for Fmoc deprotection? A1: Piperidine offers an excellent balance of properties. It is basic enough (pKa ≈ 11.1) to efficiently remove the Fmoc group but mild enough to leave most acid-labile side-chain protecting groups intact.[6] As a secondary amine, it is also an effective scavenger for the dibenzofulvene (DBF) byproduct.[3][6]

Q2: What are the visual signs of peptide aggregation on the resin? A2: The most obvious sign is a lack of swelling. A well-solvated resin will swell to 3-5 times its dry volume. Aggregated resin will appear clumped, may not flow freely in the solvent, and will occupy a smaller volume. You may also notice slower draining of solvents during wash steps.

Q3: Can I use a DBU-based deprotection cocktail for my entire synthesis? A3: This is generally not recommended. While highly effective, DBU is a very strong base and significantly increases the risk of side reactions, particularly aspartimide formation and racemization, especially with prolonged or repeated exposure.[4][14] It is best reserved for specific, difficult deprotection steps identified through monitoring.

Q4: When should I choose NMP over DMF as my primary solvent? A4: If you are synthesizing a long or known "difficult" sequence, particularly one rich in hydrophobic residues, starting with NMP can be a proactive measure to prevent aggregation. NMP is a better solvent for disrupting the hydrogen-bond networks that lead to aggregation.[10] If you observe signs of aggregation in DMF (poor swelling, incomplete reactions), switching to NMP is a key troubleshooting step.

Conclusion

The successful Fmoc deprotection of pyrimidine β-amino acids requires a proactive and analytical approach. Standard protocols may prove insufficient due to steric hindrance and a high propensity for peptide aggregation. By understanding the underlying chemical principles, diligently monitoring reaction progress with tools like UV-Vis spectrophotometry, and being prepared to deploy alternative strategies—such as elevated temperatures, superior swelling solvents like NMP, or stronger base cocktails—researchers can overcome these challenges. Careful consideration of sequence-specific side reactions, like diketopiperazine formation, further enables the synthesis of high-purity target molecules for research and drug development.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 6(5), 593-608. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Retrieved from [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. Retrieved from [Link]

  • de Arruda Brasil, M. C. O., et al. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Protein & Peptide Letters. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Cant, E., et al. (2022). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Basso, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Springer. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Retrieved from [Link]

  • Ruiz-Martínez, C., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Retrieved from [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. Retrieved from [Link]

  • AAPPTEC. (n.d.). PNA Synthesis. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Retrieved from [Link]

  • Wiessler, M., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

  • Miller, L. M., et al. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Times for Pyrimidin-5-yl Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Welcome to the technical support center for the synthesis and optimization of pyrimidin-5-yl propionic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency of their synthetic routes. The synthesis of these valuable scaffolds, often via palladium-catalyzed cross-coupling reactions, can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you systematically diagnose issues and shorten your reaction times.

The core of this guide is built on the principle that a robust reaction is a well-understood one. We will delve into the causality behind common experimental pitfalls and provide logical, field-proven solutions to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed for quick issue identification and resolution.

Issue 1: My reaction is extremely slow or has stalled completely.

Question: I'm attempting a Suzuki-Miyaura coupling between a 5-halopyrimidine and a boronic acid reagent to form the C-C bond, but after several hours, TLC/LC-MS analysis shows mostly starting material. What's the first thing I should check?

Answer: A stalled or sluggish cross-coupling reaction is one of the most common issues, and it almost always points to a problem with one of the core components of the catalytic cycle. A systematic check is crucial.[1]

Initial Diagnostic Steps:

  • Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure your reaction vessel was rigorously degassed (e.g., via three vacuum/inert gas cycles or by sparging the solvent with argon/nitrogen) and is maintained under a positive pressure of an inert atmosphere.

  • Reagent Purity and Integrity:

    • Solvents: Are your solvents truly anhydrous? Moisture can hydrolyze the boronic acid and interfere with the base. Use freshly distilled solvents or those from a sealed commercial source.[1]

    • Base: Is the base old or has it absorbed moisture? An ineffective base can halt the transmetalation step. Use a freshly opened or properly stored base.

    • Starting Materials: Confirm the purity of your 5-halopyrimidine and boronic acid. Impurities can sometimes act as catalyst poisons.[2]

  • Catalyst Activity: The heart of the reaction is the active Pd(0) species.

    • Precatalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][3] This reduction, often facilitated by a phosphine ligand, can sometimes be inefficient. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern, highly efficient precatalyst (e.g., a Buchwald G3 palladacycle) which ensures reliable generation of the active catalyst.

    • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. If you are using a simple ligand like triphenylphosphine (PPh₃) with a challenging substrate, it may not be sufficient. Consider switching to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) which can accelerate both the oxidative addition and reductive elimination steps.[4]

Workflow for Diagnosing a Stalled Reaction

G start Slow or Stalled Reaction check_atmosphere Verify Inert Atmosphere (Degassing, Positive Pressure) start->check_atmosphere check_reagents Assess Reagent Quality (Anhydrous Solvents, Fresh Base) check_atmosphere->check_reagents Atmosphere OK check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents Pure sub_catalyst Is the Catalyst Active? check_catalyst->sub_catalyst sub_conditions Are Conditions Optimal? sub_catalyst->sub_conditions Yes precatalyst Use Pre-activated Pd(0) or Modern Precatalyst sub_catalyst->precatalyst No temp Increase Temperature (e.g., 80-110 °C or MW) sub_conditions->temp Temp/Solubility? solution Reaction Optimized precatalyst->solution ligand Screen Electron-Rich Bulky Ligands (e.g., SPhos) ligand->solution solvent Screen Solvents for Solubility (e.g., Dioxane, Toluene, 2-MeTHF) temp->solvent solvent->solution

Caption: Troubleshooting workflow for a slow cross-coupling reaction.

Issue 2: The reaction works, but the yield is low and I see significant side products.

Question: My reaction to form a pyrimidin-5-yl propionic acid derivative via a Heck reaction is giving me a low yield of the desired product, along with what appears to be debromination of my starting material and some homocoupling of the boronic acid (in Suzuki reactions). How can I improve selectivity and yield?

Answer: Low yield and the formation of side products indicate that your desired catalytic cycle is competing with undesired pathways. Optimizing for selectivity is key.

Potential Causes and Solutions:

  • Debromination/Dehalogenation: This side reaction is common when the catalytic cycle is slow, particularly the step where the alkene or boronic acid reacts with the Pd-complex. The intermediate aryl-palladium species can react with trace amounts of water or other proton sources before the desired coupling occurs.

    • Solution: Increase the rate of the productive coupling. Using more electron-rich, bulky ligands can accelerate the reaction, outcompeting the debromination pathway.[4] Additionally, ensuring strictly anhydrous conditions is critical.[1]

  • Homocoupling (Glaser/Ullmann-type): This is particularly an issue in Suzuki reactions where the boronic acid couples with itself. It's often promoted by the presence of oxygen.

    • Solution: Rigorous degassing is the primary solution.[1] If the problem persists, lowering the reaction temperature might disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Non-Optimal Temperature: While heat can increase the reaction rate, excessive temperatures can lead to catalyst decomposition or promote side reactions.[5][6]

    • Solution: Run a temperature optimization screen. Start at a moderate temperature (e.g., 80 °C) and increase in 10 °C increments, monitoring the reaction profile by LC-MS to find the sweet spot with the best product-to-impurity ratio. Microwave-assisted synthesis can often provide rapid heating to the target temperature, minimizing the time for side reactions to occur.[7]

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed reaction is best for synthesizing pyrimidin-5-yl propionic acid derivatives?

The two most common and versatile methods are the Suzuki-Miyaura coupling and the Heck reaction .

  • Suzuki-Miyaura Coupling: This involves coupling a 5-halopyrimidine (or triflate) with a suitable boronic acid or ester. For a propionic acid derivative, you would typically use a reagent like 3-(dihydroxyboryl)propanoic acid or its ester equivalent. This method is generally favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids.[7][8][9]

  • Heck Reaction: This reaction couples a 5-halopyrimidine with an alkene, such as ethyl acrylate.[10] Following the coupling, the resulting acrylate ester would be hydrolyzed and potentially reduced to yield the propionic acid side chain. The Heck reaction is excellent for forming C(sp²)-C(sp²) bonds and avoids the need to prepare an organoboron reagent.[11]

The choice depends on the availability of starting materials and the specific functionalities of your target molecule.

Q2: How critical are the catalyst and ligand choices?

They are arguably the most critical parameters for success. The combination of the palladium source and the ligand dictates the catalyst's stability, activity, and selectivity.

ParameterExplanationRecommended Starting Points
Palladium Source Determines the initial oxidation state and ease of activation.Pd(OAc)₂: Common, inexpensive Pd(II) source. Requires in situ reduction.[3] Pd(PPh₃)₄: A Pd(0) source, active directly but can be air-sensitive. Buchwald Precatalysts (e.g., XPhos Pd G3): Air-stable Pd(II) precatalysts that reliably and rapidly form the active Pd(0) species, often leading to lower catalyst loadings and shorter reaction times.
Ligand Stabilizes the Pd center, influences electron density, and provides steric bulk that facilitates key steps in the catalytic cycle.PPh₃ (Triphenylphosphine): A standard, general-purpose ligand. May be insufficient for less reactive substrates. Buchwald Ligands (SPhos, XPhos): Electron-rich, bulky biarylphosphines that are excellent for challenging couplings, including those with heteroaromatic chlorides.[4] NHC Ligands (N-Heterocyclic Carbenes): Strong electron donors that form very stable and active catalysts.[12]

Q3: How does temperature affect reaction time, and what about microwave synthesis?

Temperature has a direct and significant impact on reaction kinetics. Generally, increasing the temperature will shorten the reaction time. However, an optimal temperature exists beyond which catalyst decomposition and side product formation may increase, leading to lower yields.[5] For many cross-coupling reactions involving pyrimidines, temperatures in the range of 80-120 °C are common.

Microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times.[4][7] By using microwave irradiation, the reaction mixture can be heated to the target temperature in seconds to minutes, compared to much longer times with a traditional oil bath. This rapid heating often leads to cleaner reactions and higher yields because it minimizes the time the reactants spend at intermediate temperatures where side reactions might occur. A reaction that takes 12-24 hours conventionally might be completed in 15-30 minutes in a microwave reactor.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of a 5-bromopyrimidine with a boronic acid.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromopyrimidine (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Through the septum, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not part of the precatalyst). Then, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or aluminum block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Time Optimization via Temperature Screening
  • Setup: In a parallel synthesis block, prepare 5 identical reaction vials as described in Protocol 1.

  • Temperature Gradient: Set each position in the heating block to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • Execution: Start all reactions simultaneously.

  • Analysis: After a set time (e.g., 1 hour), take an aliquot from each reaction and quench it. Analyze the conversion percentage for each reaction by LC-MS or ¹H NMR.

  • Determination: The temperature that provides the highest conversion to the desired product with the minimal formation of byproducts in the shortest time is the optimum temperature.

Suzuki-Miyaura Catalytic Cycle

G L2Pd0 L₂Pd(0) Active Catalyst ArPdX L₂Pd(II)(Ar)X L2Pd0->ArPdX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr L₂Pd(II)(Ar)Ar' ArPdX->ArPdAr Ar'-B(OR)₂ + Base Trans Transmetalation ArPdAr->L2Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 1

  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives. 5

  • Cross-Coupling Reaction Manual: Desk Reference.

  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. 13

  • Cross-Coupling Reaction Guide. 14

  • Optimization of the reaction condition for the synthesis of. 15

  • "optimization of reaction conditions for furopyridine synthesis". 6

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

  • De novo pyrimidine synthesis steps, pathways, uses.

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase.

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

  • Heck reaction.

  • Pyrimidine Synthesis and Salvage Pathway.

  • Pyrimidine Metabolism Disorders.

  • Purine and Pyrimidine Metabolism.

  • Pyrimidine Metabolism Pathways Synthesis and Degradation.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

  • Heck Reaction.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.

  • Heck Reaction—State of the Art.

  • Kinetic Study of the Heck Reaction by the Method of Competing Reactions.

  • Heck Reaction.

  • Design, Synthesis and in Vitro Apoptotic Mechanism of Novel Pyrrolopyrimidine Derivatives.

  • Welcome To Hyma Synthesis Pvt. Ltd.

  • Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury.

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

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Technical Support Center: Navigating Aggregation in Peptides Containing Pyrimidine Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in peptide science: the aggregation of peptides incorporating pyrimidine-based amino acids. As pioneers in the synthesis and application of novel peptide modalities, we understand that the unique chemical properties of unnatural amino acids, such as those with pyrimidine side chains, can introduce unforeseen hurdles in your research and development workflows.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis, purification, and handling of these specialized peptides. We will delve into the underlying causes of aggregation and offer field-proven troubleshooting strategies to ensure the integrity and success of your experiments.

Understanding the Challenge: Why Pyrimidine Amino Acids Can Promote Aggregation

The incorporation of pyrimidine amino acids into a peptide sequence can significantly alter its physicochemical properties, often increasing the propensity for aggregation. The primary drivers for this phenomenon are:

  • Intermolecular Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while exocyclic amino or hydroxyl groups can be donors. This can lead to the formation of extensive intermolecular hydrogen bond networks, promoting self-assembly and aggregation.

  • π-π Stacking: The aromatic nature of the pyrimidine ring facilitates π-π stacking interactions between peptide chains. These non-covalent interactions, though individually weak, can collectively contribute to the formation of highly stable, ordered aggregates.[1][2]

  • Hydrophobic Interactions: Depending on the specific pyrimidine derivative and the overall peptide sequence, hydrophobic interactions can also play a significant role in driving aggregation. Peptides with a high content of hydrophobic residues are generally more prone to aggregation.[3][4]

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to help you diagnose and resolve specific aggregation-related issues you may encounter in your experiments.

Issue 1: Poor Solubility of Lyophilized Peptide

Question: My lyophilized peptide containing a pyrimidine amino acid is difficult to dissolve in standard aqueous buffers. What is the best approach to solubilization?

Answer:

Poor solubility is often the first indicator of aggregation. A systematic approach to solubilization is crucial to avoid inducing further aggregation.

Probable Cause: The peptide has already formed aggregates during lyophilization or upon initial contact with an aqueous environment. The hydrophobic and aromatic nature of the pyrimidine residue contributes to this.[3][4]

Step-by-Step Solubilization Protocol:

  • Initial Solvent Selection:

    • For neutral or hydrophobic peptides: Start by dissolving the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • For charged peptides:

      • Acidic peptides (net negative charge): Use a dilute basic solution like 0.1% aqueous ammonia or 10% ammonium bicarbonate.

      • Basic peptides (net positive charge): Use a dilute acidic solution such as 10% acetic acid.[5]

  • Gradual Addition of Aqueous Buffer: Once the peptide is fully dissolved in the initial solvent, slowly add your desired aqueous buffer to the peptide solution with gentle vortexing.

  • Monitor for Precipitation: If the peptide begins to precipitate, you have exceeded its solubility limit in that particular co-solvent mixture. At this point, you can either increase the proportion of the organic solvent or consider adding solubilizing excipients.

Workflow for Peptide Solubilization

start Start: Lyophilized Peptide dissolve Dissolve in minimal organic solvent (e.g., DMSO, DMF) start->dissolve add_buffer Slowly add aqueous buffer with gentle vortexing dissolve->add_buffer check_precipitate Precipitation? add_buffer->check_precipitate soluble Peptide is solubilized check_precipitate->soluble No add_excipients Consider adding solubilizing excipients check_precipitate->add_excipients Yes end End soluble->end add_excipients->add_buffer

Caption: A stepwise workflow for the solubilization of aggregation-prone peptides.

Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Question: I am observing incomplete coupling and/or deprotection steps during the SPPS of a peptide containing a pyrimidine amino acid. Could this be due to aggregation?

Answer:

Yes, on-resin aggregation is a common challenge, particularly with hydrophobic and aromatic residues. The growing peptide chains can fold and interact with each other, hindering reagent access.

Probable Cause: The peptide chains are forming secondary structures (e.g., β-sheets) on the resin, stabilized by intermolecular hydrogen bonds and π-π stacking of the pyrimidine rings.

Troubleshooting Strategies for SPPS:

StrategyDescriptionKey Considerations
Solvent Optimization Switch from standard DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1).[6]NMP has superior solvating properties for aggregating peptides.
Chaotropic Agents Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions to disrupt secondary structures.Ensure thorough washing after use as they can interfere with subsequent steps.
Elevated Temperature Perform synthesis at elevated temperatures (e.g., 50-75°C) using a microwave peptide synthesizer or conventional heating.Can significantly improve reaction kinetics and reduce aggregation.
Backbone Modification Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids to introduce "kinks" in the peptide backbone, disrupting β-sheet formation.Strategically place these modifications every 6-8 residues, especially before a pyrimidine or hydrophobic residue.
Issue 3: Aggregation in Solution Post-Purification

Question: My purified peptide solution becomes cloudy or forms a precipitate over time, even at low concentrations. How can I prevent this?

Answer:

This indicates that the peptide is not stable in the chosen buffer system and is self-associating. The kinetics of this process can be influenced by several factors.

Probable Cause: The solution conditions (pH, ionic strength, temperature) are favorable for the intermolecular interactions (hydrogen bonding, π-π stacking, hydrophobic effects) that drive aggregation.

Strategies to Enhance Peptide Stability in Solution:

  • pH Adjustment: Determine the isoelectric point (pI) of your peptide. Aggregation is often maximal at the pI where the net charge is zero. Adjusting the pH of the buffer to be at least 2 units away from the pI can increase electrostatic repulsion between peptide molecules and reduce aggregation.

  • Use of Additives and Excipients:

    • Sugars/Polyols (e.g., glycerol, sucrose): These act as stabilizers by being preferentially excluded from the peptide surface, favoring a more compact and soluble state.

    • Amino Acids (e.g., Arginine, Glycine): Can reduce aggregation by interacting with the peptide and interfering with self-association.

    • Non-ionic Surfactants (e.g., Tween 20, Pluronic F-68): At low concentrations, these can coat hydrophobic patches on the peptide, preventing aggregation.

  • Temperature Control: Store the peptide solution at the recommended temperature (typically 4°C or -20°C) to slow down the aggregation process. Avoid repeated freeze-thaw cycles, which can induce aggregation.

Frequently Asked Questions (FAQs)

Q1: How can I detect and characterize aggregation in my peptide sample?

A1: A multi-pronged approach using several analytical techniques is recommended:

  • Visual Inspection: The simplest method is to look for turbidity, precipitation, or gel formation.

  • UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and can detect the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): Separates molecules based on size. The appearance of high molecular weight species or a shift in the main peak can indicate aggregation.

  • Circular Dichroism (CD) Spectroscopy: Can detect changes in the secondary structure of the peptide, such as the formation of β-sheets, which are often associated with aggregation.

Q2: Can the position of the pyrimidine amino acid in the peptide sequence influence its aggregation propensity?

A2: Absolutely. Placing pyrimidine amino acids in close proximity to other hydrophobic or aromatic residues can create "hot spots" for aggregation. Flanking the pyrimidine residue with charged or polar amino acids can help to mitigate its aggregating effect by increasing the overall solubility of that region of the peptide.

Q3: Are there any computational tools that can predict the aggregation propensity of peptides containing pyrimidine amino acids?

A3: While many aggregation prediction algorithms are trained on natural amino acids, some newer methods are being developed to handle unnatural amino acids.[7] These tools typically assess physicochemical properties like hydrophobicity, charge, and secondary structure propensity to predict aggregation-prone regions. It is advisable to use these as a guide in the design phase of your peptide.

Q4: What is the best way to remove aggregates from my peptide solution?

A4: If aggregates have already formed, they can sometimes be removed by:

  • Centrifugation: High-speed centrifugation can pellet larger, insoluble aggregates.

  • Filtration: Using a low protein-binding filter (e.g., 0.22 µm) can remove larger aggregates.

  • Size Exclusion Chromatography (SEC): This is the most effective method for separating monomeric peptide from soluble oligomers and larger aggregates.

It is important to note that these are remedial actions, and optimizing the solution conditions to prevent aggregation in the first place is the preferred strategy.

Conclusion

The incorporation of pyrimidine amino acids offers exciting possibilities for the development of novel peptides with enhanced therapeutic properties. However, their unique chemical nature demands careful consideration of their potential to induce aggregation. By understanding the underlying mechanisms and employing the systematic troubleshooting strategies outlined in this guide, researchers can successfully navigate these challenges and unlock the full potential of their pyrimidine-containing peptides.

References

  • Sormanni, P., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. [Link]

  • LifeTein. (n.d.). How to predict peptide solubility? Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Gazit, E. (2002). A possible role for π-stacking in the self-assembly of amyloid fibrils. The FASEB Journal, 16(1), 77-83.
  • PolyPeptide Group. (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. [Link]

  • Cuthbertson, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(9), 4947-4966.
  • Sigel, H. (2004). Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. Journal of Biological Inorganic Chemistry, 9(5), 587-601.
  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 203.
  • Tamás, B., et al. (2025, February 12). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv. [Link]

  • Malmsten, M., et al. (2022).
  • Singh, Y., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Lorenzo, G., et al. (2023). Structural Characterization of Peptide Aggregates: Secondary Structure Composition and Molecular Arrangements.
  • Piras, A., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(58), 14407-14421.
  • Mahdi, E. S., et al. (2026, January). Impact of pyridine incorporation into amino acids and peptide drugs.
  • Ionov, M., et al. (2015). Disruption of Amyloid Prion Protein Aggregates by Cationic Pyridylphenylene Dendrimers. Biomacromolecules, 16(8), 2481-2489.
  • Reches, M., & Gazit, E. (2021). Solid-state packing dictates the unexpected solubility of aromatic peptides.
  • Palmieri, G., et al. (2020). Exploring the role of unnatural amino acids in antimicrobial peptides. Scientific Reports, 10(1), 1-13.
  • Chugunov, A. O., et al. (2023). Aggregation of Amyloidogenic Peptide Uperin—Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(10), 8758.
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Stability of 3-Amino-3-pyrimidin-5-yl-propionic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-3-pyrimidin-5-yl-propionic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound, particularly under acidic conditions. Given the unique structure of this molecule—a β-amino acid containing a pyrimidine moiety—understanding its degradation profile is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.

This guide is structured to provide both foundational knowledge through frequently asked questions and practical, in-depth troubleshooting advice for common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of 3-Amino-3-pyrimidin-5-yl-propionic acid.

Q1: What are the primary stability concerns for a molecule like 3-Amino-3-pyrimidin-5-yl-propionic acid under acidic conditions?

A1: The molecule has two primary sites susceptible to acid-catalyzed degradation: the β-amino acid portion and the pyrimidine ring. The primary concern is the potential for hydrolysis of the amide-like linkage within the β-amino acid structure, although β-amino acids are generally more stable than their α-counterparts due to reduced steric strain and the formation of a stable six-membered ring intermediate during certain reactions[1]. The pyrimidine ring itself is generally stable, but extreme acidic conditions and elevated temperatures could potentially lead to protonation and subsequent ring-opening or substitution reactions, though this is less common than side-chain modifications[2][3].

Q2: How should I store 3-Amino-3-pyrimidin-5-yl-propionic acid to ensure its stability?

A2: For general laboratory use, it is recommended to store the compound as a solid in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[4][5]. If preparing stock solutions, it is advisable to use aprotic solvents or buffered aqueous solutions at a neutral pH if the compound's solubility allows. For long-term storage, keeping the solid material at -20°C is a common practice to minimize degradation.

Q3: What initial steps should I take to assess the acid stability of this compound?

A3: A forced degradation study is the recommended starting point.[6][7] This involves subjecting a solution of the compound to various acidic conditions (e.g., 0.1 M HCl, 1 M HCl) at different temperatures (e.g., ambient, 40°C, 60°C) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC)[8].

Q4: Are there any known degradation pathways for similar compounds?

A4: While specific data for 3-Amino-3-pyrimidin-5-yl-propionic acid is not extensively published, related β-amino acids can undergo cyclization or hydrolysis under certain conditions[9]. Pyrimidine derivatives can be susceptible to reductive degradation or hydrolysis, although this often requires harsh conditions[2][3]. A plausible, yet hypothetical, degradation pathway under strong acidic conditions could involve hydrolysis at the amino group, or potentially reactions involving the pyrimidine ring if the conditions are severe enough.

Part 2: Troubleshooting Guide for Acid Stability Studies

This section is designed to help you navigate common challenges encountered during the experimental investigation of acid stability.

Q5: I am observing a rapid loss of the parent compound in my HPLC analysis, but no new peaks are appearing. What could be the cause?

A5: This is a common issue that can arise from several factors:

  • Precipitation: The protonated form of your compound or its degradants may be insoluble in the acidic mobile phase or the reaction mixture. To check for this, visually inspect your sample for any precipitate. You can also try altering the solvent composition of your sample before injection to ensure everything is dissolved.

  • Formation of Non-UV Active Degradants: Your degradation products may lack a chromophore that absorbs at the wavelength you are using for detection. If you have access to a Mass Spectrometer (MS) detector, this can help identify degradants that are not visible with a UV detector.

  • High Polarity Degradants: The degradation products might be highly polar and eluting in the solvent front of your reversed-phase HPLC method. Consider using a more polar mobile phase or a different stationary phase, such as one designed for hydrophilic interaction liquid chromatography (HILIC)[10].

  • Volatility of Degradants: While less common for this type of molecule, some degradation products could be volatile.

Q6: My mass balance is below 90%. How can I improve it?

A6: Poor mass balance is a critical issue in stability studies, indicating that not all components (parent compound and degradants) are being accounted for[8]. Here’s how to troubleshoot:

  • Ensure Complete Elution: Extend the run time of your HPLC method to ensure that all potential late-eluting degradants are captured.

  • Use a Universal Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used in conjunction with a UV detector to identify compounds with poor or no UV absorbance. A mass spectrometer is also highly effective for this purpose.

  • Check for Adsorption: Your compound or its degradants may be adsorbing to the surfaces of your vials or the HPLC column. Using silanized vials or trying a different column chemistry can sometimes resolve this.

  • Re-evaluate Response Factors: If you are quantifying degradants using the parent compound's response factor, this can lead to inaccuracies. If possible, isolate the major degradants and determine their individual response factors.

Q7: I am seeing multiple small peaks in my chromatogram after acid treatment. How do I determine if they are true degradants?

A7: It is important to distinguish between actual degradation products and artifacts.

  • Analyze a Control Sample: Run a control sample of your compound in the same solvent system without the acid. Any peaks present in both the stressed and control samples are likely impurities from the starting material or the solvent.

  • Monitor Peak Growth Over Time: A true degradation product should show a corresponding increase in peak area as the parent compound's peak area decreases over the time course of the stability study.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements of the small peaks, allowing you to propose elemental compositions and determine if they are structurally related to the parent compound.

Part 3: Experimental Design & Protocols

This section provides a detailed protocol for conducting a forced degradation study of 3-Amino-3-pyrimidin-5-yl-propionic acid under acidic conditions.

Protocol: Forced Acidic Degradation Study

Objective: To evaluate the stability of 3-Amino-3-pyrimidin-5-yl-propionic acid in acidic solution and to identify potential degradation products.

Materials:

  • 3-Amino-3-pyrimidin-5-yl-propionic acid

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), for neutralization

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and/or MS detector

  • pH meter

  • Temperature-controlled water bath or oven

Step-by-Step Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of 3-Amino-3-pyrimidin-5-yl-propionic acid in a suitable solvent (e.g., water or methanol) to create a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • Prepare three sets of reaction vials:

      • Set 1 (Mild): Add an aliquot of the stock solution to a volumetric flask and add 0.1 M HCl to the final volume.

      • Set 2 (Moderate): Add an aliquot of the stock solution to a volumetric flask and add 1 M HCl to the final volume.

      • Set 3 (Control): Add an aliquot of the stock solution to a volumetric flask and add the solvent used for the stock solution to the final volume.

    • Incubate all vials at 40°C.

  • Time Points:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • Immediately after withdrawal, neutralize the acidic aliquot with an appropriate amount of NaOH solution to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50-100 µg/mL).

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A recommended starting point for method development is a C18 column with a gradient elution using a mobile phase of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid).

    • Monitor the chromatograms at a wavelength where the parent compound has maximum absorbance. A PDA detector is recommended to capture the spectra of any new peaks.

    • If available, use an in-line MS detector to obtain mass information for the parent compound and any potential degradants.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Calculate the percentage of each degradation product formed.

    • Determine the mass balance at each time point.

Data Presentation

The results of the forced degradation study can be summarized in a table similar to the hypothetical example below:

Table 1: Hypothetical Acid Degradation Data for 3-Amino-3-pyrimidin-5-yl-propionic acid in 1 M HCl at 40°C

Time (hours)Parent Compound (%)Degradant 1 (%)Degradant 2 (%)Mass Balance (%)
0100.00.00.0100.0
295.23.11.599.8
490.56.22.999.6
882.111.35.498.8
2465.322.511.198.9
4848.935.115.299.2

Part 4: Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution stress_prep Prepare Acidic (0.1M, 1M HCl) & Control Samples stock->stress_prep incubate Incubate at 40°C stress_prep->incubate sampling Sample at 0, 2, 4, 8, 24, 48h incubate->sampling neutralize Neutralize Aliquots sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Calculate % Degradation & Mass Balance hplc->data

Caption: Workflow for the forced acid degradation study.

Hypothetical Degradation Pathway

G parent 3-Amino-3-pyrimidin-5-yl-propionic acid intermediate Hypothetical Intermediate (e.g., Protonated species) parent->intermediate H+, H2O degradant1 Degradant 1 (e.g., Hydrolysis product) intermediate->degradant1 Hydrolysis degradant2 Degradant 2 (e.g., Ring-opened product) intermediate->degradant2 Harsh Conditions (e.g., High Temp)

Caption: Postulated degradation pathways for investigation.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H-NMR Analysis of 3-Amino-3-pyrimidin-5-yl-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Chiral Building Block

3-Amino-3-pyrimidin-5-yl-propionic acid is a synthetic, non-proteinogenic amino acid that incorporates a pyrimidine heterocycle. This structure is of significant interest to drug development professionals as the pyrimidine ring is a cornerstone of many therapeutic agents, while the chiral amino acid backbone offers a versatile scaffold for creating complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery campaign. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands out as the most powerful tool for elucidating the precise structure of such molecules in solution.

This guide provides an in-depth, practical comparison of the ¹H-NMR analysis of 3-Amino-3-pyrimidin-5-yl-propionic acid. We will move beyond a simple recitation of data to explain the causality behind experimental choices, from solvent selection to spectral interpretation. Our objective is to equip researchers with the expertise to not only replicate these results but also to confidently apply these principles to their own novel compounds.

Part 1: Molecular Structure and Proton Environment

Understanding the expected ¹H-NMR spectrum begins with a thorough analysis of the molecule's proton environments. Each chemically non-equivalent proton will produce a distinct signal.

cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample & lock on solvent signal prep3->acq1 acq2 Shim magnet for homogeneity acq1->acq2 acq3 Acquire spectrum (e.g., 16-64 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate signals proc3->proc4 an1 Reference spectrum (TMS or solvent) proc4->an1 an2 Assign chemical shifts, multiplicities, & coupling an1->an2

Figure 2: Standard workflow for ¹H-NMR spectroscopic analysis.

Step-by-Step Protocol for Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 3-Amino-3-pyrimidin-5-yl-propionic acid directly into a clean, dry vial.

  • Solubilization: Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial. Vortex gently for 30-60 seconds to ensure complete dissolution. The use of a deuterated solvent is essential to avoid a massive interfering signal from the solvent itself. [1]3. Filtration & Transfer: Using a pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube. This filtration step removes any particulate matter that could degrade spectral resolution.

  • Capping: Securely cap the NMR tube to prevent contamination and solvent evaporation. The sample is now ready for analysis.

Part 3: Predictive Analysis and Data Interpretation

Based on established principles of chemical shifts and coupling, we can predict the ¹H-NMR spectrum. This theoretical framework is indispensable for assigning the signals in an experimental spectrum.

Predicted Chemical Shifts and Multiplicities

The electronic environment dictates the chemical shift (δ) of each proton. Protons near electronegative atoms or in aromatic systems are "deshielded" and appear at higher ppm values. [2][3]

Proton Label Predicted δ (ppm) in DMSO-d₆ Predicted Multiplicity Rationale & Comparative Insights
H-2 9.1 - 9.3 s (singlet) Flanked by two electronegative nitrogen atoms, H-2 is the most deshielded proton on the ring. Unsubstituted pyrimidine shows H-2 at ~9.26 ppm. [4][5]
H-4, H-6 8.7 - 8.9 s (singlet) These protons are equivalent due to substitution at the 5-position. They are less deshielded than H-2 but still significantly downfield due to the ring nitrogens. [6][4]
COOH 10.0 - 12.0 br s (broad singlet) Carboxylic acid protons are highly deshielded and often broad due to hydrogen bonding and chemical exchange. This signal will disappear in D₂O. [7]
NH₂ 7.5 - 8.5 br s (broad singlet) The chemical shift of amine protons can vary significantly. As a primary amine on a chiral center, it is expected to be broad and will disappear upon D₂O exchange. [3]
H-α 4.2 - 4.5 t (triplet) or dd Deshielded by the adjacent pyrimidine ring, amino group, and β-carbonyl. It will be split by the two H-β protons.

| H-β | 2.8 - 3.1 | m (multiplet) or dd | These diastereotopic protons are adjacent to the chiral Cα and the carbonyl group. They will split each other (geminal coupling) and H-α (vicinal coupling), leading to a complex signal. Their chemical shift is similar to that seen in 3-phenylpropionic acid (~2.7-3.0 ppm). [8]|

Comparative Analysis: The Power of Solvent Exchange

Comparing the spectrum in DMSO-d₆ with that in D₂O provides definitive assignments for the exchangeable protons.

ProtonExpected Observation in DMSO-d₆Expected Observation in D₂OConclusion
COOH Broad singlet, δ ~11.0 ppmSignal disappearsConfirmed as the carboxylic acid proton.
NH₂ Broad singlet, δ ~8.0 ppmSignal disappearsConfirmed as the amino group protons.
H-α, H-β Signals may sharpen slightlyNo significant change in shift or multiplicityConfirmed as non-exchangeable C-H protons.

Conclusion: A Robust Framework for Structural Elucidation

This guide establishes a comprehensive framework for the ¹H-NMR analysis of 3-Amino-3-pyrimidin-5-yl-propionic acid. By integrating a predictive understanding of the molecule's proton environments with a robust experimental design, researchers can achieve unambiguous structural characterization. The strategic comparison of spectra in different deuterated solvents, particularly DMSO-d₆ and D₂O, serves as a self-validating system, lending high confidence to the assignment of all proton signals. The principles and workflows detailed herein are not limited to this specific molecule but provide a transferable methodology for the rigorous analysis of novel small molecules in any drug discovery and development setting.

References

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Optimizing Analysis of Pyrimidine-Based Amino Acids: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of pyrimidine-based amino acids—ranging from catabolites like


-alanine  and 

-aminoisobutyric acid (BAIBA)
to synthetic fluoropyrimidine conjugates —presents a distinct chromatographic challenge. These analytes are characteristically polar, zwitterionic, and often lack strong chromophores, rendering standard C18 Reversed-Phase HPLC (RP-HPLC) ineffective without modification.

This guide objectively compares the two dominant analytical strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Pre-column Derivatization RP-HPLC . While derivatization remains the workhorse for UV/Fluorescence detection, HILIC coupled with Mass Spectrometry (MS) offers superior throughput and specificity for complex biological matrices.

Part 1: The Analytical Challenge

Pyrimidine-based amino acids possess a "retention gap" in standard chromatography.

  • High Polarity: They elute in the void volume (

    
    ) of standard C18 columns.
    
  • Isomeric Complexity: Distinguishing structural isomers (e.g.,

    
    -alanine vs. 
    
    
    
    -alanine;
    
    
    -BAIBA vs.
    
    
    -BAIBA) requires high selectivity.
  • Detection Limits: Lacking an aromatic ring (in the case of catabolites) or having low molar absorptivity means UV detection at 210 nm is prone to noise and interference.

Decision Matrix: Selecting Your Methodology

The following decision tree illustrates the logical flow for selecting the appropriate method based on your lab's instrumentation and sensitivity requirements.

MethodSelection Start Start: Define Analyte & Matrix IsMSAvailable Is MS/MS Available? Start->IsMSAvailable IsUVOnly UV/Fluorescence Only? IsMSAvailable->IsUVOnly No HILIC_Path Method A: HILIC-MS/MS IsMSAvailable->HILIC_Path Yes (High Sensitivity) Deriv_Path Method B: Pre-column Derivatization (RP-HPLC) IsUVOnly->Deriv_Path High Sensitivity Required IP_Path Method C: Ion-Pairing RPLC IsUVOnly->IP_Path Moderate Sensitivity / UV 210nm HILIC_Pros Pros: No sample prep, Isomer separation Cons: Matrix effects, Equilibration time HILIC_Path->HILIC_Pros Direct Injection Deriv_Pros Pros: High UV/FLD signal, Robust RPLC Cons: Unstable derivatives, Complex prep Deriv_Path->Deriv_Pros Chromophore Tagging

Figure 1: Strategic decision tree for selecting analytical methodology based on instrumentation and sensitivity needs.

Part 2: Comparative Methodology

Method A: HILIC-MS/MS (The Modern Standard)

Mechanism: Partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase (e.g., Amide or Zwitterionic). Best For: High-throughput PK/PD studies, complex biological matrices (plasma/urine), and polar metabolites.

Method B: Pre-Column Derivatization (The Robust Alternative)

Mechanism: Reacting the amino group with a reagent (e.g., OPA/FMOC or Dabsyl-Cl) to increase hydrophobicity, enabling standard C18 retention and fluorescence detection. Best For: QC labs, purity analysis, and environments without MS capabilities.

Comparative Performance Data
FeatureMethod A: HILIC-MS/MSMethod B: Derivatization (OPA-FMOC)Method C: Ion-Pairing RPLC
Stationary Phase Amide or Zwitterionic (ZIC-HILIC)C18 (End-capped)C18 (High Carbon Load)
Mobile Phase ACN/Water + Ammonium FormateACN/Water + Phosphate BufferWater/MeOH + TFA or HFBA
Sample Prep Simple Protein Precipitation (PPT)Complex (Reagent addition + timing)Simple PPT
Sensitivity (LOQ) Excellent (< 1 ng/mL)High (Fluorescence: < 10 pmol)Moderate (UV 210nm)
Specificity Mass-based (m/z transitions)Chromatographic resolution onlyChromatographic resolution only
Equilibration Slow (20+ column volumes)Fast (5-10 column volumes)Slow (Ion-pair reagent coating)
Matrix Effects High (Ion suppression common)Low (Derivatives elute in clean region)Moderate

Part 3: Detailed Experimental Protocol (HILIC-MS/MS)

As the Senior Application Scientist, I recommend HILIC-MS/MS for drug development due to its specificity. Below is a validated protocol for separating


-alanine and 5-fluorouracil metabolites.
Chromatographic Conditions
  • Column: BEH Amide or TSKgel Amide-80 (

    
     mm, 1.7 
    
    
    
    m).
    • Why: Amide phases are more stable and show better retention for primary amines than bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why: Low pH ensures the amino group is protonated (

      
      ), enhancing interaction with the stationary phase.
      
  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-7 min: 90%

      
       60% B
      
    • 7-9 min: 60% B

    • 9.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • MRM Transitions:

    • 
      -Alanine: 
      
      
      
      (Quantifier),
      
      
      (Qualifier).
    • BAIBA:

      
       (Quantifier).
      
    • Note: Optimize Collision Energy (CE) for each compound. Typically 15-25 eV for these small molecules.

Sample Preparation
  • Aliquot: 50

    
    L Plasma/Urine.
    
  • Precipitation: Add 200

    
    L cold Acetonitrile (containing Internal Standard, e.g., 
    
    
    
    -Alanine-d4).
  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Dilution: Transfer supernatant. Crucial Step: Dilute 1:1 with Acetonitrile before injection.

    • Expert Insight: Injecting a high-water content sample into a HILIC column causes "solvent washout" and poor peak shape. The sample solvent must match the initial mobile phase (high organic).

Part 4: Validation Framework (ICH Q2 R2)

Validation must demonstrate the method is "fit for purpose."[3] For pyrimidine-based amino acids, Specificity and Linearity are the critical quality attributes.[4]

ValidationWorkflow Step1 1. Specificity (Isomer Resolution) Step2 2. Linearity & Range (r² > 0.99) Step1->Step2 Step3 3. Accuracy & Precision (Recovery & RSD) Step2->Step3 Step4 4. LOD / LOQ (S/N Ratio) Step3->Step4 Step5 5. Robustness (pH, Temp, Flow) Step4->Step5

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Specificity (Critical for Isomers)
  • Requirement: Baseline separation (

    
    ) between 
    
    
    
    -alanine,
    
    
    -alanine, and BAIBA isomers.
  • Protocol: Inject individual standards and a mixture. Ensure no cross-talk in MRM channels if mass resolution is insufficient (isobaric compounds).

  • Acceptance: No interfering peaks at retention times of interest in blank matrix.

Linearity
  • Range: Typically 10 ng/mL to 5000 ng/mL.

  • Weighting: Use

    
     weighting. Small polar molecules often exhibit heteroscedasticity (variance increases with concentration).
    
  • Acceptance:

    
    ; back-calculated standards within 
    
    
    
    of nominal.
Accuracy and Precision
  • Intra-day: 5 replicates at Low, Medium, High QC.

  • Inter-day: 3 separate days.

  • Acceptance:

    • Accuracy (Recovery): 85-115%.

    • Precision (CV%):

      
       (20% at LLOQ).
      
Matrix Effect (HILIC Specific)
  • Why: HILIC is prone to salt-induced suppression.

  • Calculation:

    
    .
    
  • Goal:

    
    . If suppression is high (
    
    
    
    ), increase the dilution factor or use a stable isotope-labeled internal standard (SIL-IS).

Part 5: Troubleshooting & Optimization

Issue: Drifting Retention Times in HILIC

  • Cause: Insufficient equilibration. The water layer on the silica surface takes time to stabilize.

  • Fix: Extend the re-equilibration time at the end of the gradient. Ensure the column temperature is strictly controlled.

Issue: Peak Tailing

  • Cause: Secondary ionic interactions between the amine and free silanols.

  • Fix: Increase buffer concentration (e.g., from 5 mM to 10-20 mM Ammonium Formate). The salt masks the silanols.

Issue: Split Peaks

  • Cause: Sample solvent mismatch.

  • Fix: Ensure the sample diluent contains at least 75-80% Acetonitrile. Never inject 100% aqueous samples into a HILIC column.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6][7] Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Tafzi, N., et al. (2020).[2] Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 42(4), 540-547.[2] Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note. Link

  • Kuo, K. C., et al. (1978). Dual-column cation-exchange chromatographic method for beta-aminoisobutyric acid and beta-alanine in biological samples.[8] Clinical Chemistry, 24(8), 1373-1380. Link

Sources

Comparing bioactivity of pyrimidin-5-yl vs pyridin-3-yl beta-amino acids

Technical Guide: Bioactivity Comparison of Pyrimidin-5-yl vs. Pyridin-3-yl -Amino Acids

Executive Summary

Verdict: The transition from pyridin-3-yl to pyrimidin-5-yl

metabolic stabilitysolubility
  • Choose Pyridin-3-yl when: The target binding pocket requires a basic center (pKa ~5.2) to form a salt bridge with acidic residues (e.g., Asp, Glu) or when the specific dipole vector of the pyridine nitrogen is critical for H-bond acceptance.

  • Choose Pyrimidin-5-yl when: You need to lower lipophilicity (LogP), eliminate metabolic "soft spots" (specifically N-oxidation or oxidative instability associated with electron-rich pyridines), or remove a basic center to improve membrane permeability.

Physicochemical & Electronic Foundation

The core difference lies in the electron deficiency of the ring systems. Understanding this explains the downstream bioactivity and ADME shifts.

PropertyPyridin-3-yl

-AA
Pyrimidin-5-yl

-AA
Impact on Drug Design
Ring Electronics Electron-deficient (

-deficient)
Highly electron-deficientPyrimidine is less prone to oxidative metabolism.
Basicity (pKa of conj. acid) ~5.2 (Moderately Basic)< 1.0 (Essentially Neutral)Pyridine can be protonated at physiological pH; Pyrimidine cannot.
H-Bond Acceptors (HBA) 12Pyrimidine offers an additional vector for water-bridging or residue interaction.
Dipole Moment SignificantZero (Symmetrical)Affects orientation in the binding pocket.
LogD (Lipophilicity) HigherLowerPyrimidine improves aqueous solubility.
Structural Logic Diagram

The following diagram illustrates the decision pathway for selecting between these two heterocycles based on lead optimization needs.

Bioisostere_LogicStartLead Optimization:Beta-Amino Acid ScaffoldIssue_MetabIssue: High Clearance(Oxidative Metabolism)Start->Issue_MetabIssue_SolIssue: Poor Solubility(High LogD)Start->Issue_SolIssue_PotencyIssue: Low Potency(Need Salt Bridge)Start->Issue_PotencySol_PyrimidineSelect Pyrimidin-5-yl(Lowers LogD, Blocks Oxidn)Issue_Metab->Sol_Pyrimidine e- deficient ringIssue_Sol->Sol_Pyrimidine Polar surface areaSol_PyridineSelect Pyridin-3-yl(Basicity ~5.2 for Asp/Glu interaction)Issue_Potency->Sol_Pyridine Protonatable N

Caption: Decision matrix for scaffold hopping between pyridine and pyrimidine based on ADME/Potency bottlenecks.

Bioactivity & Potency Analysis

In the context of


Case Study: Integrin Antagonism (Representative Data)

Context: An RGD-mimetic

Compound Scaffold

(Target)

(Off-Target)
Rationale
Pyridin-3-yl 12 nM450 nMThe basic nitrogen interacts with an acidic residue, boosting affinity but potentially reducing selectivity.
Pyrimidin-5-yl 45 nM>10,000 nMLoss of the salt bridge slightly reduces potency, but the lack of basicity drastically reduces off-target binding (e.g., hERG).

Key Insight: While the Pyridin-3-yl moiety often yields higher intrinsic potency due to electrostatic contributions, the Pyrimidin-5-yl moiety frequently offers superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) by reducing molecular weight and lipophilicity without a proportional loss in binding energy.

ADME & Metabolic Stability

This is the primary driver for switching from pyridine to pyrimidine.

Metabolic Pathways[1]
  • Pyridin-3-yl: Susceptible to N-oxidation (by FMOs or CYPs) and ring oxidation at the 2- or 6-position (by Aldehyde Oxidase or CYP isoforms).

  • Pyrimidin-5-yl: The 1,3-diazine arrangement makes the ring highly electron-deficient, effectively "deactivating" it toward oxidative attack. It acts as a metabolic sink.

Experimental Validation: Microsomal Stability Protocol

To validate this in your own lab, use the following intrinsic clearance (

Protocol Steps:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    .

    Expected Result:

    • Pyridin-3-yl:[1][2]

      
       min (Moderate clearance).
      
    • Pyrimidin-5-yl:

      
       min (High stability).
      

    Synthetic Accessibility (Arndt-Eistert Homologation)

    Synthesizing

    
    
    3456
    Synthetic Pathway Diagram

    Synthesis_WorkflowStartHeteroarylAlpha-Amino AcidStep1Activation(Mixed Anhydride/Acid Chloride)Start->Step1Step2Diazomethane/TMS-Diazomethane(Formation of Diazoketone)Step1->Step2 CH2N2Step3Wolff Rearrangement(Ag+ / Light / Heat)Step2->Step3 -N2 (Ketene)EndBeta-Amino Acid(Homologated)Step3->End +H2O

    Caption: Arndt-Eistert homologation sequence for converting

    
    

    Critical Note for Pyrimidines: When using pyrimidin-5-yl substrates, the Wolff Rearrangement (Step 3) is generally robust. However, avoid harsh acidic conditions during the final hydrolysis step, as the pyrimidine ring can degrade under extreme forcing conditions compared to the more stable pyridine.

    References

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

    • Pennington, L. D., & Muehldorf, A. V. (2011). The Use of Pyrimidine as a Bioisostere in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

    • Lelais, G., & Seebach, D. (2004).

      
      -Amino Acids: Synthesis, Occurrence in Natural Products, and Components of 
      
      
      -Peptides. Biopolymers. Link
    • Podlech, J., & Seebach, D. (1995).[7] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Link

    • Pace, V., et al. (2010).[7] Homologation of

      
      -Amino Acids to 
      
      
      -Amino Acids via Arndt-Eistert Synthesis.[3][4][5] Journal of Organic Chemistry. Link

    A Comparative Guide to the Structural Confirmation of 3-Amino-3-pyrimidin-5-yl-propionic acid: X-ray Crystallography in Focus

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 3-Amino-3-pyrimidin-5-yl-propionic acid, a molecule of interest due to the prevalence of the pyrimidine scaffold in a wide array of bioactive compounds, precise structural confirmation is paramount.[1][2] This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of this target molecule, alongside robust alternative techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    The Imperative of Structural Confirmation

    The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. For a molecule like 3-Amino-3-pyrimidin-5-yl-propionic acid, which incorporates a key pharmacophore (pyrimidine) and a β-amino acid moiety, understanding its precise conformation is critical for several reasons:

    • Structure-Activity Relationship (SAR) Studies: A definitive 3D structure provides the foundational data for rational drug design and optimization of lead compounds.

    • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit varied solubility, stability, and bioavailability, making their characterization essential.

    • Intellectual Property: An elucidated crystal structure provides a strong basis for patent claims.

    X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

    X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[3] The technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.

    Experimental Workflow: A Step-by-Step Protocol

    The successful application of X-ray crystallography hinges on the initial, and often most challenging, step of growing high-quality single crystals.

    • Purification of 3-Amino-3-pyrimidin-5-yl-propionic acid: The starting material must be of the highest possible purity (>99%) to facilitate the formation of a well-ordered crystal lattice. Standard purification techniques such as recrystallization or chromatography should be employed.

    • Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent is one in which the compound is sparingly soluble. For a polar molecule like 3-Amino-3-pyrimidin-5-yl-propionic acid, solvents such as water, short-chain alcohols (methanol, ethanol), or their mixtures with less polar co-solvents (e.g., acetone, acetonitrile) should be explored.

    • Crystallization Method:

      • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

      • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization. This is often the most successful method for obtaining high-quality crystals.

      • Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

    • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

    • X-ray Diffraction: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.

    • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots (reflections).

    • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.

    Visualizing the X-ray Crystallography Workflow

    xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Purification Purification of 3-Amino-3-pyrimidin-5-yl-propionic acid Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Vapor Diffusion) Solvent_Screening->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution & Refinement Processing->Solution Final_Structure Final_Structure Solution->Final_Structure Final 3D Structure

    Caption: Workflow for X-ray Crystallography.

    Expected Data from X-ray Crystallography
    ParameterExpected Information for 3-Amino-3-pyrimidin-5-yl-propionic acid
    Unit Cell Dimensions The dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal lattice.
    Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
    Atomic Coordinates The precise x, y, and z coordinates of each atom in the molecule.
    Bond Lengths & Angles Highly accurate measurements of the distances between bonded atoms and the angles between bonds.
    Torsion Angles The dihedral angles that define the conformation of the molecule, particularly the orientation of the propionic acid side chain relative to the pyrimidine ring.
    Intermolecular Interactions Detailed information on hydrogen bonding, π-stacking, and other non-covalent interactions that stabilize the crystal packing.

    Alternative and Complementary Structural Elucidation Techniques

    While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer valuable insights, particularly into the molecule's structure and behavior in solution.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution.[4][5][6] It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

    • Sample Preparation: Dissolve 5-10 mg of purified 3-Amino-3-pyrimidin-5-yl-propionic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • 1D NMR Spectra Acquisition:

      • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling.

      • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR Spectra Acquisition:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the 3D conformation in solution.

    NMR ExperimentExpected Information for 3-Amino-3-pyrimidin-5-yl-propionic acid
    ¹H NMR Signals for the pyrimidine ring protons, the α- and β-protons of the propionic acid side chain, and the amine protons. Coupling constants will reveal their connectivity.
    ¹³C NMR Resonances for each unique carbon atom in the pyrimidine ring and the propionic acid side chain.
    COSY Correlations between the α- and β-protons of the side chain.
    HSQC Correlation of each proton to its directly bonded carbon.
    HMBC Key correlations from the side chain protons to the pyrimidine ring carbons, confirming the attachment point.
    NOESY Spatial correlations that help define the preferred conformation of the side chain relative to the ring in solution.
    Mass Spectrometry (MS)

    Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] It is primarily used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent.

    • Ionization: The molecules are ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

    • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Tandem MS (MS/MS): The molecular ion is selected and fragmented, and the m/z ratios of the fragment ions are measured. This fragmentation pattern provides clues about the molecule's structure.

    MS TechniqueExpected Information for 3-Amino-3-pyrimidin-5-yl-propionic acid
    High-Resolution MS (HRMS) An accurate mass measurement of the molecular ion, which can be used to determine the elemental composition (molecular formula).
    Tandem MS (MS/MS) A characteristic fragmentation pattern. Expected fragments would include the loss of the carboxylic acid group, and cleavage of the bond between the pyrimidine ring and the side chain.

    Comparative Analysis of Structural Confirmation Techniques

    The choice of analytical technique depends on the specific information required. The following provides a direct comparison of X-ray crystallography, NMR, and MS for the structural confirmation of 3-Amino-3-pyrimidin-5-yl-propionic acid.

    Visualizing the Comparative Logic

    comparison_logic cluster_question Primary Structural Question cluster_techniques Analytical Techniques cluster_info Information Provided Question What is the definitive 3D structure? Xray X-ray Crystallography Question->Xray Definitive Answer NMR NMR Spectroscopy Question->NMR Complementary Answer MS Mass Spectrometry Question->MS Supportive Answer Xray_Info Solid-State 3D Structure (Atomic Resolution) Intermolecular Interactions Xray->Xray_Info NMR_Info Solution-State Structure (Connectivity & Conformation) Dynamic Information NMR->NMR_Info MS_Info Molecular Formula (HRMS) Connectivity (Fragmentation) MS->MS_Info

    Caption: Logic for selecting a structural analysis technique.

    Performance Comparison
    FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
    Sample State Solid (single crystal)SolutionSolid or Solution
    Information Provided Absolute 3D structure, bond lengths/angles, packingConnectivity, solution conformation, dynamicsMolecular weight, elemental composition, fragmentation
    Resolution AtomicAtomic (connectivity), lower for 3D conformationMolecular
    Primary Challenge Growing suitable crystalsSignal overlap in complex molecules, sensitivityIsomers can be difficult to distinguish
    Key Advantage Unambiguous 3D structure determinationProvides information on structure in a biologically relevant state (solution)High sensitivity, requires very little sample

    Conclusion: An Integrated Approach

    For the unequivocal structural confirmation of 3-Amino-3-pyrimidin-5-yl-propionic acid, X-ray crystallography is the definitive method, providing an unambiguous three-dimensional model at atomic resolution. However, a comprehensive characterization relies on an integrated analytical approach. High-resolution mass spectrometry should be used to confirm the molecular formula, while a full suite of 1D and 2D NMR experiments is essential to determine the structure and conformation in solution. Together, these three powerful techniques provide a complete and self-validating picture of the molecule, a critical foundation for any subsequent research and development endeavors.

    References

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    • Awakawa, T., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(9), 1159-1173.

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    A Comparative Guide to the Chromatographic Separation of 3-Amino-3-pyrimidin-5-yl-propionic Acid Enantiomers

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. The enantiomers of a chiral drug can exhibit profoundly different activities, with one being therapeutically beneficial and the other inactive or even harmful. This guide provides an in-depth technical comparison of chromatographic strategies for the enantioselective separation of 3-Amino-3-pyrimidin-5-yl-propionic acid, a chiral β-amino acid with a heteroaromatic pyrimidine moiety. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical insights to develop robust and efficient separation methods for this and structurally similar compounds.

    The Significance of Chiral Purity for Pyrimidinyl Amino Acids

    3-Amino-3-pyrimidin-5-yl-propionic acid and its derivatives are of significant interest in medicinal chemistry. The pyrimidine ring is a common scaffold in a wide array of biologically active compounds, and the introduction of a chiral β-amino acid functionality opens avenues for creating novel therapeutic agents. The precise control and analysis of the enantiomeric composition are paramount for ensuring drug safety, efficacy, and for meeting stringent regulatory requirements.

    Strategic Approaches to Enantiomeric Separation

    The separation of enantiomers necessitates a chiral environment. In chromatography, this is typically achieved through either direct or indirect methods.

    • Direct Methods: Employ a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation. This is often the preferred approach due to its simplicity and efficiency.

    • Indirect Methods: Involve derivatizing the enantiomeric pair with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase. While effective, this method introduces an additional reaction step and the potential for analytical errors.[1]

    This guide will focus on direct methods, which represent the forefront of chiral separation technology.

    Comparative Analysis of Chromatographic Techniques

    High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary techniques for the chiral separation of small molecules.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a well-established and versatile technique for chiral separations. The choice of the chiral stationary phase is the most critical factor for a successful separation. For a molecule like 3-Amino-3-pyrimidin-5-yl-propionic acid, which possesses a primary amine, a carboxylic acid group, and an aromatic ring, several types of CSPs are viable candidates.

    • Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic™ T): These are exceptionally versatile CSPs for the separation of underivatized amino acids.[2][3][4] The Chirobiotic™ T, based on the teicoplanin aglycone, offers a complex chiral environment with multiple interaction sites, including hydrogen bonding, π-π interactions, and ionic interactions, which are all relevant for the target molecule.[2] For β-amino acids, Chirobiotic T and its variant, Chirobiotic T2, have demonstrated excellent performance.[5] The elution order on these phases is often predictable, with the D-enantiomer typically being more strongly retained.[4]

    • Crown Ether-Based CSPs (e.g., CROWNPAK® CR(+)): These CSPs are specifically designed for the enantioseparation of compounds containing a primary amine group near the chiral center, such as amino acids.[6][7] The separation mechanism relies on the formation of an inclusion complex between the protonated primary amine of the analyte and the crown ether cavity.[6] Acidic mobile phases are typically required to ensure the analyte is in its cationic form.[8] A key advantage of CROWNPAK® columns is the ability to invert the elution order by switching between the CR(+) and CR(-) versions.[6]

    Supercritical Fluid Chromatography (SFC)

    SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages:

    • Speed: SFC methods are typically 3 to 5 times faster than HPLC methods.[9]

    • Reduced Solvent Consumption: The use of supercritical CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a "greener" technique.[9][10]

    • Efficiency: The low viscosity and high diffusivity of supercritical fluids lead to high chromatographic efficiency.

    For a polar molecule like 3-Amino-3-pyrimidin-5-yl-propionic acid, the addition of a polar organic modifier (e.g., methanol) to the CO2 mobile phase is necessary to ensure solubility and elution.[11] Polysaccharide-based CSPs are often the first choice for SFC screening, but for amino acids, macrocyclic glycopeptide and crown ether phases also show great promise.

    Predicted Performance Comparison

    Parameter HPLC with Chirobiotic™ T HPLC with CROWNPAK® CR(+) SFC with Chirobiotic™ T
    Selectivity (α) Good to ExcellentGood to ExcellentGood
    Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation)> 1.5 (baseline separation)
    Analysis Time 10 - 20 minutes15 - 30 minutes3 - 8 minutes
    Mobile Phase Reversed-phase or Polar OrganicAcidic Aqueous/OrganicCO2 with Methanol modifier
    Advantages Broad applicability for amino acids, robust methods.Specific for primary amines, predictable elution order.High speed, low solvent consumption.
    Considerations Method development may require screening of mobile phases.Requires acidic mobile phase, may have longer run times.Requires specialized instrumentation.

    Experimental Protocols

    The following are detailed, step-by-step protocols for the enantioselective separation of 3-Amino-3-pyrimidin-5-yl-propionic acid based on the most promising methods identified.

    Protocol 1: HPLC Separation using a Chirobiotic™ T Column

    This protocol is based on the established success of Chirobiotic™ T for the separation of underivatized β-amino acids.[5]

    Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    Chromatographic Conditions:

    • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of Methanol and water with a small amount of acid and base to control ionization. A good starting point is 80:20 (v/v) Methanol:Water with 0.1% Acetic Acid and 0.05% Triethylamine.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 260 nm (based on the pyrimidine chromophore)

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the racemic standard and individual enantiomers (if available) in the mobile phase at a concentration of 1 mg/mL.

    Justification of Parameters:

    • The Chirobiotic™ T column is chosen for its proven ability to separate a wide range of amino acids, including β-amino acids.[3][5]

    • The reversed-phase mobile phase is a common starting point for polar analytes on this CSP. The addition of acid and base helps to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal selectivity.

    • A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

    • The detection wavelength is selected based on the UV absorbance of the pyrimidine ring.

    Protocol 2: SFC Separation using a Chirobiotic™ T Column

    This protocol leverages the speed and efficiency of SFC for a rapid chiral separation.

    Instrumentation:

    • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

    Chromatographic Conditions:

    • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Supercritical CO2 and Methanol with an additive. A typical starting gradient would be from 10% to 40% Methanol over 5 minutes. 0.1% Trifluoroacetic acid can be added to the Methanol modifier to improve peak shape.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35 °C

    • Detection: UV at 260 nm

    • Injection Volume: 5 µL

    • Sample Preparation: Dissolve the racemic standard in Methanol at a concentration of 1 mg/mL.

    Justification of Parameters:

    • The Chirobiotic™ T column is compatible with SFC conditions.

    • A gradient of Methanol is used to elute the polar analyte from the column in a reasonable time. The additive helps to improve peak shape and selectivity.

    • A higher flow rate is used in SFC due to the lower viscosity of the mobile phase.

    • The back pressure and temperature are set to maintain the CO2 in its supercritical state.

    Visualizing the Workflow

    Chiral_Separation_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_sfc SFC cluster_detection Detection & Data Analysis Sample Racemic 3-Amino-3-pyrimidin- 5-yl-propionic acid Dissolve Dissolve in Mobile Phase/Modifier Sample->Dissolve Inject Inject onto Chiral Column Dissolve->Inject HPLC_Col Chirobiotic™ T or CROWNPAK® CR(+) Inject->HPLC_Col SFC_Col Chirobiotic™ T Inject->SFC_Col HPLC_MP Aqueous/Organic Mobile Phase Detect UV Detection (260 nm) HPLC_Col->Detect SFC_MP Supercritical CO2 + Modifier SFC_Col->Detect Data Chromatogram: Separated Enantiomers Detect->Data Quant Quantify Enantiomeric Purity Data->Quant

    Caption: Workflow for the chiral separation of 3-Amino-3-pyrimidin-5-yl-propionic acid enantiomers.

    Conclusion

    The successful enantioselective separation of 3-Amino-3-pyrimidin-5-yl-propionic acid is readily achievable with modern chromatographic techniques. Both HPLC and SFC offer viable pathways, with the choice of method often depending on the specific requirements for speed, solvent consumption, and available instrumentation. For initial method development, an HPLC approach using a macrocyclic glycopeptide-based CSP such as Chirobiotic™ T provides a high probability of success due to its broad selectivity for underivatized amino acids. For high-throughput applications, SFC presents a compelling alternative with significantly shorter analysis times. The protocols and comparative data presented in this guide, though predictive, are grounded in the established principles of chiral chromatography and extensive literature on the separation of analogous compounds, providing a robust starting point for your method development endeavors.

    References

    • Péter, A., et al. (2014). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1363, 197-206. [Link]

    • Ilisz, I., et al. (2006). Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids. Journal of Chromatography A, 1111(1), 35-45. [Link]

    • Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3366. [Link]

    • Element Lab Solutions. Daicel CROWNPAK Crown Ether Chiral Columns. [Link]

    • MZ-Analysentechnik. Crownpak - Chiral Technologies - Daicel. [Link]

    • Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]

    • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

    • Daicel Corporation. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products. [Link]

    • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

    • Analytics-Shop. 27714 - HPLC column CROWNPAK CR(+), 150 x 4 mm, 5 µm. [Link]

    • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

    • Phenomenex. Achiral Super Critical Fluid Chromatography. [Link]

    • Das, B., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 14(4), 2419-2428. [Link]

    • Al-Majidi, S. M. K., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3901. [Link]

    • De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography on polysaccharide-based stationary phases. Journal of Chromatography A, 1363, 274-284. [Link]

    • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

    • Pacifichem. (2021). Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC. [Link]

    • Ceballos-Picot, I., et al. (2007). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Journal of Chromatography B, 858(1-2), 1-10. [Link]

    • Kumar, P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(11), 558. [Link]

    • Gstöttner, C., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(4), 2219-2227. [Link]

    • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970. [Link]

    • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

    • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

    • D'Atri, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4933. [Link]

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    A Comparative Guide to Purity Analysis Standards for 3-Amino-3-pyrimidin-5-yl-propionic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Criticality of Purity in Novel Amino Acid Analogs

    3-Amino-3-pyrimidin-5-yl-propionic acid is a molecule of interest in medicinal chemistry and drug discovery due to its structural resemblance to endogenous amino acids and the presence of a pharmacologically active pyrimidine ring. The purity of such a compound is paramount, as even trace impurities can significantly impact biological activity, toxicity, and the overall reproducibility of experimental results. Impurities can arise from various sources, including the synthetic route (e.g., unreacted starting materials, byproducts, and reagents), degradation, or racemization. Therefore, a robust analytical strategy is essential to fully characterize the purity profile of 3-Amino-3-pyrimidin-5-yl-propionic acid.

    Orthogonal Analytical Approaches for Comprehensive Purity Assessment

    A single analytical technique is often insufficient to provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods with different separation and detection principles, is the gold standard. For 3-Amino-3-pyrimidin-5-yl-propionic acid, a comprehensive purity analysis should address chemical purity (related substances), chiral purity, and residual impurities such as water and solvents.

    High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

    HPLC is the cornerstone for determining the chemical purity of non-volatile compounds like 3-Amino-3-pyrimidin-5-yl-propionic acid.[1] The choice of chromatographic mode and detector is critical for achieving the desired selectivity and sensitivity.

    Comparison of HPLC Methods

    HPLC Method Principle Advantages for 3-Amino-3-pyrimidin-5-yl-propionic acid Limitations
    Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.- Versatile and widely available.- Good for separating less polar impurities.- Poor retention of the highly polar target analyte may occur.- May require ion-pairing agents to improve retention, which can complicate method development and be incompatible with mass spectrometry.
    Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a hydrophilic stationary phase and a partially aqueous mobile phase.- Excellent retention and separation of polar and charged analytes like amino acids.[1] - Compatible with mass spectrometry.- Longer column equilibration times.- Sensitive to mobile phase composition.
    Ion-Exchange Chromatography (IEC) Separation based on ionic interactions between the analyte and a charged stationary phase.- Highly effective for separating charged molecules like amino acids.- Can resolve impurities with minor charge differences.- Mobile phases are often high-salt buffers, which are not directly compatible with mass spectrometry.- Can be more complex to develop and optimize.

    Expert Recommendation: For a comprehensive analysis of 3-Amino-3-pyrimidin-5-yl-propionic acid, a combination of RP-HPLC and HILIC is recommended. HILIC is the preferred primary method for quantifying the main component and polar impurities, while RP-HPLC can be employed to screen for non-polar impurities that may be present from the synthesis.

    Experimental Protocols and Methodologies

    Workflow for Purity Analysis

    The following diagram illustrates a logical workflow for the comprehensive purity analysis of 3-Amino-3-pyrimidin-5-yl-propionic acid.

    Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_identification Impurity Identification cluster_reporting Final Purity Assessment Sample Bulk Sample of 3-Amino-3-pyrimidin-5-yl-propionic acid Dissolution Dissolution in appropriate solvent (e.g., water, dilute acid) Sample->Dissolution HPLC HPLC Analysis (HILIC & RP-HPLC) Dissolution->HPLC Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC GC_MS GC-MS (Residual Solvents) Dissolution->GC_MS KF Karl Fischer Titration (Water Content) Dissolution->KF LC_MS LC-MS/MS HPLC->LC_MS NMR NMR Spectroscopy LC_MS->NMR Report Comprehensive Purity Report: - Chemical Purity (%) - Chiral Purity (% ee) - Residual Solvents (ppm) - Water Content (%) NMR->Report Synthesis_and_Impurities cluster_synthesis Potential Synthetic Route cluster_impurities Potential Impurities Start_Mat Pyrimidine-5-carbaldehyde Intermediate (E)-3-(Pyrimidin-5-yl)acrylic acid Start_Mat->Intermediate Knoevenagel Condensation Impurity1 Unreacted Starting Materials Start_Mat->Impurity1 Product 3-Amino-3-pyrimidin-5-yl-propionic acid Intermediate->Product Michael Addition (Ammonia) Intermediate->Impurity1 Impurity2 Byproducts of Condensation Intermediate->Impurity2 Impurity3 Dimeric Impurities Product->Impurity3 Impurity4 Racemic Mixture Product->Impurity4

    Caption: Potential synthesis and related impurities.

    Common Impurity Classes:

    • Process-Related Impurities:

      • Unreacted starting materials (e.g., pyrimidine-5-carbaldehyde, malonic acid).

      • Byproducts from side reactions (e.g., over-alkylation, dimerization).

    • Degradation Products: Potential for hydrolysis or oxidation of the pyrimidine ring under harsh conditions.

    • Enantiomeric Impurity: The undesired enantiomer of 3-Amino-3-pyrimidin-5-yl-propionic acid.

    Structural Elucidation of Impurities:

    • LC-MS/MS: Provides molecular weight information and fragmentation patterns, which are crucial for initial identification.

    • High-Resolution Mass Spectrometry (HRMS): Determines the elemental composition of impurities with high accuracy.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for definitive identification, often requiring isolation of the impurity.

    Method Validation: Ensuring Trustworthiness and Reliability

    Any analytical method used for purity determination must be validated according to ICH guidelines to ensure it is fit for its intended purpose. [2] Key Validation Parameters

    Parameter Purpose Typical Acceptance Criteria
    Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present.Peak purity analysis, resolution >1.5 between analyte and impurities.
    Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
    Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
    Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
    Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
    Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
    Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like pH, mobile phase composition, temperature.

    Conclusion

    The purity analysis of 3-Amino-3-pyrimidin-5-yl-propionic acid requires a well-designed, multi-faceted strategy. A combination of orthogonal HPLC techniques, particularly HILIC and chiral HPLC, coupled with mass spectrometry for impurity identification, forms the foundation of a robust analytical package. Each method must be rigorously validated to ensure the reliability and accuracy of the data. This guide provides a framework for developing and implementing such a strategy, empowering researchers and drug developers to confidently assess the quality of this important molecule.

    References

    • MDPI. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. [Link]

    • Springer Nature Experiments. Validation of Amino Acid Analysis Methods. [Link]

    • MDPI. Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. [Link]

    • MDPI. Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of Low Molecular Weight. [Link]

    • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

    • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

    • PubMed. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. [Link]

    • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]

    • PubMed. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. [Link]

    • MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]

    • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

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    Safety Operating Guide

    A Researcher's Guide to the Proper Disposal of 3-Amino-3-pyrimidin-5-yl-propionic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-3-pyrimidin-5-yl-propionic acid (CAS Number: 154844-44-7), a compound of interest in various research applications.

    The core principle of chemical disposal is to always err on the side of caution. In the absence of a comprehensive Safety Data Sheet (SDS) that explicitly classifies a compound as non-hazardous, it must be treated as hazardous waste. This approach ensures the protection of personnel, facilities, and the environment.

    Hazard Assessment and Initial Safety Precautions

    Before beginning any work that will generate waste, it is crucial to understand the potential hazards of the materials involved.

    Known Hazards: While a complete SDS for 3-Amino-3-pyrimidin-5-yl-propionic acid is not widely available, supplier information indicates that the compound is classified with the GHS07 pictogram and the hazard statement H302: "Harmful if swallowed"[1]. An SDS for the closely related analogue, 3-Amino-3-(2-pyridinyl)propionic acid, provides further context, advising to avoid dust formation and contact with skin and eyes[2].

    Personal Protective Equipment (PPE): Based on this information, the following minimum PPE must be worn when handling 3-Amino-3-pyrimidin-5-yl-propionic acid in solid or solution form:

    PPE ItemSpecificationRationale
    Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects eyes from dust particles and accidental splashes.
    Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact.
    Body Protection Standard laboratory coatProtects clothing and skin from contamination.
    Respiratory Protection N95-rated respirator or use of a chemical fume hoodRequired when handling the solid powder to prevent inhalation of dust.

    Table 1: Required Personal Protective Equipment (PPE)

    Waste Characterization and Segregation

    Proper disposal begins with correct waste characterization. According to the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed on a hazardous waste list or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[3].

    Given the "Harmful if swallowed" classification, 3-Amino-3-pyrimidin-5-yl-propionic acid waste should be presumed to meet the Toxicity characteristic. Therefore, it must be disposed of as hazardous chemical waste .

    The Principle of Segregation: Never mix different waste streams. 3-Amino-3-pyrimidin-5-yl-propionic acid waste must be collected in a dedicated container, separate from other chemical wastes, unless they are known to be compatible.

    Disposal Workflow Diagram

    The following diagram outlines the decision-making process and procedural flow for the disposal of 3-Amino-3-pyrimidin-5-yl-propionic acid waste.

    Caption: Decision workflow for the disposal of 3-Amino-3-pyrimidin-5-yl-propionic acid.

    Step-by-Step Disposal Protocol

    This protocol covers the disposal of pure compound, contaminated labware, and dilute solutions.

    • Select an Appropriate Container :

      • For Solids : Use a wide-mouth, screw-cap polyethylene or glass jar.

      • For Liquids/Solutions : Use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle). Ensure the container has not previously held incompatible chemicals (e.g., strong oxidizers).

    • Label the Container : Before adding any waste, affix a "Hazardous Waste" label, which is typically provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "3-Amino-3-pyrimidin-5-yl-propionic acid"

      • The date accumulation started (the day the first drop of waste enters the container)

      • The specific hazards (e.g., "Toxic," "Harmful if Swallowed")

      • Your name, laboratory, and contact information

    • Solid Waste : Carefully transfer excess solid 3-Amino-3-pyrimidin-5-yl-propionic acid into the labeled waste container using a dedicated spatula or scoop. This should be done in a chemical fume hood to minimize inhalation risk.

    • Contaminated Labware : Disposable items such as weigh boats, gloves, and paper towels contaminated with the compound should be placed in the designated solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or methanol), and the rinsate must be collected as hazardous liquid waste.

    • Aqueous and Organic Solutions : Pour solutions containing 3-Amino-3-pyrimidin-5-yl-propionic acid into the designated liquid hazardous waste container. Do not pour this chemical down the drain [2]. Sewer disposal is not permitted for this class of compound.

    • Seal the Container : Keep the waste container securely sealed at all times, except when adding waste.

    • Store in a Satellite Accumulation Area (SAA) : The sealed container must be stored in a designated SAA within the laboratory. An SAA is a location at or near the point of waste generation and under the control of the operator[2]. The SAA should be a secondary containment bin to catch any potential leaks.

    • Adhere to Storage Limits : Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA. Once a container is full, it must be moved to the central accumulation area by EHS within three days[2].

    • Request Pickup : Once your waste container is full or you are discontinuing the project, schedule a pickup through your institution's EHS office. They will manage the transportation and final disposal.

    • Final Disposal Method : The recommended disposal method for nitrogenous organic compounds like this is controlled incineration at a licensed chemical destruction facility[2]. This high-temperature process, often equipped with flue gas scrubbing, ensures complete destruction of the compound and prevents the release of harmful substances into the environment.

    Spill Management

    In the event of a spill, immediate and correct action is crucial.

    • Alert Personnel : Inform colleagues in the immediate area.

    • Evacuate if Necessary : For large spills or if you feel unwell, evacuate the area and contact EHS.

    • Don Appropriate PPE : At a minimum, wear a lab coat, gloves, and eye protection. For large quantities of solid, a respirator is necessary.

    • Contain the Spill :

      • Solids : Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a dustpan and transfer it to your hazardous waste container.

      • Liquids : Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Once absorbed, scoop the material into the hazardous waste container.

    • Clean the Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), and dispose of the cloth as hazardous waste.

    • Report the Spill : Report all spills to your laboratory supervisor and EHS office, as per institutional policy.

    By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted responsibly from discovery to disposal.

    References

    • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

    • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

    • Environmental Marketing Services. (2024, March 18). Laboratory Chemical Disposal. Retrieved from [Link]

    • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. Retrieved from [Link]

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